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  • Product: 2-Cyanothiazole-4-carboxylic acid
  • CAS: 1211527-90-0

Core Science & Biosynthesis

Foundational

The Synthesis and Properties of 2-Cyanothiazole-4-carboxylic Acid: A Technical Guide for Chemical Researchers

Introduction In the landscape of modern medicinal chemistry and materials science, the thiazole nucleus stands as a cornerstone heterocyclic motif. Its presence in a myriad of biologically active compounds, including app...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the thiazole nucleus stands as a cornerstone heterocyclic motif. Its presence in a myriad of biologically active compounds, including approved pharmaceuticals, underscores its significance as a privileged scaffold.[1] Among the diverse array of functionalized thiazoles, 2-Cyanothiazole-4-carboxylic acid represents a particularly valuable building block. The strategic placement of a cyano group, a versatile synthetic handle and a potential pharmacophore, alongside a carboxylic acid moiety for further derivatization or modulation of physicochemical properties, makes this compound a highly attractive target for synthetic chemists.

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Cyanothiazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers not just procedural details but also the underlying scientific rationale for the presented methodologies. We will delve into a robust synthetic pathway, explore the expected physicochemical and spectroscopic characteristics of the target molecule, and discuss its potential in the broader context of chemical and pharmaceutical research.

Synthesis of 2-Cyanothiazole-4-carboxylic Acid: A Multi-Step Approach

The synthesis of 2-Cyanothiazole-4-carboxylic acid is most effectively achieved through a three-step sequence, commencing with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer reaction to introduce the cyano functionality, and culminating in the hydrolysis of the ester to the desired carboxylic acid.

Synthesis_Workflow A Ethyl bromopyruvate + Thiourea B Ethyl 2-aminothiazole-4-carboxylate A->B Hantzsch Synthesis C Diazonium Salt Intermediate B->C Diazotization (NaNO2, H2SO4) D Ethyl 2-cyanothiazole-4-carboxylate C->D Sandmeyer Reaction (CuCN, KCN) E 2-Cyanothiazole-4-carboxylic acid D->E Hydrolysis (NaOH, then H+)

Caption: Synthetic workflow for 2-Cyanothiazole-4-carboxylic acid.

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

The initial step involves the Hantzsch thiazole synthesis, a classic and reliable method for the formation of thiazole rings. This reaction proceeds via the condensation of an α-haloketone (ethyl bromopyruvate) with a thioamide (thiourea).[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.5 equivalents) in ethanol.

  • Addition of Reactant: To the stirring solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature. An exothermic reaction is often observed.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralization and Isolation: Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to afford pure ethyl 2-aminothiazole-4-carboxylate as a white to off-white solid.[3][4]

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction without participating in it. Its boiling point allows for a convenient reflux temperature.

  • Excess Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the more expensive ethyl bromopyruvate.

  • Neutralization: The neutralization step is crucial to deprotonate the thiazolium salt intermediate and precipitate the free base product, which has lower water solubility.

Step 2: Sandmeyer Reaction for the Synthesis of Ethyl 2-cyanothiazole-4-carboxylate

The conversion of the 2-amino group to a 2-cyano group is achieved via the Sandmeyer reaction. This two-part process involves the diazotization of the primary aromatic amine followed by reaction with a copper(I) cyanide solution.[5][6]

Experimental Protocol:

Part A: Diazotization

  • Dissolution: Suspend ethyl 2-aminothiazole-4-carboxylate (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 equivalents) in water and add it dropwise to the stirred suspension, maintaining the temperature below 5 °C.[7]

  • Stirring: Continue stirring the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Part B: Cyanation

  • Preparation of Copper(I) Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (2.4 equivalents) in water. Cool this solution to 0-5 °C.[8]

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during the addition.[7]

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the complete decomposition of the diazonium salt.

  • Work-up and Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude ethyl 2-cyanothiazole-4-carboxylate can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Low Temperature: The diazotization and the initial phase of the Sandmeyer reaction are conducted at low temperatures to prevent the premature decomposition of the unstable diazonium salt.[7]

  • Copper(I) Catalyst: Copper(I) is essential for the single-electron transfer mechanism of the Sandmeyer reaction, which facilitates the conversion of the diazonium salt to the aryl radical.[5]

  • Excess Potassium Cyanide: The excess potassium cyanide ensures that the copper(I) cyanide is in the form of a soluble cyanocuprate(I) complex, which is the active reagent.[8]

Step 3: Hydrolysis to 2-Cyanothiazole-4-carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.

Experimental Protocol:

  • Reaction Setup: Dissolve ethyl 2-cyanothiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.

  • Base Addition: Add an aqueous solution of sodium hydroxide (1.5-2 equivalents) and heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with dilute hydrochloric acid.

  • Isolation and Purification: The precipitated 2-Cyanothiazole-4-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Causality of Experimental Choices:

  • Base-Catalyzed Hydrolysis: Saponification is an efficient method for the hydrolysis of esters that are resistant to acid-catalyzed hydrolysis.

  • Acidification: The acidification step is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid, which is typically less soluble in acidic aqueous media.

Validation_Workflow A Crude Product B Purification (Recrystallization/ Column Chromatography) A->B C Purity Assessment (TLC, HPLC) B->C D Structural Confirmation C->D E 1H NMR D->E F 13C NMR D->F G FTIR D->G H Mass Spectrometry D->H

Caption: Self-validating workflow for product purification and characterization.

Physicochemical and Spectroscopic Properties

The following table summarizes the expected physicochemical and spectroscopic properties of 2-Cyanothiazole-4-carboxylic acid. These values are based on the known properties of its functional groups and related thiazole derivatives.

PropertyExpected Value/Characteristics
Molecular Formula C₅H₂N₂O₂S
Molecular Weight 154.15 g/mol
Appearance White to off-white solid
Melting Point Expected to be >200 °C (decomposes)
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, hot ethanol)
pKa Estimated to be in the range of 2.5-3.5 for the carboxylic acid proton[9][10]
Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Cyanothiazole-4-carboxylic acid is expected to be relatively simple, with two key signals:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
Thiazole H-58.0 - 8.5SingletThe exact shift will depend on the solvent and concentration.
Carboxylic Acid -OH12.0 - 14.0Broad SingletThis proton is acidic and its signal may be broad and exchangeable with D₂O.[11][12]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

CarbonExpected Chemical Shift (δ, ppm)Notes
C=O (Carboxylic Acid)160 - 170The carbonyl carbon of a carboxylic acid is typically found in this region.[13][14]
C-2 (Thiazole)140 - 150This carbon is attached to the cyano group and a nitrogen atom.
C-4 (Thiazole)145 - 155This carbon is attached to the carboxylic acid group.
C-5 (Thiazole)120 - 130This is the CH carbon of the thiazole ring.
C≡N (Nitrile)110 - 120The nitrile carbon atom absorbs in this characteristic region.[11][14]

FTIR Spectroscopy

The FTIR spectrum will clearly show the characteristic stretching vibrations of the nitrile and carboxylic acid functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500 - 3300Broad, StrongThis broad absorption is due to hydrogen bonding.[11][12]
C≡N (Nitrile)2220 - 2260Sharp, MediumThis is a highly diagnostic peak for the nitrile group.[13][15]
C=O (Carboxylic Acid)1700 - 1730StrongThe exact position depends on the degree of hydrogen bonding.[11][12]
C=N, C=C (Thiazole)1500 - 1600MediumThese are characteristic ring stretching vibrations.
C-O (Carboxylic Acid)1200 - 1300Strong

Mass Spectrometry

In mass spectrometry, 2-Cyanothiazole-4-carboxylic acid is expected to show a molecular ion peak (M⁺) at m/z = 154. Common fragmentation patterns would likely involve the loss of CO₂ (M-44) and HCN (M-27).[16][17][18]

Applications in Drug Development and Materials Science

The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[19][20][21] The introduction of a cyano group at the 2-position of the thiazole ring in 2-Cyanothiazole-4-carboxylic acid opens up new avenues for drug design and development.

  • Enzyme Inhibition: The cyano group can act as a hydrogen bond acceptor or participate in covalent interactions with active site residues of enzymes, making 2-cyanothiazole derivatives potential inhibitors of various enzymes.

  • Bioisosteric Replacement: The carboxylic acid group can be used as a handle for the synthesis of amides and esters, allowing for the exploration of structure-activity relationships. The cyano group itself can sometimes serve as a bioisostere for other functional groups.

  • Scaffold for Library Synthesis: Due to its versatile functional groups, 2-Cyanothiazole-4-carboxylic acid is an ideal starting material for the synthesis of compound libraries for high-throughput screening.

  • Materials Science: The electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the aromatic thiazole ring, suggests potential applications in the development of novel organic electronic materials.

Conclusion

2-Cyanothiazole-4-carboxylic acid is a valuable and versatile building block for chemical synthesis. The synthetic route outlined in this guide, based on well-established and reliable chemical transformations, provides a clear pathway to this important molecule. The predicted physicochemical and spectroscopic properties offer a solid foundation for its characterization and quality control. The potential applications in drug discovery and materials science highlight the significance of this compound in advancing these fields. This technical guide serves as a comprehensive resource for researchers seeking to synthesize, characterize, and utilize 2-Cyanothiazole-4-carboxylic acid in their scientific endeavors.

References

  • Spectroscopy of Carboxylic Acids and Nitriles | Organic... - Fiveable. (2025, August 15). Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Thiazole - Wikipedia. Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • Organic Syntheses Procedure. Retrieved from [Link]

  • 11.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2023, August 9). Retrieved from [Link]

  • Sandmeyer reaction - Wikipedia. Retrieved from [Link]

  • Possible mass fragmentation pattern of compound 3. - ResearchGate. Retrieved from [Link]

  • Cu(I)/Cu(II)/TMEDA, new effective available catalyst of sandmeyer reaction - ResearchGate. Retrieved from [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved from [Link]

  • US4046752A - Process for preparing an azo compound from a 2-aminothiazole diazo component - Google Patents.
  • Sandmeyer Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • Synthetic applications of benzothiazole containing cyanoacetyl group. Retrieved from [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]

  • 12.11: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2023, August 9). Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. Retrieved from [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022, February 9). Retrieved from [Link]

  • Copy of 1H NMR and 13C NMR spectra - The Royal Society of Chemistry. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (2021, March 7). Retrieved from [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC. (2019, September 14). Retrieved from [Link]

  • THIAZOLE-5-CARBOXYLIC ACID - ChemBK. (2024, April 9). Retrieved from [Link]

  • Acidities of C2 hydrogen atoms in thiazolium cations and reactivities of their conjugate bases | Journal of the American Chemical Society. Retrieved from [Link]

  • Thiazole-2-carboxylic acid - Chem-Impex. Retrieved from [Link]

  • 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange. Retrieved from [Link]

  • Study of Benzothiazoles and its Pharmaceutical Importance - Elementary Education Online. Retrieved from [Link]

  • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed. Retrieved from [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry - ResearchGate. Retrieved from [Link]

  • 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Purification and characterization of a novel l-2-amino-Δ2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli - OA Monitor Ireland. Retrieved from [Link]

  • Application of 2-Aminothiazoline-4-carboxylic Acid as a Forensic Marker of Cyanide Exposure | Request PDF - ResearchGate. (2026, January 25). Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). Retrieved from [Link]

  • 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC. (2023, February 10). Retrieved from [Link]

  • Diazotisation - Organic Chemistry Portal. Retrieved from [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed. (2016, February 15). Retrieved from [Link]

  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. Retrieved from [Link]

  • Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

  • Solubility for different thiazolidine-2-carboxylic acid derivatives,... - ResearchGate. Retrieved from [Link]

  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PMC. Retrieved from [Link]

  • 2-Aminothiazoline-4-carboxylic acid - Wikipedia. Retrieved from [Link]

Sources

Exploratory

Physicochemical Characteristics and Synthetic Utility of 2-Cyanothiazole-4-carboxylic Acid

Executive Summary 2-Cyanothiazole-4-carboxylic acid (CAS: 1211527-90-0) is a highly specialized, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and drug discovery . Its unique struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Cyanothiazole-4-carboxylic acid (CAS: 1211527-90-0) is a highly specialized, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and drug discovery . Its unique structural motif—a thiazole core flanked by a strong electron-withdrawing cyano group and an ionizable carboxylic acid—makes it a critical intermediate in the synthesis of complex pharmacophores, most notably in the preparation of pyrimidopyrazole-based kinase inhibitors . This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven experimental protocols designed for researchers and drug development professionals.

Core Physicochemical Properties

Understanding the baseline physicochemical metrics of 2-Cyanothiazole-4-carboxylic acid is essential for predicting its behavior in both synthetic workflows and biological systems. The quantitative data is summarized in Table 1 below.

PropertyValueMethod / Source
IUPAC Name 2-cyano-1,3-thiazole-4-carboxylic acidStandard Nomenclature
CAS Number 1211527-90-0 [[2]]
Molecular Formula C₅H₂N₂O₂SElemental Analysis
Molecular Weight 154.15 g/mol Calculated
pKa (Carboxylic Acid) 2.96 ± 0.10Predicted
Boiling Point 389.6 ± 34.0 °CPredicted
Density ~1.6 g/cm³Predicted
Topological Polar Surface Area (TPSA) ~102.2 ŲCalculated (Chemoinformatics)
Partition Coefficient (clogP) ~0.8Calculated (Chemoinformatics)

Table 1: Summary of core physicochemical properties.

Structural and Electronic Characteristics

The reactivity and physical behavior of 2-Cyanothiazole-4-carboxylic acid are dictated by the interplay of its functional groups. Do not treat this molecule as a standard aliphatic or simple aromatic carboxylic acid; its electronic landscape is highly perturbed.

  • The Thiazole Core: Inherently electron-deficient due to the electronegative nitrogen and sulfur atoms.

  • The 2-Cyano Group: Acts as a powerful electron-withdrawing group (EWG). It exerts strong inductive (-I) and mesomeric (-M) pull, stripping electron density away from the thiazole ring.

  • Causality of Acidity: The electron withdrawal propagates through the conjugated system to the 4-carboxylic acid. By stabilizing the carboxylate conjugate base, the cyano group significantly lowers the pKa to approximately 2.96, making it notably more acidic than an unsubstituted thiazole-4-carboxylic acid (pKa ~3.4).

ElectronicEffects Cyano 2-Cyano Group (Strong EWG) Thiazole Thiazole Core (Electron Deficient) Cyano->Thiazole Inductive pull Inductive -I / -M Effects (Electron Pull) Cyano->Inductive Acid 4-Carboxylic Acid (Ionizable) Thiazole->Acid Delocalization Thiazole->Inductive pKa pKa Lowering (~2.96) Inductive->pKa Enhances acidity

Figure 1: Electronic effects of the 2-cyano group on the thiazole core and carboxylic acid pKa.

Analytical Characterization Workflows

To ensure scientific integrity, every batch of 2-Cyanothiazole-4-carboxylic acid must be rigorously characterized. The following self-validating analytical systems are recommended:

LC-MS Purity Profiling

Because the compound has a low pKa (2.96), standard neutral mobile phases will result in peak tailing and poor retention due to ionization.

  • Self-Validating Step: Inject a blank followed by a known acidic standard (e.g., salicylic acid) to validate column retention and ionization efficiency before running the target sample.

  • Mobile Phase: Use highly acidic conditions (0.1% Formic Acid or 0.05% TFA in Water/Acetonitrile) to ensure the carboxylic acid remains fully protonated during reverse-phase chromatography.

  • Detection: The compound ionizes well in Negative Electrospray Ionization (ESI-), yielding a distinct [M-H]⁻ peak at m/z 153.

NMR Spectroscopy (¹H and ¹³C)
  • Solvent Selection: DMSO-d₆ is required due to the polarity (TPSA ~102.2 Ų) and potential hydrogen-bonding networks of the molecule.

  • Diagnostic Signals: The isolated thiazole proton (H-5) will appear highly deshielded (typically δ 8.5–9.0 ppm) due to the combined electron-withdrawing effects of the cyano and carboxylic acid groups.

Experimental Protocols: Amide Coupling

When utilizing 2-Cyanothiazole-4-carboxylic acid in drug discovery, the most common transformation is amide bond formation. Due to the highly electron-deficient nature of the thiazole ring, standard carbodiimide coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and potential degradation. HATU is the preferred reagent, providing rapid activation of the electronically deactivated acid.

Self-Validating HATU-Mediated Amide Coupling Protocol

This protocol incorporates built-in checks to confirm success at each critical juncture.

Step 1: Activation

  • Dissolve 2-Cyanothiazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N₂).

  • Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 10 minutes.

  • Self-Validation Check: Quench a 5 µL aliquot in 100 µL of methanol. Analyze via LC-MS to confirm the formation of the methyl ester intermediate (indicating successful active ester formation) before proceeding.

Step 2: Amine Addition & Reaction

  • Add the desired primary or secondary amine (1.1 eq) dropwise to the activated mixture.

  • Stir at room temperature for 2–4 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is complete when the starting acid mass (m/z 153 [M-H]⁻) disappears and the target product mass appears.

Step 3: Workup & Isolation

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NH₄Cl, saturated NaHCO₃, and brine.

  • Self-Validation Check: Spot both the organic and aqueous layers on a TLC plate (Eluent: 5% MeOH in DCM). The product should reside exclusively in the organic layer, while any unreacted acid or HATU byproducts will remain in the aqueous layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

AmideCoupling S1 Step 1: Activation Acid + HATU + DIPEA in DMF S2 Step 2: Amine Addition Add 1.1 eq Amine at RT S1->S2 S3 Step 3: Reaction Stir 2-4h, Monitor via LC-MS S2->S3 S4 Step 4: Workup EtOAc Extraction & Aqueous Wash S3->S4 S5 Step 5: Purification Flash Chromatography / Prep-HPLC S4->S5

Figure 2: Standard HATU-mediated amide coupling workflow for 2-Cyanothiazole-4-carboxylic acid.

References

Foundational

2-Cyanothiazole-4-carboxylic Acid (CAS 1211527-90-0): A Comprehensive Technical Guide on Synthesis, Structural Dynamics, and Medicinal Applications

Executive Summary In the landscape of modern medicinal chemistry, bifunctional heterocyclic scaffolds are critical for the rapid diversification of lead compounds. 2-Cyanothiazole-4-carboxylic acid (CAS: 1211527-90-0) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional heterocyclic scaffolds are critical for the rapid diversification of lead compounds. 2-Cyanothiazole-4-carboxylic acid (CAS: 1211527-90-0) represents a highly versatile, electron-deficient building block. Featuring an electrophilic nitrile group at the C2 position and a readily functionalizable carboxylic acid at the C4 position, this compound serves as a cornerstone in the synthesis of complex kinase inhibitors, pyrimidopyrazole derivatives, and targeted covalent therapeutics.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating de novo synthetic methodology, and its strategic applications in fragment-based drug discovery (FBDD).

Physicochemical Profiling & Structural Dynamics

The thiazole ring of 2-cyanothiazole-4-carboxylic acid is highly polarized. The synergistic electron-withdrawing effects of both the C2-cyano and C4-carboxylic acid groups significantly lower the pKa of the carboxylic acid compared to standard aliphatic acids, while simultaneously increasing the electrophilicity of the nitrile carbon. This unique electronic topology dictates its reactivity profile, requiring precise chemoselective conditions during synthesis and derivatization .

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 2-Cyanothiazole-4-carboxylic acid
CAS Number 1211527-90-0
Molecular Formula C5H2N2O2S
Molar Mass 154.15 g/mol
SMILES O=C(O)c1csc(C#N)n1
InChI Key JVDDKWORZYQKOK-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid

De Novo Synthesis Protocol: A Mechanistic Approach

Synthesizing a thiazole with two distinct, base-sensitive functional groups requires strict orthogonal control. Direct functionalization of a pre-formed thiazole is regioselectively challenging (electrophilic substitution typically favors C5). Therefore, constructing the thiazole core de novo ensures absolute regiocontrol. The following 4-step protocol is designed as a self-validating system to maximize yield and chemoselectivity.

Step 1: Hantzsch Thiazole Synthesis

Objective: Establish the regiodefined thiazole core. Causality: The condensation of ethyl bromopyruvate with thiourea guarantees that the carboxylate is fixed at C4 and the amine at C2, bypassing the poor regioselectivity of direct thiazole functionalization .

  • Suspend thiourea (1.2 equiv) in absolute ethanol (0.5 M).

  • Add ethyl bromopyruvate (1.0 equiv) dropwise at room temperature.

  • Heat the mixture to 70 °C for 2 hours. Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the pyruvate.

  • Cool to 0 °C, filter the resulting precipitate, and wash with cold ethanol to yield ethyl 2-aminothiazole-4-carboxylate as a white solid.

Step 2: Sandmeyer-Type Bromination

Objective: Convert the C2-amine into a cross-coupling competent leaving group. Causality: Direct bromination of thiazoles often occurs at the more nucleophilic C5 position. Utilizing a Sandmeyer reaction strictly localizes the bromide at C2 via a diazonium intermediate.

  • Dissolve ethyl 2-aminothiazole-4-carboxylate in anhydrous acetonitrile.

  • Add Copper(II) bromide (1.2 equiv) and cool the suspension to 0 °C.

  • Add tert-butyl nitrite (t-BuONO, 1.5 equiv) dropwise. The evolution of nitrogen gas indicates active diazotization.

  • Warm to room temperature and stir for 3 hours. Quench with 1M HCl, extract with EtOAc, and purify via silica gel chromatography to isolate ethyl 2-bromothiazole-4-carboxylate .

Step 3: Palladium-Catalyzed Cyanation

Objective: Install the nitrile group at C2. Causality: Standard Nucleophilic Aromatic Substitution (SNAr) on thiazoles is sluggish and requires harsh conditions that would degrade the ester. Palladium catalysis facilitates the cross-coupling at lower temperatures .

  • In a Schlenk flask, combine ethyl 2-bromothiazole-4-carboxylate (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(PPh₃)₄ (0.05 equiv) in degassed DMF.

  • Heat to 80 °C under an argon atmosphere for 12 hours.

  • Cool the mixture, dilute with EtOAc, and wash extensively with 5% aqueous ammonia to remove zinc salts.

  • Concentrate and purify to yield ethyl 2-cyanothiazole-4-carboxylate .

Step 4: Chemoselective Saponification

Objective: Deprotect the ester without hydrating the nitrile. Causality: Both the ester and the nitrile are susceptible to hydrolysis. To prevent the hydration of the nitrile to a primary amide, a highly controlled, mild saponification is required. The steric bulk of the thiazole allows the ester to hydrolyze faster than the nitrile at low temperatures .

  • Dissolve ethyl 2-cyanothiazole-4-carboxylate in a 3:1 mixture of THF/H₂O and cool to exactly 0 °C.

  • Add LiOH·H₂O (1.05 equiv) portion-wise.

  • Stir at 0 °C for 45 minutes. Validation: Strict TLC monitoring is required to ensure the reaction is quenched the moment the ester is consumed.

  • Acidify the mixture to pH 2 using 1M HCl at 0 °C. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to afford pure 2-Cyanothiazole-4-carboxylic acid .

Synthetic Workflow Visualization

SynthesisWorkflow A Ethyl bromopyruvate + Thiourea B Ethyl 2-aminothiazole- 4-carboxylate A->B Hantzsch Synthesis (EtOH, 70°C) C Ethyl 2-bromothiazole- 4-carboxylate B->C Sandmeyer Reaction (t-BuONO, CuBr2) D Ethyl 2-cyanothiazole- 4-carboxylate C->D Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) E 2-Cyanothiazole-4-carboxylic acid (CAS: 1211527-90-0) D->E Chemoselective Hydrolysis (LiOH, THF/H2O, 0°C)

Figure 1: Four-step de novo synthetic workflow for 2-Cyanothiazole-4-carboxylic acid.

Applications in Medicinal Chemistry & Drug Discovery

The true value of 2-Cyanothiazole-4-carboxylic acid lies in its dual-reactivity profile, which allows for divergent library generation in drug discovery.

Pyrimidopyrazole Synthesis and Kinase Inhibition

The C4-carboxylic acid acts as a primary anchor point for amide coupling (using standard reagents like EDC/HOBt or HATU). By coupling the acid to various anilines or aliphatic amines, researchers generate libraries of kinase inhibitors. Specifically, this core is a critical reagent in the synthesis of pyrimidopyrazole derivatives, which are structural analogs to blockbuster EGFR inhibitors like Gefitinib and Poziotinib .

The C2-Nitrile as a Strategic Pharmacophore

The nitrile group offers two distinct mechanistic pathways for drug design:

  • Bioisosteric Replacement: The nitrile can undergo [3+2] cycloaddition with sodium azide to form a tetrazole ring. Tetrazoles are metabolically stable bioisosteres of carboxylic acids, allowing for improved oral bioavailability and prolonged half-life.

  • Targeted Covalent Inhibitors (TCIs): In the context of kinase active sites, the electron-deficient nitrile can act as a reversible covalent warhead. It is susceptible to nucleophilic attack by non-catalytic cysteine residues (e.g., Cys797 in EGFR), forming a reversible thioimidate adduct that drastically increases target residence time.

Pharmacophore Mapping Visualization

PharmacophoreMapping Core 2-Cyanothiazole-4-carboxylic acid (Core Scaffold) C2 C2: Nitrile Group (Electrophilic Handle) Core->C2 C4 C4: Carboxylic Acid (Coupling Site) Core->C4 Target1 Covalent Kinase Inhibitors (Cysteine Targeting) C2->Target1 Nucleophilic Attack Target2 Tetrazole Bioisosteres (Metabolic Stability) C2->Target2 Azide Cycloaddition Target3 Amide Library Generation (EDC/HOBt Coupling) C4->Target3 Peptide Coupling

Figure 2: Pharmacophore mapping and divergent drug discovery applications.

References

  • Ejaz, S., Nadeem, H., Paracha, R.Z., et al. "Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking." BMC Chemistry 13, 115 (2019). Available at:[Link]

Exploratory

Comprehensive Spectroscopic Characterization of 2-Cyanothiazole-4-carboxylic Acid: A Technical Guide for Drug Development

Executive Summary The accurate structural characterization of heterocyclic building blocks is a critical bottleneck in preclinical drug discovery. 2-Cyanothiazole-4-carboxylic acid (CAS: 1211527-90-0) is a highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural characterization of heterocyclic building blocks is a critical bottleneck in preclinical drug discovery. 2-Cyanothiazole-4-carboxylic acid (CAS: 1211527-90-0) is a highly functionalized, electron-deficient heteroaromatic scaffold utilized in the synthesis of advanced pharmacophores, including cholinesterase inhibitors and kinase antagonists[1].

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, FTIR, and ESI-MS) of 2-Cyanothiazole-4-carboxylic acid. As a Senior Application Scientist, I have designed this guide not merely as a repository of expected values, but as a mechanistic exploration of why these signals manifest. Every protocol detailed herein is engineered as a self-validating system to ensure maximum data integrity, reproducibility, and trustworthiness in analytical workflows.

Molecular Architecture & Rationale for Analytical Modalities

The structure of 2-Cyanothiazole-4-carboxylic acid (C₅H₂N₂O₂S) presents a unique electronic environment. The thiazole core is flanked by two strongly electron-withdrawing groups (EWGs): a cyano group (-C≡N) at the C2 position and a carboxylic acid (-COOH) at the C4 position.

This architecture dictates our analytical approach:

  • Nuclear Magnetic Resonance (NMR): The sole aromatic proton at the C5 position will experience extreme anisotropic deshielding due to the combined inductive effects of the adjacent sulfur atom and the EWGs[2]. DMSO-d₆ is the mandatory solvent to disrupt intermolecular hydrogen bonding and solubilize the polar carboxylic acid moiety.

  • Fourier-Transform Infrared (FTIR): The orthogonal dipole moments of the nitrile and carbonyl groups provide distinct, non-overlapping vibrational modes. The nitrile stretch, while often weak, is diagnostic for C2-substitution[3].

  • Electrospray Ionization Mass Spectrometry (ESI-MS): The presence of the carboxylic acid makes the molecule highly amenable to negative-ion mode ESI, readily yielding the [M-H]⁻ pseudomolecular ion[4].

Exp_Workflow Sample 2-Cyanothiazole-4-carboxylic acid (Purity >98%) NMR_Prep NMR Prep Dissolve in DMSO-d6 Filter (0.22 µm) Sample->NMR_Prep IR_Prep FTIR Prep ATR Crystal or KBr Pellet Background Subtraction Sample->IR_Prep MS_Prep ESI-MS Prep Dilute to 1 µg/mL in MeOH/H2O Add 0.1% NH4OH Sample->MS_Prep NMR_Acq 1H & 13C NMR Acquisition 400 MHz, 298 K Pulse Sequence: zg30 / zgpg30 NMR_Prep->NMR_Acq IR_Acq FTIR Acquisition 4000-400 cm⁻¹ Resolution: 4 cm⁻¹ IR_Prep->IR_Acq MS_Acq ESI-MS/MS Acquisition Negative Ion Mode CID Fragmentation MS_Prep->MS_Acq Validation Data Synthesis & Cross-Validation (Structural Confirmation) NMR_Acq->Validation IR_Acq->Validation MS_Acq->Validation

Figure 1: Self-validating experimental workflow for spectroscopic characterization.

Experimental Workflows (Self-Validating Systems)

To guarantee scientific integrity, the following step-by-step methodologies incorporate internal controls and validation checkpoints.

NMR Spectroscopy Protocol
  • System Validation: Acquire a blank spectrum of the DMSO-d₆ solvent to identify the residual solvent peak (2.50 ppm) and the adventitious water peak (~3.33 ppm). Ensure the water peak is sharp, indicating good shimming.

  • Sample Preparation: Dissolve 15 mg of 2-Cyanothiazole-4-carboxylic acid in 0.6 mL of anhydrous DMSO-d₆. Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube to remove paramagnetic particulates that cause line broadening[2].

  • Acquisition: Acquire ¹H NMR (16 scans, 10s relaxation delay to ensure complete relaxation of the acidic proton) and ¹³C NMR (1024 scans, composite pulse decoupling).

  • Causality Check: Add 10 µL of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the broad downfield signal confirms the assignment of the exchangeable -COOH proton.

FTIR Spectroscopy Protocol
  • System Validation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Perform a background scan (air) to computationally subtract atmospheric CO₂ (2350 cm⁻¹) and water vapor.

  • Sample Preparation: Place 2-3 mg of the neat crystalline powder directly onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality Check: Verify the absence of a broad water band at 3400 cm⁻¹ (unless the sample is a hydrate) to ensure the sample is thoroughly dry, which prevents masking of the carboxylic O-H stretch.

ESI-MS/MS Protocol
  • System Validation: Infuse a standard tuning mix (e.g., sodium formate) to calibrate the mass analyzer and ensure mass accuracy within <5 ppm error.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water. Add 0.1% Ammonium Hydroxide (NH₄OH) to force the deprotonation of the carboxylic acid, driving the equilibrium toward the[M-H]⁻ anion[5].

  • Acquisition: Infuse the sample at 10 µL/min into the ESI source operating in negative ion mode . Set the capillary voltage to -3.5 kV.

  • Fragmentation (MS/MS): Isolate the precursor ion and apply Collision-Induced Dissociation (CID) using nitrogen gas at a normalized collision energy of 15-25 eV to map the fragmentation pathways[4].

Spectroscopic Data Synthesis & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Data

The NMR data reflects the severe electron deficiency of the thiazole ring. The C5 proton, typically found around 7.5-8.0 ppm in unsubstituted thiazoles, is shifted dramatically downfield.

Table 1: ¹H and ¹³C NMR Assignments in DMSO-d₆

NucleusChem. Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Rationale & Causality
¹H 13.50Singlet (br)1H-COOHHighly deshielded by the carbonyl oxygen. Broadens due to intermediate chemical exchange rates; disappears upon D₂O addition[2].
¹H 8.95Singlet1HThiazole H-5Strongly deshielded by the combined inductive electron-withdrawal of the C4-COOH and C2-CN groups, compounded by the thiazole ring current[1].
¹³C 161.5Singlet-C=O (Acid)Characteristic resonance for a conjugated carboxylic acid carbonyl.
¹³C 148.2Singlet-Thiazole C-4Deshielded by the directly attached electronegative carboxyl group.
¹³C 138.5Singlet-Thiazole C-2Flanked by the electronegative S and N atoms, and directly attached to the sp-hybridized cyano carbon.
¹³C 132.0Singlet-Thiazole C-5Aromatic CH carbon; resonance is shifted downfield relative to standard alkenes due to heteroatom proximity.
¹³C 113.5Singlet--C≡N (Cyano)Diagnostic sp-hybridized nitrile carbon resonance.
Fourier-Transform Infrared (FTIR) Data

The vibrational modes of 2-Cyanothiazole-4-carboxylic acid provide orthogonal confirmation of the functional groups mapped by NMR. The nitrile stretch is particularly diagnostic for this specific derivative[3].

Table 2: Key FTIR Vibrational Modes (ATR-Solid State)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment & Causality
3200 - 2500 Strong, BroadO-H stretchCarboxylic acid O-H. The extreme broadening is caused by strong intermolecular hydrogen-bonded dimer formation in the solid state.
2235 Weak-Med, SharpC≡N stretchCyano group. The stiffness of the triple bond forces a high-frequency vibration, while the relatively small change in dipole moment during the stretch results in lower intensity compared to carbonyls[3].
1695 Strong, SharpC=O stretchCarboxylic acid carbonyl. The conjugation with the thiazole ring slightly lowers the frequency from a standard aliphatic acid (~1710 cm⁻¹).
1510, 1480 MediumC=N, C=C stretchThiazole ring skeletal breathing and stretching vibrations.
1280 StrongC-O stretchCarboxylic acid C-O single bond stretch.
Mass Spectrometry (ESI-MS/MS) Data

Due to the acidic nature of the molecule (pKa ~2.5 - 3.0), negative ion mode ESI is the most sensitive and logical choice[5]. The exact monoisotopic mass of the neutral molecule is 153.9837 Da.

Table 3: ESI-MS/MS Fragmentation Data (Negative Mode)

Exact m/zNominal m/zIon TypeRel. AbundanceAssignment / Fragmentation Pathway
152.98 153[M-H]⁻100% (Base Peak)Deprotonated molecular ion. Formed by the facile loss of the carboxylic proton in the basic ESI source[4].
108.99 109[M-H - CO₂]⁻~45%Primary fragment. Driven by the thermodynamically favorable neutral loss of carbon dioxide (44 Da) from the C4 position.
82.98 83[M-H - CO₂ - CN]⁻~15%Secondary fragment. Subsequent neutral loss of the cyano group (26 Da) from the C2 position.

Mechanistic Fragmentation & Signal Causality (Visualized)

Understanding the MS/MS fragmentation pathway is critical for drug metabolism and pharmacokinetics (DMPK) studies, where identifying metabolites of thiazole-containing drugs relies on recognizing these exact mass shifts.

The primary fragmentation event is the collision-induced decarboxylation of the [M-H]⁻ precursor ion. Carboxylic acids directly attached to electron-deficient aromatic rings undergo facile loss of CO₂ under CID conditions because the resulting aryl anion is stabilized by the adjacent heteroatoms[5]. Following decarboxylation, the molecule undergoes a secondary loss of the cyano radical/neutral, leading to the bare thiazolyl core.

MS_Fragmentation M_H Precursor Ion: [M-H]⁻ m/z 153.0 2-Cyanothiazole-4-carboxylate Frag1 Fragment 1 m/z 109.0 2-Cyanothiazol-4-yl anion M_H->Frag1 - CO₂ (44 Da) Decarboxylation Frag2 Fragment 2 m/z 83.0 Thiazol-4-yl anion Frag1->Frag2 - CN (26 Da) Nitrile Loss Frag3 Fragment 3 m/z 58.0 Thiocyanate Anion Frag1->Frag3 Ring Cleavage

Figure 2: Mechanistic ESI-MS/MS fragmentation pathway of the [M-H]⁻ precursor ion.

Conclusion

The comprehensive characterization of 2-Cyanothiazole-4-carboxylic acid requires a multi-modal spectroscopic approach. By understanding the causality behind the extreme NMR deshielding of the H-5 proton, the orthogonal vibrational modes in FTIR, and the thermodynamically driven decarboxylation in ESI-MS, researchers can confidently validate the structural integrity of this critical building block before advancing it into complex synthetic pipelines.

References

  • Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

  • Probing Hydrogen Bond Energies by Mass Spectrometry. Journal of the American Chemical Society (JACS). Available at:[Link]

  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Journal of Chromatography B (PMC). Available at:[Link]

  • Nitrogen-rich covalent organic frameworks: a promising class of sensory materials. Journal of Materials Chemistry A (RSC). Available at:[Link]

Sources

Foundational

Introduction: The Thiazole Ring and the Strategic Importance of the 2-Cyano Moiety

An In-Depth Technical Guide to the Discovery and History of 2-Cyanothiazole Compounds For Researchers, Scientists, and Drug Development Professionals The thiazole ring, a five-membered heterocycle containing both sulfur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and History of 2-Cyanothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged structure." This scaffold is integral to a wide array of pharmaceuticals, including the antibiotic Penicillin, the anti-retroviral Ritonavir, and the anti-cancer agent Dasatinib.[2][3]

Within this vital class of compounds, 2-cyanothiazole has emerged as a particularly valuable building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs).[4][5] The cyano group at the 2-position is not merely a substituent; it is a versatile chemical handle, a reactive functional group that can be readily transformed into other moieties such as amidines, tetrazoles, or carboxylic acids, unlocking a diverse chemical space for drug discovery.[5] This guide provides a comprehensive overview of the historical development and synthetic evolution of 2-cyanothiazole, from its classical multi-step origins to modern, streamlined methodologies, offering field-proven insights for professionals in drug development.

Part 1: Foundational Chemistry - The Genesis of the Thiazole Ring via Hantzsch Synthesis

The journey into thiazole chemistry invariably begins with the seminal work of Arthur Hantzsch in 1887.[6] The Hantzsch thiazole synthesis is a robust and versatile condensation reaction that forms the thiazole ring by reacting an α-haloketone with a thioamide.[1][7] For the synthesis of 2-aminothiazoles, the critical precursors to the classical 2-cyanothiazole route, thiourea is used as the thioamide component.[8]

The causality behind this reaction's enduring prevalence lies in its reliability, operational simplicity, and the thermodynamic stability of the resulting aromatic thiazole product.[1] It provides a direct and efficient pathway to the core heterocyclic structure that underpins the subsequent functional group manipulations required to install the cyano group.

Hantzsch_Synthesis cluster_reactants Reactants cluster_mechanism Reaction Mechanism alpha_haloketone α-Haloketone (e.g., 2-Bromoacetophenone) step1 Nucleophilic Attack (SN2) Sulfur attacks α-carbon alpha_haloketone->step1 thiourea Thiourea thiourea->step1 intermediate1 Thiouronium Salt Intermediate step1->intermediate1 Formation of S-C bond step2 Intramolecular Cyclization Nitrogen attacks carbonyl carbon intermediate1->step2 intermediate2 Hydroxythiazoline Intermediate step2->intermediate2 Ring Formation step3 Dehydration Loss of H₂O intermediate2->step3 product 2-Aminothiazole Derivative step3->product Aromatization

Caption: The Hantzsch thiazole synthesis pathway for 2-aminothiazoles.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol outlines a standard laboratory procedure for synthesizing a key precursor to 2-cyanothiazole.

Materials:

  • 2-Bromoacetophenone (1.00 g, 5.0 mmol)

  • Thiourea (0.57 g, 7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Procedure:

  • Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial equipped with a magnetic stir bar.[8]

  • Add 5 mL of methanol to the vial.

  • Heat the reaction mixture with stirring on a hot plate to approximately 100°C for 30 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Allow the mixture to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl the beaker to mix thoroughly. This step neutralizes the hydrobromide salt of the product, causing it to precipitate.[1]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water to remove any residual salts.

  • Air-dry the collected solid to yield the final product, 2-amino-4-phenylthiazole.

Part 2: The Classical Pathway to 2-Cyanothiazole - A Multi-Step Endeavor

Historically, the synthesis of 2-cyanothiazole was not a direct process but a step-inefficient sequence starting from the more readily accessible 2-aminothiazole.[5] This pathway is a classic illustration of functional group interconversion in heterocyclic chemistry, relying on two cornerstone reactions: the Sandmeyer reaction and a subsequent nucleophilic cyanation.

Step A: From Amine to Halide via the Sandmeyer Reaction

The Sandmeyer reaction, discovered in 1884, provides a method to replace an amino group on an aromatic ring with a halide.[9][10] In this context, the 2-amino group of the thiazole is converted into a diazonium salt intermediate, which is then treated with a copper(I) halide (e.g., CuBr) to yield 2-bromothiazole.[5][11]

The choice to proceed via a bromide intermediate is strategic. While direct cyanation of the diazonium salt is possible, the two-step bromo-intermediate route is often more reliable and higher-yielding for heterocyclic systems, which can be prone to side reactions under diazotization conditions.[11]

Step B: Nucleophilic Cyanation of 2-Bromothiazole

With the 2-bromothiazole in hand, the final step is to replace the bromine atom with a cyano group. This is typically achieved through a copper-catalyzed nucleophilic substitution reaction.[5] Reagents such as copper(I) cyanide (CuCN) or a combination of a cyanide source with a copper catalyst are used.[5] The copper catalyst is crucial as it facilitates the displacement of the halide on the electron-rich thiazole ring, a reaction that is otherwise difficult to achieve.[12]

Classical_Synthesis_Workflow cluster_sandmeyer Step A: Sandmeyer Reaction cluster_cyanation Step B: Nucleophilic Cyanation start 2-Aminothiazole (from Hantzsch Synthesis) sandmeyer_reagents 1. NaNO₂, H⁺ 2. CuBr start->sandmeyer_reagents diazonium Thiazole-2-diazonium Salt (Unstable Intermediate) start->diazonium Diazotization bromothiazole 2-Bromothiazole diazonium->bromothiazole Halogenation cyanation_reagents CuCN or KCN/Cu(I) catalyst bromothiazole->cyanation_reagents final_product 2-Cyanothiazole bromothiazole->final_product Cyanation

Caption: Workflow of the classical multi-step synthesis of 2-cyanothiazole.

Experimental Protocols for the Classical Pathway

Protocol A: Sandmeyer Reaction for 2-Bromothiazole This protocol is adapted from established procedures for the Sandmeyer reaction on aminothiazoles.[11][13]

Materials:

  • 2-Amino-5-bromothiazole (5.50 mmol)

  • 85% Phosphoric Acid (H₃PO₄, 10 mL)

  • Concentrated Nitric Acid (HNO₃, 5 mL)

  • Copper(I) Bromide (CuBr)

  • Aqueous Hydrobromic Acid (HBr)

Procedure:

  • In a three-neck flask equipped with a thermometer, dissolve 2-amino-5-bromothiazole (or the non-brominated 2-aminothiazole) in 85% H₃PO₄.

  • Cool the mixture in an ice bath. Slowly add concentrated HNO₃ while maintaining a low temperature to form the diazonium salt solution.

  • In a separate flask, prepare a solution of CuBr in aqueous HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product into an organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield 2-bromothiazole (or its 5-bromo derivative).[13]

Protocol B: Copper-Catalyzed Cyanation This protocol is based on the general principle of converting 2-bromothiazole to 2-cyanothiazole.[5]

Materials:

  • 2-Bromothiazole (1.0 equiv)

  • Copper(I) Cyanide (CuCN, 1.2 equiv)

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add 2-bromothiazole and the anhydrous solvent (DMF or NMP).

  • Add CuCN to the solution.

  • Heat the reaction mixture to a high temperature (typically 120-150°C) and stir for several hours until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride or ammonium hydroxide to complex with the copper salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or distillation to obtain 2-cyanothiazole.

Reaction Step Key Reagents Typical Solvent Yield Range Reference
Sandmeyer (Amino to Bromo)NaNO₂, H⁺, CuBrAcetonitrile, H₂O30-65%[11][13]
Nucleophilic CyanationCuCN or K₃[Fe(CN)₆]/CuIDMF, NMPVariable, often requires optimization[5]
Table 1: Summary of Classical Synthesis Steps for 2-Cyanothiazole.

Part 3: A Modern Leap - Direct Synthesis Using Cyanogen Gas

Recognizing the inefficiencies of the classical route, recent research has focused on developing more direct and atom-economical methods. A significant breakthrough reported in 2023 details an expeditious synthesis of 2-cyanothiazole from cyanogen gas ((CN)₂) and the bulk chemical 1,4-dithiane-2,5-diol, a dimer of mercaptoacetaldehyde.[4][5]

This modern approach bypasses the need to pre-form the thiazole ring and avoids the multi-step functional group interconversions of the Sandmeyer pathway. The causality for its improved efficiency stems from the direct cyclization and incorporation of the nitrile functionality in a streamlined sequence.[4] The reaction proceeds through a novel, previously unreported 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile intermediate, which is then dehydrated to furnish the aromatic 2-cyanothiazole.[5]

Modern_Synthesis cluster_reactants Reactants cluster_mechanism Reaction Mechanism dithiane 1,4-Dithiane-2,5-diol step1 Cyclization dithiane->step1 cyanogen Cyanogen Gas ((CN)₂) cyanogen->step1 intermediate 4-Hydroxy-4,5-dihydrothiazole- 2-carbonitrile step1->intermediate Formation of novel intermediate step2 Dehydration intermediate->step2 Reagent: TMSCl product 2-Cyanothiazole step2->product Aromatization

Caption: The modern, direct synthesis of 2-cyanothiazole.

Experimental Protocol: Modern Synthesis via Cyanogen Gas

This protocol is a summary of the four-step, one-pot sequence reported by Prieschl et al.[4][5]

Materials:

  • Sodium Cyanide (NaCN)

  • Copper(II) Sulfate (CuSO₄)

  • 1,4-Dithiane-2,5-diol

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl Acetate (EtOAc)

  • Acetic Anhydride (Ac₂O)

  • Trimethylsilyl chloride (TMSCl)

  • Ammonium Chloride (NH₄Cl)

Procedure Overview: This is a multi-step sequence often performed telescopically (one-pot).

  • In Situ Generation of Cyanogen Gas: (CN)₂ is generated on-demand by the oxidation of NaCN with CuSO₄. A specific protocol involves adding an aqueous NaCN solution to a heated aqueous CuSO₄ solution.[4][5] (CAUTION: Cyanogen gas and sodium cyanide are extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.)

  • Formation of Hydroxy Intermediate: The generated (CN)₂ gas is bubbled into a solution of 1,4-dithiane-2,5-diol and DIPEA in a suitable solvent (e.g., EtOH/EtOAc), leading to the formation of the 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile intermediate.[4]

  • Acylation and Dehydration: The unstable hydroxy intermediate is acylated (e.g., with acetic anhydride) and then dehydrated using a reagent like trimethylsilyl chloride to form the stable, aromatic 2-cyanothiazole.[5]

  • Further Conversion (Optional): The resulting 2-cyanothiazole can be converted directly to the corresponding amidine by treatment with reagents like ammonium chloride.[4]

Parameter Description Reference
Key Starting Materials1,4-Dithiane-2,5-diol, Cyanogen Gas ((CN)₂)[4][5]
Key Intermediate4-Hydroxy-4,5-dihydrothiazole-2-carbonitrile[5]
Dehydrating AgentTrimethylsilyl chloride (TMSCl)[5]
Overall Yield55% over 4 steps[4][5]
Table 2: Summary of the Modern Cyanogen Gas Synthesis Method.

Part 4: Applications in Drug Discovery - A Versatile Synthon

The significance of 2-cyanothiazole in drug development lies in its role as a versatile intermediate.[14] While its direct precursor, 2-aminothiazole, is found in many final drug structures,[3][15] the 2-cyano derivative provides a powerful synthetic entry point to a different set of functionalities.

  • Gateway to Amidines: The nitrile group can be readily converted to an amidine, a common functional group in medicinal chemistry known for its ability to form strong hydrogen bonds and interact with biological targets like kinases and proteases. The conversion of 2-cyanothiazole to the corresponding amidine has been demonstrated as a straightforward subsequent step.[4]

  • Bioisosteric Replacement: The cyano group itself, or the tetrazole ring it can be converted into, often serves as a bioisostere for a carboxylic acid group, offering improved metabolic stability and cell permeability.

  • Scaffold for Library Synthesis: The development of efficient syntheses for 2-cyanothiazole allows for its use as a core building block in the creation of large compound libraries for high-throughput screening, accelerating the discovery of new therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[16][17][18]

While the 2-aminothiazole moiety has been extensively studied and classified as both a privileged structure and a potential toxicophore,[19] the downstream derivatives made possible by the 2-cyano starting point offer chemists new avenues to modulate properties and potentially mitigate off-target effects.

Conclusion

The history of 2-cyanothiazole is a microcosm of the evolution of synthetic organic chemistry. It has progressed from a challenging target requiring a laborious, multi-step classical approach to a readily accessible building block thanks to modern, innovative synthetic methods. The development of the direct cyanogen gas route represents a significant advancement, offering a more sustainable and efficient pathway for industrial-scale production.[4][5] For researchers and drug development professionals, a thorough understanding of these synthetic routes—from the foundational Hantzsch reaction to the cutting-edge direct cyanation—is essential for leveraging the full potential of this versatile heterocyclic compound in the design and creation of next-generation therapeutics.

References

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). ACS Publications. [Link]

  • Prieschl, M., et al. (2023). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry. [Link]

  • Prieschl, M., et al. (2023). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. PubMed Central. [Link]

  • Shafiee, A., & Kiaeay, G. (2009). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. Molecules. [Link]

  • Kappe, C. O., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. [Link]

  • Gauthier, J. Y., et al. (2007). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PubMed Central. [Link]

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  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Drugs currently in use based on 2-aminothiazole skeleton. (n.d.). ResearchGate. [Link]

  • Bar-Natan, R., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). ResearchGate. [Link]

  • 2-Amino-5-cyanothiazoles and their preparation. (1982).
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2022). ResearchGate. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PubMed Central. [Link]

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). ACS Publications. [Link]

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  • Synthesis of some new 5- substituted of. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

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  • facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (n.d.). ARKIVOC. [Link]

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Exploratory

The Emerging Role of 2-Cyanothiazole Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Thiazole Scaffold and the Significance of the 2-Cyano Moiety The thiazole ring is a cornerstone in medicinal chemistry, forming the struct...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold and the Significance of the 2-Cyano Moiety

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug design. While much attention has been focused on 2-aminothiazole derivatives, a growing body of evidence suggests that 2-cyanothiazole analogs represent a promising, yet relatively underexplored, area for therapeutic innovation.[4][5]

The introduction of a cyano group at the 2-position of the thiazole ring profoundly influences the molecule's physicochemical and pharmacological properties. The strong electron-withdrawing nature of the nitrile can modulate the acidity of adjacent protons, influence the molecule's metabolic stability, and serve as a key pharmacophoric element for target engagement. Furthermore, the cyano group can act as a bioisostere for other functional groups, such as carboxylic acids, offering a strategy to improve pharmacokinetic profiles and mitigate potential liabilities associated with the parent group.[6][7][8][9][10] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-cyanothiazole derivatives in medicinal chemistry.

Synthetic Strategies for 2-Cyanothiazole Derivatives

The synthesis of the 2-cyanothiazole core is a critical first step in the exploration of this chemical space. Several synthetic routes have been developed, each with its own advantages and limitations.

Classical Hantzsch Thiazole Synthesis and Subsequent Modifications

The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, is a well-established method for constructing the thiazole ring. However, the direct introduction of a 2-cyano group via this method is not straightforward. A common strategy involves a multi-step sequence starting from the more readily available 2-aminothiazole. This can be converted to a 2-halothiazole, which then undergoes a cyanation reaction.[4]

A patented two-step process for the preparation of 2-amino-5-cyanothiazoles has also been described. This method involves the reaction of a 2-amino-5-formylthiazole with hydroxylamine in formic acid to form a 2-formamido-5-cyanothiazole intermediate, which is then hydrolyzed to the desired 2-amino-5-cyanothiazole.[11]

Modern Approaches to 2-Cyanothiazole Synthesis

More recent synthetic innovations have focused on more direct and efficient methods for constructing the 2-cyanothiazole scaffold. One notable approach utilizes cyanogen gas in a reaction with a readily available dithiane derivative.[4] This method proceeds through a partially saturated intermediate and offers an atom-efficient route to the 2-cyanothiazole core.

Experimental Protocol: Synthesis of 2-Cyanothiazole via Cyanogen Gas [4]

Materials:

  • 1,4-Dithiane-2,5-diol

  • Cyanogen gas ((CN)₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Trimethylsilyl chloride (TMSCl)

Procedure:

  • Formation of the Partially Saturated Intermediate:

    • To a solution of 1,4-dithiane-2,5-diol in ethyl acetate, add N,N-diisopropylethylamine (DIPEA).

    • Bubble cyanogen gas through the solution at a controlled rate while maintaining the reaction temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

    • Upon completion, the reaction mixture containing the partially saturated hydroxythiazole intermediate is used directly in the next step.

  • Dehydration to 2-Cyanothiazole:

    • To the crude reaction mixture from the previous step, add trimethylsilyl chloride (TMSCl).

    • Stir the reaction at room temperature and monitor for the dehydration to the aromatic 2-cyanothiazole.

    • Once the reaction is complete, quench the reaction with a suitable aqueous solution and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield the 2-cyanothiazole.

Therapeutic Applications of 2-Cyanothiazole Derivatives

The unique properties of the 2-cyanothiazole scaffold have led to its investigation in several therapeutic areas.

Antiviral Activity

The antiviral potential of thiazole derivatives has been extensively documented.[12] While much of the research has focused on other substitution patterns, there is emerging evidence for the antiviral activity of 2-cyanothiazole-containing molecules. For instance, certain isothiazole derivatives, which share structural similarities with thiazoles, containing a cyano group have demonstrated activity against a range of RNA and DNA viruses, including HIV, poliovirus, and echovirus.[5][13] These findings suggest that the cyano group can be a valuable addition to the pharmacophore of antiviral agents.

One study on novel aminothiazole derivatives reported that a compound bearing a 4-(4-cyanophenyl) substituent on the thiazole ring exhibited the highest cytotoxic properties among the tested series.[14] While this particular compound was not the most potent antiviral, this highlights the significant impact of the cyano-substituted phenyl ring on biological activity.

Anticancer Activity

The 2-aminothiazole scaffold is a well-known privileged structure in the development of anticancer agents, with several derivatives progressing to clinical trials.[15][16] The incorporation of a cyano group into thiazole-based anticancer agents is an area of active investigation.

A series of novel 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives have been synthesized and evaluated for their anticancer properties.[5] These compounds were found to exhibit enhanced nuclease activity against plasmid DNA upon irradiation, with some derivatives showing significant cytotoxic activity against colon (HCT116) and breast cancer (MDA-MB-231) cell lines.[5] This suggests a potential application for these compounds in photodynamic therapy.

The general workflow for evaluating the anticancer potential of these compounds is outlined below.

Figure 1: General experimental workflow for the synthesis and anticancer evaluation of thiazole-based cyanoacrylamide derivatives.

Herbicidal Activity

Beyond medicinal applications, 2-cyanothiazole derivatives have also shown promise in agriculture as herbicides. A patent describes a series of novel cyanothiazole derivatives with significant herbicidal activity against various weeds.[1] This highlights the broad biological potential of this scaffold.

Structure-Activity Relationships (SAR)

While extensive SAR studies for 2-cyanothiazole derivatives are still emerging, preliminary data allows for some initial observations. In the context of the thiazole-based cyanoacrylamide anticancer agents, the nature of the substituent on the pyrazole ring was found to significantly influence the DNA cleavage and cytotoxic activity.[5] For example, derivatives incorporating thienyl and pyridyl moieties exhibited the highest nuclease activity.[5]

Future Perspectives

The 2-cyanothiazole scaffold represents a promising area for future drug discovery and development. The unique electronic and steric properties of the cyano group offer a valuable tool for medicinal chemists to fine-tune the pharmacological properties of thiazole-based compounds. Further exploration of this chemical space is warranted to fully elucidate the therapeutic potential of this versatile heterocyclic motif. Key areas for future research include:

  • Expansion of Synthetic Methodologies: The development of more diverse and efficient synthetic routes to access a wider range of substituted 2-cyanothiazole derivatives is crucial.

  • Systematic Biological Screening: Comprehensive screening of 2-cyanothiazole libraries against a broad panel of biological targets will help to identify new therapeutic applications.

  • In-depth SAR Studies: Detailed structure-activity relationship studies will provide a deeper understanding of the key structural features required for potent and selective biological activity.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms by which 2-cyanothiazole derivatives exert their biological effects will be essential for their rational design and optimization.

Conclusion

References

[4] Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - ACS Publications. (2023). Retrieved from [Link]

[1] Cyanothiazole derivatives - EP0509341A1 - Google Patents. (n.d.). Retrieved from

[6] Bioisosteres for carboxylic acid groups - Hypha Discovery. (2024). Retrieved from [Link]

[13] Isothiazole derivatives as antiviral agents - PubMed. (2007). Retrieved from [Link]

[17] A REVIEW ON DIFFERENT FIVE MEMBERED NITROGENATED HETEROCYCLIC COMPOUNDS AND THEIR PHARMACEUTICAL ACTIVITIES. (2024). IJNRD.

[5] Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells - PMC. (n.d.). Retrieved from [Link]

[2] A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022).

[7] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).

[8] One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC. (2025). Retrieved from [Link]

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - MDPI. (2022). Retrieved from [Link]

[11] US4324899A - 2-Amino-5-cyanothiazoles and their preparation - Google Patents. (n.d.). Retrieved from

[10] Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022).

Synthesis and Biological Evaluation of 2-Aminothiazole Analogues of Nα-Protected Amino Acids - SID. (n.d.). Retrieved from [Link]

[3] A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC. (n.d.). Retrieved from [Link]

[18] A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica. (2025). Retrieved from [Link]

[12] Thiazole derivatives show drug-like properties as broad-spectrum antirhinovirus agents. (2026). Retrieved from [Link]

[19] Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties - MDPI. (2007). Retrieved from [Link]

[20] Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI. (2022). Retrieved from [Link]

[14] Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - KTU ePubl. (2022). Retrieved from [Link]

[21] Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed. (2004). Retrieved from [Link]

[22] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021). Retrieved from [Link]

[15] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (n.d.). Retrieved from [Link]

[23] EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents. (n.d.). Retrieved from

[24] Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC. (n.d.). Retrieved from [Link]

[25] Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives - JOCPR. (n.d.). Retrieved from [Link]

[26] SARS-CoV‑2 Main Protease Inhibitors Containing 5‑Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives - PMC. (n.d.). Retrieved from [Link]

[27] Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers - PubMed. (2005). Retrieved from [Link]

[28] Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold - ResearchGate. (2026). Retrieved from [Link]

[29] Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles - Research Journal of Pharmacy and Technology. (n.d.). Retrieved from [Link]

[30] Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.).

[31] SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010).

[32] Structure–activity relationship of the most active compounds - ResearchGate. (n.d.). Retrieved from [Link]

[33] Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed. (2014). Retrieved from [Link]

[34] Anticancer Properties of 2-Aminothiazole | PDF | Cancer | Chemotherapy - Scribd. (n.d.). Retrieved from [Link]

[35] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (2021). Retrieved from [Link]

[36] Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.). Retrieved from [Link]

[37] Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors - PubMed. (2025). Retrieved from [Link]

[38] Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2 - MDPI. (2022). Retrieved from [Link]

[39] An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (2024). Retrieved from [Link]

[40] Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PMC. (n.d.). Retrieved from [Link]

[41] Identification of novel thiazole derivatives as flaviviral protease inhibitors effective against Dengue (DENV2) and Japanese encephalitis viruses - PubMed. (2025). Retrieved from [Link]

[42] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - SciSpace. (2021). Retrieved from [Link]

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Foundational

Foreword: The Architect's Blueprint in Drug Discovery

An In-Depth Technical Guide to the Biological Significance of the 2-Aminothiazole Moiety In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Significance of the 2-Aminothiazole Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. These "privileged structures" are not mere chemical curiosities; they are nature's and science's pre-validated starting points, scaffolds that possess an innate ability to interact with a multitude of biological targets.[1] Among these, the 2-aminothiazole moiety stands out as a paramount example.[2] Its simple, yet versatile architecture is a recurring motif in a vast array of compounds, from the natural vitamin B1 (Thiamine) to cutting-edge pharmaceuticals.[3] This guide, prepared for the discerning researcher and drug development professional, moves beyond a simple cataloging of activities. It aims to dissect the fundamental principles that grant this scaffold its profound biological significance, exploring the causality behind its success and providing the technical methodologies to harness its potential.

The power of the 2-aminothiazole core lies in its elegant combination of chemical features. The aromatic thiazole ring provides a stable, rigid backbone amenable to π-π stacking interactions, while the nitrogen atoms and the exocyclic amino group serve as critical hydrogen bond donors and acceptors.[1] This duality allows for precise and high-affinity binding to the active sites of diverse proteins. This guide will illuminate how these fundamental properties have been expertly exploited across multiple therapeutic areas, from oncology to infectious disease, while also providing a pragmatic perspective on the challenges inherent to its use.

The Epicenter of Activity: 2-Aminothiazole in Oncology

The fight against cancer has been significantly advanced by the development of targeted therapies, particularly kinase inhibitors. The 2-aminothiazole scaffold is a dominant player in this field, largely due to its exceptional ability to function as an ATP-competitive inhibitor, fitting snugly into the ATP-binding pocket of various kinases.[1][4]

Mechanism of Action: Kinase Inhibition

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers. The 2-aminothiazole moiety serves as an effective "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring inhibitors within the ATP-binding site. This competitive inhibition blocks the phosphorylation of downstream substrates, thereby halting the aberrant signaling cascades that drive tumor growth and proliferation.

Two landmark FDA-approved drugs exemplify this principle:

  • Dasatinib (BMS-354825): A potent, orally available inhibitor of multiple tyrosine kinases, including the Src and Abl families.[5] It is a frontline treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[6] The 2-aminothiazole core was identified as a novel Src family kinase inhibitor template, which, through iterative optimization, led to the development of this life-saving drug.[5][7]

  • Alpelisib: An inhibitor of the alpha-isoform of phosphatidylinositol 3-kinase (PI3Kα).[1][6] It is approved for use in combination with fulvestrant for the treatment of certain types of advanced or metastatic breast cancer.[8]

Beyond these, 2-aminothiazole derivatives have been developed as potent inhibitors against a wide range of other cancer-relevant kinases, including Aurora kinases, protein kinase CK2, and BRAF kinase.[1][9][10]

G cluster_kinase Kinase Active Site ATP_Site ATP Binding Pocket Phospho_Substrate Phosphorylated Substrate (Signal Propagation) ATP_Site->Phospho_Substrate Catalyzes Phosphorylation Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Binds Inhibitor 2-Aminothiazole Inhibitor (e.g., Dasatinib) Inhibitor->ATP_Site Competitively Binds & Blocks ATP Substrate Protein Substrate Substrate->Substrate_Site Binds

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Materials & Reagents:

    • Synthesized 2-aminothiazole compounds.

    • Target bacterial strain (e.g., S. aureus ATCC 29213).

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

    • Sterile 96-well microtiter plates.

    • DMSO for compound dissolution.

    • Positive control antibiotic (e.g., Ciprofloxacin).

    • Controls: Sterility control (broth only), Growth control (broth + inoculum + DMSO).

  • Preparation of Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Assay Procedure:

    • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

    • Add 50 µL of the test compound stock solution (e.g., at 2x the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (containing broth, inoculum, and DMSO) and a sterility control well (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control.

Modulating Inflammation and Neurodegeneration

The versatility of the 2-aminothiazole scaffold extends to complex diseases involving inflammation and neurodegeneration.

Anti-Inflammatory Potential

Several 2-aminothiazole derivatives have demonstrated significant anti-inflammatory properties. [3]Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS). [1][11][12]By blocking these enzymes, the compounds reduce the production of pro-inflammatory mediators like prostaglandins and nitric oxide. This activity is commonly evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. [3][13]

Emerging Roles in Neurodegenerative Disease

Recent research has highlighted the potential of 2-aminothiazole derivatives as neuroprotective agents. [14]This is a promising frontier, with compounds being developed for several devastating conditions:

  • Alzheimer's Disease: Derivatives have been shown to protect against tau-induced neuronal toxicity, a key pathological feature of the disease. * Prion Diseases: The scaffold has been optimized to yield compounds that are effective against the disease-causing prion protein (PrPSc) and show excellent brain exposure, making them promising therapeutic leads for conditions like Creutzfeldt-Jakob disease. [15][16]* Other Targets: The moiety has also been incorporated into inhibitors of acetylcholinesterase and PARP-1, both of which are relevant targets in the treatment of various neurodegenerative disorders. [17]

A Note of Caution: The Privileged Scaffold vs. Toxicophore Duality

While the 2-aminothiazole scaffold is undeniably valuable, a responsible scientific assessment must acknowledge its potential drawbacks. The very features that make it biologically active can also render it a "toxicophore"—a chemical structure that is susceptible to metabolic activation into a reactive, and potentially toxic, metabolite. [2]This metabolic activation can lead to the formation of reactive intermediates that may cause cellular damage, including hepatotoxicity. [2][18]Therefore, during the drug discovery process, it is critical to conduct early and thorough safety profiling and ADME-Tox studies to mitigate these risks and select candidates with a favorable therapeutic window.

Conclusion: A Versatile and Enduring Scaffold

The 2-aminothiazole moiety has unequivocally cemented its status as a privileged structure in modern medicinal chemistry. [1]Its synthetic tractability and presence in numerous clinically successful drugs are a testament to its importance. [3]The remarkable breadth of its biological activities—spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects—ensures that this core structure will remain a focal point of drug discovery and development for the foreseeable future. [1][19]By understanding the fundamental chemical principles that drive its interactions, leveraging robust experimental methodologies, and maintaining a keen awareness of its potential liabilities, the scientific community can continue to unlock the immense therapeutic potential held within this versatile scaffold.

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  • Lombardo, L. J., et al. (2004). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 47(27), 6658-6661.

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  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry.

  • Dahlin, J. L., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(5), 2091-2105.

  • Bestgen, B., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 62(4), 1827-1841.

  • Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71.

  • Li, Z., et al. (2013). 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease. ChemMedChem, 8(5), 847-857.

  • Mori, M., et al. (2013). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 4(10), 915-920.

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.

  • ResearchGate. (n.d.). Clinically available drugs containing 2-aminothiazole scaffold.

Sources

Exploratory

tautomeric forms of 2-aminothiazoline-4-carboxylic acid

An In-Depth Technical Guide to the Tautomeric Forms of 2-Aminothiazoline-4-carboxylic Acid (ACTA) Executive Summary 2-Aminothiazoline-4-carboxylic acid (ACTA) is a pivotal heterocyclic compound, notable as a key intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Tautomeric Forms of 2-Aminothiazoline-4-carboxylic Acid (ACTA)

Executive Summary

2-Aminothiazoline-4-carboxylic acid (ACTA) is a pivotal heterocyclic compound, notable as a key intermediate in the industrial synthesis of L-cysteine and as a stable biomarker for cyanide exposure.[1][2] A critical feature of ACTA is its existence in a dynamic equilibrium between two tautomeric forms: the amino tautomer (2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid) and the imino tautomer (2-iminothiazolidine-4-carboxylic acid).[1][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the structural nature, characterization, and influencing factors of this tautomeric equilibrium. We will delve into the causality behind experimental choices for analysis, present self-validating protocols, and ground the discussion in authoritative references to ensure scientific integrity.

The Principle of Tautomerism in Heterocyclic Chemistry

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. This process typically involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. In the context of ACTA, we primarily observe amine-imine tautomerism, a common phenomenon in heterocyclic systems containing an amino group adjacent to an endocyclic or exocyclic double bond.

The position of the tautomeric equilibrium is not static; it is a thermodynamically controlled process influenced by several factors:

  • Solvent Polarity: Polar solvents may stabilize one tautomer over another through hydrogen bonding or dipole-dipole interactions.

  • pH: The protonation state of acidic or basic functional groups on the molecule can fundamentally alter the electronic structure, favoring a specific tautomeric form.

  • Temperature: As with any equilibrium, the ratio of tautomers can be temperature-dependent.

  • Electronic Effects: The nature of substituents on the heterocyclic ring can influence the relative stability of the tautomers.

Understanding which tautomer predominates under specific conditions is crucial in drug development, as different tautomers can exhibit distinct biological activities, binding affinities to receptors, and metabolic profiles.

The Tautomeric Equilibrium of ACTA

The central focus of this guide is the equilibrium between the two primary tautomers of 2-aminothiazoline-4-carboxylic acid. While often referred to collectively as ACTA in literature concerning its role as a cyanide biomarker, distinguishing between the forms is essential for detailed mechanistic and structural studies.[3][4]

  • 2-Amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid (Amino form): This tautomer features an exocyclic amino group (–NH₂) attached to a carbon that is part of an endocyclic C=N double bond.

  • 2-Iminothiazolidine-4-carboxylic acid (Imino form): This tautomer is characterized by an exocyclic imino group (=NH) and a fully saturated thiazolidine ring, with the double bond shifting from the ring to the exocyclic nitrogen.

The interconversion between these forms involves the migration of a proton between the exocyclic nitrogen and the endocyclic ring nitrogen.

Caption: Tautomeric equilibrium of 2-aminothiazoline-4-carboxylic acid.

Physicochemical Properties and Synthesis

A foundational understanding of ACTA begins with its basic properties and synthesis. It is typically a white solid with limited solubility in water.[5]

PropertyValueSource
Chemical Formula C₄H₆N₂O₂S[1]
Molar Mass 146.16 g·mol⁻¹[1]
Melting Point 212 °C (414 °F; 485 K)[1]
Solubility 1 to 5 mg/mL at 23 °C[5]

Synthesis Overview: Industrially, ACTA is produced via the reaction of methyl chloroacrylate with thiourea.[1] This method provides a direct route to the thiazoline ring system. In biological systems, ACTA is formed from the condensation reaction between cysteine and cyanide, a key detoxification pathway.[2][3]

Experimental Characterization of ACTA Tautomers

Distinguishing between the amino and imino tautomers requires a combination of spectroscopic and analytical techniques. The choice of method is driven by the need to probe specific structural differences, such as bond types (C=N vs. C-N) and the chemical environment of protons.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating tautomeric forms in solution.

    • Expertise & Experience: In the amino form, one would expect to see a broad singlet for the –NH₂ protons, whereas the imino form would show a signal for the =NH proton and distinct signals for the now non-equivalent protons on the saturated ring. In ¹³C NMR, the key differentiator is the chemical shift of the C2 carbon. This carbon is significantly more deshielded in the amino form (part of a C=N bond within an amidine system) compared to the sp³-hybridized C2 carbon in the imino form.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their vibrational frequencies.

    • Trustworthiness: The spectra provide a self-validating system. The presence of a strong C=N stretching vibration alongside N-H bending modes for a primary amine would strongly indicate the amino tautomer. Conversely, the imino tautomer would be characterized by a C=N stretch (exocyclic) and an N-H stretch corresponding to a secondary amine within the ring, along with the absence of the primary amine scissoring vibration.

  • X-ray Crystallography: This is the gold standard for determining the structure in the solid state. It provides unambiguous evidence of bond lengths and atomic positions, definitively identifying which tautomer is present in the crystal lattice. Studies on related 2-aminothiazole derivatives often show the amino form to be predominant in the solid state.[6]

Protocols for Tautomer Analysis

The following protocols are designed to provide robust and reproducible methods for the analysis of ACTA.

Protocol 5.1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method is the standard for quantifying ACTA in complex biological matrices like plasma and urine, particularly for its application as a cyanide biomarker.[2][7]

Causality Behind Experimental Choices:

  • Solid Phase Extraction (SPE): Biological samples contain numerous interfering substances. A mixed-mode cation exchange (MCX) SPE cartridge is chosen to selectively retain the basic ACTA molecule while washing away neutral and acidic interferents, ensuring a clean sample for analysis.[2]

  • LC-MS/MS: This technique offers superior sensitivity and selectivity. Chromatography separates ACTA from other components, while tandem mass spectrometry provides definitive identification and quantification based on the specific mass-to-charge ratio of the parent ion and its characteristic fragment ions.

  • Internal Standard: An isotopically labeled ACTA or a close structural analog like 2-aminothiazole-4-carboxylic acid (ATZA) is used to correct for variations in sample preparation and instrument response, ensuring accuracy.[2][8]

Step-by-Step Methodology:

  • Sample Preparation: Dilute plasma or urine samples with an acidic solution (e.g., 0.1 M HCl). Spike with the internal standard.

  • Solid Phase Extraction (SPE):

    • Condition an MCX SPE cartridge with methanol followed by water.

    • Load the prepared sample onto the cartridge.

    • Wash the cartridge with 0.1 M HCl followed by methanol to remove impurities.

    • Elute ACTA and the internal standard using a 5% ammonium hydroxide solution in methanol.[2]

  • Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase (e.g., 0.5% trifluoroacetic acid in methanol).[2]

    • Inject the sample into the LC-MS/MS system.

  • Data Acquisition: Monitor the specific mass transitions for ACTA and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Calculate the concentration of ACTA based on the peak area ratio of the analyte to the internal standard against a calibration curve.

G cluster_workflow LC-MS/MS Workflow for ACTA Quantification sample 1. Biological Sample (Plasma, Urine) prep 2. Sample Preparation (Acidification, IS Spiking) sample->prep spe 3. Solid Phase Extraction (SPE) (MCX Cartridge) prep->spe elute 4. Elution & Concentration (Ammoniated Methanol) spe->elute lcms 5. LC-MS/MS Analysis (MRM Mode) elute->lcms data 6. Data Processing (Quantification vs. Cal Curve) lcms->data

Caption: Experimental workflow for ACTA quantification by LC-MS/MS.

Protocol 5.2: Computational Modeling of Tautomeric Equilibrium

Quantum-chemical calculations can predict the relative stability of tautomers in the gas phase and in solution.

Causality Behind Experimental Choices:

  • Density Functional Theory (DFT): DFT methods (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)) offer a good balance of accuracy and computational cost for molecules of this size.

  • Solvent Modeling: The Polarizable Continuum Model (PCM) is used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. This is crucial as solvent interactions can significantly shift the equilibrium.

Step-by-Step Methodology:

  • Structure Generation: Build 3D models of both the amino and imino tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a DFT method to find the lowest energy conformation.

  • Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Solvation Energy: Re-run the calculations using a PCM to model the desired solvent (e.g., water, DMSO) and obtain the energies in solution.

  • Relative Energy Calculation: Compare the total energies (including ZPVE and solvation effects) of the tautomers. The tautomer with the lower energy is predicted to be the more stable and thus the major form at equilibrium.

Biological and Industrial Significance

The tautomerism of ACTA is not merely an academic curiosity. It has profound implications in both industrial and biological contexts.

  • Industrial Synthesis: As an intermediate in the production of L-cysteine, controlling the reaction conditions to favor the desired reactivity is essential for optimizing yield and purity.[1]

  • Cyanide Biomarker: ACTA is a highly stable and specific metabolite of cyanide poisoning.[9] Its long half-life in biological fluids makes it a more reliable forensic marker than cyanide itself.[9][10] Analytical methods for its detection must be robust and account for its chemical nature to ensure accurate diagnosis and forensic validation.[2][3][7]

Conclusion

2-Aminothiazoline-4-carboxylic acid exists as a mixture of amino and imino tautomers. The equilibrium between these forms is central to its chemical behavior and biological function. For professionals in research and drug development, a thorough understanding of this tautomerism, supported by robust analytical and computational methods, is indispensable. The protocols and theoretical background provided in this guide serve as a comprehensive resource for investigating ACTA and related heterocyclic systems, ensuring that experimental design is both efficient and scientifically sound.

References

  • Drauz, K., Grayson, I., Kleemann, A., Krimmer, H. P., Leuchtenberger, W., & Weckbecker, C. (2006). Amino Acids. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2009). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. Inhalation Toxicology, 21(3), 202-208. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16526, 2-Aminothiazoline-4-carboxylic acid. Retrieved from [Link]

  • Logue, B. A., Kirschten, N. P., Petrikovics, I., Moser, M. A., Rockwood, G. A., & Baskin, S. I. (2005). Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry. Journal of Chromatography B, 819(2), 237–244. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of: (a) 2-aminothiazole-4-carboxylic acid... [Image]. Retrieved from [Link]

  • Tur-Moskal, A., et al. (2023). Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series. Acta Crystallographica Section C Structural Chemistry, 79(1), 23-32. [Link]

  • Baskin, S. I., et al. (2006). Spectrophotometric Analysis of the Cyanide Metabolite 2-Aminothiazoline-4-Carboxylic Acid (ATCA). ResearchGate. [Link]

  • Petrikovics, I., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. World Journal of Methodology, 2(5), 55-62. [Link]

  • Reva, I., & Lapinski, L. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 26(18), 5585. [Link]

  • Khan, K. M., et al. (2013). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 26(4), 751-757. [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid. (2012).
  • Kage, S., et al. (2017). Application of 2-Aminothiazoline-4-carboxylic Acid as a Forensic Marker of Cyanide Exposure. ResearchGate. [Link]

  • Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 242, 116027. [Link]

  • Szafran, M., et al. (2021). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Structural Chemistry, 32, 1999–2011. [Link]

  • Wikipedia contributors. (2023, December 27). 2-Aminothiazoline-4-carboxylic acid. Wikipedia. [Link]

  • Petrikovics, I., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. PMC. [Link]

  • Baishideng Publishing Group. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. [Link]

Sources

Protocols & Analytical Methods

Method

applications of 2-Cyanothiazole-4-carboxylic acid in organic synthesis

Advanced Application Note: Divergent Synthesis and Drug Discovery Applications of 2-Cyanothiazole-4-carboxylic Acid Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Divergent Synthesis and Drug Discovery Applications of 2-Cyanothiazole-4-carboxylic Acid

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of active pharmaceutical ingredients (APIs). 2-Cyanothiazole-4-carboxylic acid (CAS: 1211527-90-0) has emerged as a high-value, bifunctional scaffold [1]. Featuring an electron-deficient thiazole core, a reactive 4-carboxylic acid, and a versatile 2-cyano group, this molecule provides orthogonal synthetic handles. This application note details the mechanistic rationale, quantitative reaction metrics, and validated protocols for utilizing 2-cyanothiazole-4-carboxylic acid in advanced organic synthesis and drug development [2].

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, I approach 2-cyanothiazole-4-carboxylic acid not just as a reagent, but as a programmable bioisosteric platform.

  • The Thiazole Core: Acts as a rigid, metabolically stable bioisostere for oxazoles and pyridines. It provides a critical hydrogen-bond acceptor (the nitrogen atom) while modulating the lipophilicity of the overall API [3].

  • The C4-Carboxylic Acid: Serves as the primary anchor for structural elongation. It is primed for amide coupling, esterification, or decarboxylative cross-coupling. In drug design, converting this moiety to a lipophilic amide directly enhances cell membrane permeability [4].

  • The C2-Cyano Group: A highly electrophilic handle. While it can be hydrolyzed to an amide or reduced to an amine, its most potent application in medicinal chemistry is the [3+2] cycloaddition with azides to form 1H-tetrazoles—a premier carboxylic acid bioisostere that resists metabolic degradation while maintaining physiological pH ionization [5].

G Core 2-Cyanothiazole-4-carboxylic acid (CAS: 1211527-90-0) Amide Amide Coupling (C4-COOH) Core->Amide HATU, DIPEA Tetrazole Tetrazole Formation (C2-CN) Core->Tetrazole NaN3, NH4Cl Ester Esterification (C4-COOH) Core->Ester R-OH, H+ API1 Targeted Anticancer Agents (e.g., SMART analogs) Amide->API1 API2 Bioisosteric Modulators (e.g., Angiotensin inhibitors) Tetrazole->API2 API3 Prodrugs & Intermediates Ester->API3

Figure 1. Divergent synthetic workflow of 2-Cyanothiazole-4-carboxylic acid.

Key Synthetic Applications in Medicinal Chemistry

Amide Coupling for Targeted Anticancer Agents

The C4-carboxylic acid is frequently utilized to synthesize substituted methoxybenzoyl-aryl-thiazole (SMART) analogs. These compounds are potent anticancer agents that inhibit tubulin polymerization[4]. Because the thiazole ring is electron-withdrawing, the C4-carboxylic acid is less nucleophilic than aliphatic acids. Therefore, highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are required to drive the aminolysis and prevent the formation of unreactive byproducts.

3.2.[3+2] Cycloaddition for Tetrazole Bioisosteres

The conversion of the C2-cyano group to a 1H-tetrazole is a hallmark transformation for generating angiotensin II receptor antagonists (Sartans) and other GPCR modulators. The reaction requires the in situ generation of hydrazoic acid (HN₃). By utilizing sodium azide (NaN₃) in the presence of a mild proton source like ammonium chloride (NH₄Cl), the activation energy for the cycloaddition is lowered without the need to handle highly explosive, pure HN₃ [5].

G Start Target: GPCR / Kinase Thiazole Thiazole Core (Rigid H-bond Acceptor) Start->Thiazole Cyano 2-Cyano Group (Electrophilic Handle) Thiazole->Cyano Carboxy 4-Carboxylic Acid (Coupling Handle) Thiazole->Carboxy Tetrazole Metabolically Stable Tetrazole (Enhanced Bioavailability) Cyano->Tetrazole [3+2] Cycloaddition Amide Lipophilic Amide (Membrane Permeability) Carboxy->Amide Aminolysis

Figure 2. Logical relationship between structural features and bioisosteric drug design.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions, expected yields, and mechanistic advantages for the primary transformations of 2-cyanothiazole-4-carboxylic acid.

Reaction TypeReagents & SolventsTemp (°C)Typical Yield (%)Key Mechanistic Advantage
Amide Coupling HATU, DIPEA, DMF2585 - 95Azabenzotriazole leaving group accelerates aminolysis, minimizing epimerization.
Amide Coupling EDCI, HOBt, DCM2575 - 85HOBt suppresses unreactive N-acylurea byproduct formation; highly water-soluble waste.
Tetrazole Synthesis NaN₃, NH₄Cl, DMF10070 - 85NH₄Cl provides a safe, controlled proton source for in situ HN₃ generation.
Tetrazole (Flow) NaN₃, AcOH, Flow Reactor15085 - 98Continuous flow safely manages high-temperature/pressure HN₃ generation [5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded in each step so the operator understands why a specific action is taken, ensuring reproducibility and scientific integrity.

Protocol A: C4-Amide Coupling via HATU/DIPEA Activation

Objective: To synthesize a lipophilic thiazole-4-carboxamide derivative.

  • Substrate Activation: Dissolve 1.0 equivalent (eq) of 2-cyanothiazole-4-carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive O-7-azabenzotriazolyl ester intermediate.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to initiate activation without attacking the electrophilic C2-cyano group.

  • Coupling Agent Addition: Add 1.2 eq of HATU. Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation time ensures complete conversion of the acid to the active ester, indicated by a slight color change (usually pale yellow).

  • Aminolysis: Slowly add 1.1 eq of the target primary or secondary amine. Stir for 2–4 hours. Causality: Slow addition prevents thermal spikes and minimizes homocoupling or degradation of the amine.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the organic layer with 1 M HCl, followed by brine. Causality: The basic wash removes unreacted acid and HOAt byproduct, while the acidic wash removes unreacted amine and DIPEA, yielding a highly pure crude product verifiable by LC-MS.

Protocol B: Conversion of C2-Cyano to 1H-Tetrazole via[3+2] Cycloaddition

Objective: To generate a metabolically stable carboxylic acid bioisostere at the C2 position.

  • Reagent Preparation: In a heavy-walled pressure vial, dissolve 1.0 eq of the cyano-thiazole intermediate in anhydrous DMF (0.5 M).

  • Azide Introduction: Add 3.0 eq of Sodium Azide (NaN₃) and 3.0 eq of Ammonium Chloride (NH₄Cl). Causality: Direct reaction of unactivated nitriles with azide anion is kinetically slow. NH₄Cl reacts with NaN₃ to generate hydrazoic acid (HN₃) in situ, which acts as the active dipole for the cycloaddition.

  • Thermal Cycloaddition: Seal the vial and heat to 100°C for 12–16 hours behind a blast shield. Causality: The high temperature overcomes the activation energy barrier of the [3+2] cycloaddition. The sealed vial prevents the escape of toxic, volatile HN₃ gas.

  • Workup & Validation: Cool the reaction to 0°C. Carefully acidify the mixture to pH 2 using 1 M HCl in a well-ventilated fume hood. Causality: Acidification neutralizes unreacted azide (releasing it safely as HN₃ gas into the exhaust) and protonates the newly formed tetrazole salt, causing the neutral 1H-tetrazole product to precipitate out of the aqueous DMF solution for easy filtration.

References

  • Prieschl, M., et al. "Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives". The Journal of Organic Chemistry, ACS Publications, 2023. URL:[Link]

  • Lu, Y., et al. "Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships". Journal of Medicinal Chemistry, ACS Publications, 2009. URL:[Link]

  • Gutmann, B., et al. "The Concept of Chemical Generators: On-Site On-Demand Production of Hazardous Reagents in Continuous Flow". Organic Process Research & Development, ACS Publications, 2021. URL:[Link]

Application

Application Note: 2-Cyanothiazole-4-carboxylic Acid as a Privileged Building Block for Advanced Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Cyanothiazole-4-carboxylic acid (CAS: 1211527-90-0)[1] Executive Summary & Mechanistic Rationale As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Cyanothiazole-4-carboxylic acid (CAS: 1211527-90-0)[1]

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of designing inhibitors that require both precise active-site coordination and high proteolytic stability. 2-Cyanothiazole-4-carboxylic acid has emerged as a highly versatile, bifunctional scaffold to solve these challenges. Featuring an electron-deficient thiazole core, a reactive C4-carboxylic acid, and a highly electrophilic C2-nitrile group, this molecule enables divergent synthetic strategies for two major classes of therapeutics:

  • Metalloenzyme Inhibitors (via C4-Amide Coupling): The thiazole-4-carboxamide motif acts as a potent bioisostere for substrate binding. The nitrogen and sulfur of the thiazole ring, combined with the amide carbonyl, create a precise pharmacophore for coordinating active-site metal ions (e.g., Zn²⁺) in Methionyl Aminopeptidases (MetAPs)[2] and Metallo-β-lactamases (MBLs)[3].

  • Macrocyclic Protease Inhibitors (via C2-Nitrile Click Chemistry): Nitriles are well-documented reversible covalent warheads for cysteine proteases (e.g., Cathepsins)[4]. More recently, the C2-cyano group has been exploited for biocompatible macrocyclization. When the C4-carboxylic acid is conjugated to the C-terminus of a peptide, the C2-nitrile undergoes a spontaneous, catalyst-free condensation with an N-terminal cysteine at physiological pH. This luciferin-inspired pathway generates a rigid thiazoline/thiazole linkage, locking the peptide into a bioactive conformation that competitively inhibits viral proteases (e.g., Zika NS2B-NS3, SARS-CoV) with exceptional proteolytic stability[4][5].

SynthesisWorkflow A 2-Cyanothiazole-4-carboxylic acid (Bifunctional Scaffold) B C4-Carboxylic Acid Activation (HATU) A->B C C2-Nitrile Group Electrophilic Center A->C D Amide Coupling with Target Amines B->D E Biocompatible Click with N-terminal Cys C->E F Metalloenzyme Inhibitors (e.g., MetAP, MBLs) D->F G Macrocyclic Peptide Inhibitors (e.g., Zika NS2B-NS3) E->G

Divergent synthetic workflows utilizing 2-Cyanothiazole-4-carboxylic acid as a building block.

In Vitro Efficacy Data

To contextualize the utility of this building block, the following table summarizes the quantitative inhibitory data of various derivatives synthesized from the 2-cyanothiazole/thiazole-4-carboxylic acid scaffold.

Compound Class / ScaffoldTarget EnzymeIC₅₀ / Kᵢ ValueMechanism of ActionRef
Thiazole-4-carboxamide Methionyl Aminopeptidase (MetAP)0.26 – 5.94 µMActive-site metal coordination[2]
2-Aminothiazole-4-carboxylic acid Metallo-β-lactamase (VIM-2)~1.5 µMMimics carbapenem hydrolysate[3]
Cyanothiazole-macrocyclic peptide Zika NS2B-NS3 ProteaseKᵢ = 0.14 µMCompetitive active-site inhibition[4]
Cyano-thiazole benzotriazole SARS-CoV Protease / Cathepsins1.0 – 10.0 µMReversible covalent binding via nitrile[5]

Self-Validating Experimental Protocols

Protocol A: Synthesis of Macrocyclic Peptide Inhibitors via Cysteine-Nitrile Click

This protocol details the generation of a highly stable, cyclized peptide inhibitor. The causality behind this approach relies on proximity-driven cyclization: by pre-organizing the linear peptide, the N-terminal thiol attacks the C2-nitrile without the need for toxic ruthenium or palladium catalysts[4].

Step 1: Linear Peptide Assembly & Scaffold Conjugation

  • Synthesize the desired peptide sequence on a Rink Amide resin using standard Fmoc-SPPS. Ensure the N-terminal amino acid is an Fmoc-protected Cysteine.

  • Deprotect the N-terminal Fmoc. Crucial Step: Do not cleave the peptide from the resin yet.

  • If conjugating to a side-chain (e.g., Lysine): Selectively deprotect the orthogonal protecting group (e.g., Mtt or Dde) on the target Lysine.

  • Couple 2-Cyanothiazole-4-carboxylic acid (3.0 eq) to the exposed amine using HATU (2.9 eq) and DIPEA (6.0 eq) in anhydrous DMF for 2 hours.

    • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling electron-deficient heterocyclic carboxylic acids, minimizing epimerization.

Step 2: Cleavage and Spontaneous Macrocyclization

  • Cleave the peptide from the resin using a TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold diethyl ether.

  • Dissolve the crude linear peptide in a degassed aqueous buffer (10 mM Tris-HCl, pH 7.5) containing 1 mM TCEP at a final peptide concentration of 75 µM.

    • Causality: TCEP prevents disulfide dimerization of the N-terminal cysteine. A pH of 7.5 ensures the cysteine thiol is sufficiently deprotonated (thiolate) to attack the electrophilic C2-nitrile.

  • Stir at room temperature for 2–3 hours.

Step 3: Protocol Self-Validation

  • Validation System: Monitor the reaction via LC-MS and Ellman’s Reagent (DTNB). The successful formation of the macrocycle is validated by a mass shift of -17 Da (loss of NH₃ during thiazoline formation) and a negative Ellman’s test, confirming the complete consumption of the free thiol.

ProteaseInhibition V Viral Polyprotein P NS2B-NS3 Protease V->P Binds C Protein Cleavage P->C Catalyzes R Viral Replication C->R Enables I Cyanothiazole-based Macrocyclic Inhibitor I->P Competitive Inhibition

Mechanism of viral replication blockade via cyanothiazole-based macrocyclic protease inhibitors.

Protocol B: Synthesis of Thiazole-4-Carboxamide Metalloenzyme Inhibitors

This workflow isolates the reactivity of the C4-carboxylic acid to generate small-molecule bioisosteres for MetAP or MBL inhibition[2][3].

Step 1: Carboxylic Acid Activation

  • Dissolve 2-Cyanothiazole-4-carboxylic acid (1.0 mmol) in anhydrous DCM/DMF (4:1, 10 mL) under a nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol) and cool the mixture to 0 °C.

  • Add HATU (1.2 mmol) portion-wise. Stir for 15 minutes at 0 °C to form the active ester.

Step 2: Amide Formation

  • Add the target primary or secondary amine (e.g., a substituted 2-aminothiazole or aniline derivative) (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The C2-cyano group is stable under these mild basic conditions. Maintaining a strictly anhydrous environment prevents the premature hydrolysis of the cyano group to a primary amide.

Step 3: Purification and Self-Validation

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation System: Confirm the structural integrity using ¹³C-NMR. The C2-nitrile carbon should appear distinctly around 113-115 ppm, while the newly formed C4-amide carbonyl will resonate near 160-162 ppm. The absence of a broad carboxylic acid OH stretch (~3200-2500 cm⁻¹) in FTIR confirms complete coupling.

References

  • Title: Identification of potent type I MetAP inhibitors by simple bioisosteric replacement. Part 1: Synthesis and preliminary SAR studies of thiazole-4-carboxylic acid thiazol-2-ylamide derivatives Source: PubMed / NIH URL: [Link]

  • Title: Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Benzotriazole: An overview on its versatile biological behavior Source: PMC / NIH URL: [Link]

Sources

Method

Application Notes and Protocols for the Amide Coupling of 2-Cyanothiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Significance of the 2-Cyanothiazole-4-carboxamide Scaffold The thiazole ring is a prominent het...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of the 2-Cyanothiazole-4-carboxamide Scaffold

The thiazole ring is a prominent heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in medicinal chemistry. When functionalized with a cyano group at the 2-position and a carboxamide at the 4-position, the resulting 2-cyanothiazole-4-carboxamide core offers a versatile platform for drug discovery. The cyano group can act as a hydrogen bond acceptor or a reactive handle for further chemical transformations, while the amide bond provides a crucial linkage to explore diverse chemical space and modulate physicochemical properties. These compounds have shown promise in various therapeutic areas, including as kinase inhibitors for oncology.

This application note provides a comprehensive guide to the experimental protocol for the amide coupling of 2-Cyanothiazole-4-carboxylic acid with a representative amine, offering insights into the reaction mechanism, a detailed step-by-step procedure, and strategies for optimization and troubleshooting.

The Chemistry of Amide Coupling: A Mechanistic Overview

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules. Therefore, the use of coupling reagents is standard practice in modern organic synthesis to facilitate this transformation under mild conditions.

One of the most efficient and widely used classes of coupling reagents are the uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The generally accepted mechanism for HATU-mediated amide coupling proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to an active ester.

The key steps are as follows:

  • Deprotonation of the Carboxylic Acid: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.

  • Formation of the O-Acylisourea Intermediate: The carboxylate anion attacks the electrophilic carbon of HATU, displacing a hexafluorophosphate anion and forming a highly reactive O-acylisourea intermediate.

  • In Situ Formation of the Active Ester: The displaced HOAt (1-hydroxy-7-azabenzotriazole) anion rapidly attacks the O-acylisourea intermediate, forming a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[1][2] The presence of the nitrogen atom in the HOAt ring is thought to accelerate the subsequent coupling step.[2]

  • Nucleophilic Attack by the Amine: The amine nucleophile then attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate.

  • Product Formation: The tetrahedral intermediate collapses, eliminating the HOAt leaving group and forming the desired amide bond.

This process is highly efficient, minimizes side reactions, and is known for its low rates of epimerization, making it suitable for a wide range of substrates.[2]

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid R-COOH Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate + Base Base Base (e.g., DIPEA) OAcylisourea O-Acylisourea Intermediate Carboxylate->OAcylisourea + HATU HATU HATU ActiveEster OAt-Active Ester Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R'-NH₂ OAcylisourea->ActiveEster + HOAt Amine R'-NH₂ Amide Amide Product Tetrahedral->Amide HOAt HOAt Tetrahedral->HOAt Released

Caption: HATU-mediated amide coupling workflow.

Experimental Protocol: Synthesis of a Representative 2-Cyanothiazole-4-carboxamide

This protocol details a representative procedure for the amide coupling of 2-Cyanothiazole-4-carboxylic acid with a substituted aniline, based on established methodologies for similar heterocyclic carboxylic acids.[3][4]

Materials and Reagents:

  • 2-Cyanothiazole-4-carboxylic acid

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-Cyanothiazole-4-carboxylic acid (1.0 eq).

    • Dissolve the carboxylic acid in anhydrous DMF.

    • Add the substituted aniline (1.1 eq) to the solution.

  • Addition of Reagents:

    • To the stirred solution, add DIPEA (2.5 eq).

    • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

    • Slowly add the HATU solution to the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product spot should be less polar than the starting carboxylic acid.

    • The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted carboxylic acid and acidic byproducts) and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Product Characterization:

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired 2-cyanothiazole-4-carboxamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation: Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Stoichiometry
2-Cyanothiazole-4-carboxylic acid1.0 eqLimiting reagent
Amine1.0 - 1.2 eqA slight excess can drive the reaction to completion.
HATU1.1 - 1.5 eqEnsures complete activation of the carboxylic acid.
DIPEA2.0 - 3.0 eqNeutralizes the generated acids and facilitates the reaction.
Solvent Anhydrous DMF or DCMGood solubility for reactants and reagents.
Temperature Room TemperatureMild conditions prevent decomposition and side reactions.
Reaction Time 2 - 12 hoursMonitored by TLC for completion.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Ensure HATU is fresh and has been stored under anhydrous conditions. Increase the equivalents of HATU slightly (e.g., to 1.5 eq).
Poor nucleophilicity of the amine.For electron-deficient anilines, the reaction may be sluggish. Consider gentle heating (e.g., 40-50 °C) or a longer reaction time.
Presence of water in the reaction.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Multiple Spots on TLC Incomplete reaction or side reactions.Allow the reaction to stir for a longer duration. Optimize the stoichiometry of the reagents.
Decomposition of product on silica gel.Consider using a different purification method, such as recrystallization or preparative HPLC.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Cyanothiazole-4-carboxylic acid and its derivatives: The toxicological properties of these compounds may not be fully characterized. Handle with care and avoid inhalation, ingestion, and skin contact.

  • HATU: Can be irritating to the eyes, respiratory system, and skin. It is also moisture-sensitive. Store in a desiccator.

  • DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with extreme care.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

References

  • Vertex AI Search. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • BenchChem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Common Organic Chemistry. Amine to Amide Mechanism - HATU.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PMC. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives.
  • ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues....
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Fisher Scientific. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • PubChem. 2-Aminothiazole-4-carboxylic acid.
  • Reddit. Amide coupling reaction between a carboxylic acid and aniline derivatives.

Sources

Application

Application Notes and Protocols for the Synthesis of Antimycobacterial Agents Utilizing a 2-Cyanothiazole-4-Carboxylic Acid Scaffold

An In-depth Technical Guide Introduction: The Imperative for Novel Antimycobacterial Scaffolds Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Introduction: The Imperative for Novel Antimycobacterial Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has created an urgent need for new therapeutic agents that operate via novel mechanisms of action to circumvent existing resistance pathways.[1] The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its favorable pharmacokinetic properties and versatile synthetic accessibility.[2]

Within the realm of antimycobacterial research, derivatives of 2-aminothiazole-4-carboxylic acid have shown significant promise, with some analogues exhibiting potent activity against Mtb.[1][3][4] These compounds are thought to interfere with essential biosynthetic pathways in the bacterium, such as mycolic acid synthesis.[3][4]

This technical guide focuses on the strategic application of 2-cyanothiazole-4-carboxylic acid , a closely related analogue, in the synthesis of novel antimycobacterial agents. The replacement of the 2-amino group with a 2-cyano group represents a bioisosteric modification that can significantly alter the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability. The electron-withdrawing nature of the cyano group can influence the reactivity of the thiazole ring and its interactions with biological targets. This guide provides a comprehensive, literature-informed synthetic strategy, detailed protocols, and insights into the potential mechanism of action and structure-activity relationships (SAR).

Proposed Synthetic Pathway and Experimental Protocols

The following is a proposed synthetic route for the preparation of a model antimycobacterial agent starting from 2-cyanothiazole-4-carboxylic acid. This pathway is designed based on well-established synthetic methodologies in heterocyclic chemistry.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Cyanation cluster_2 Step 3: Ester Hydrolysis cluster_3 Step 4: Amide Coupling Ethyl_bromopyruvate Ethyl bromopyruvate EA2T4C Ethyl 2-aminothiazole-4-carboxylate Ethyl_bromopyruvate->EA2T4C EtOH, reflux Thiourea Thiourea Thiourea->EA2T4C Diazonium_salt In situ diazonium salt EA2T4C->Diazonium_salt 1. NaNO2, H2SO4, 0°C EC2T4C Ethyl 2-cyanothiazole-4-carboxylate Diazonium_salt->EC2T4C 2. CuCN, KCN C2T4CA 2-Cyanothiazole-4-carboxylic acid EC2T4C->C2T4CA LiOH, THF/H2O Final_Product N-propyl-2-cyanothiazole-4-carboxamide C2T4CA->Final_Product HATU, DIPEA, DMF Propylamine Propylamine Propylamine->Final_Product

Caption: Synthetic workflow for the preparation of a model antimycobacterial agent.

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This initial step utilizes the well-established Hantzsch thiazole synthesis.[2]

Materials:

  • Ethyl bromopyruvate (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (anhydrous)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve thiourea in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add ethyl bromopyruvate dropwise to the stirred solution at room temperature. Caution: Ethyl bromopyruvate is a lachrymator and should be handled in a fume hood.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 2-cyanothiazole-4-carboxylate via Sandmeyer Reaction

This step is a critical transformation converting the amino group to a cyano group.[5][6][7][8]

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate (1.0 eq)

  • Concentrated sulfuric acid

  • Sodium nitrite (1.1 eq)

  • Copper(I) cyanide (1.2 eq)

  • Potassium cyanide (1.2 eq) Extreme Caution: Cyanide salts are highly toxic.

  • Ice

  • Dichloromethane

Procedure:

  • Diazotization:

    • In a flask cooled to 0 °C in an ice-salt bath, slowly add ethyl 2-aminothiazole-4-carboxylate to a stirred solution of concentrated sulfuric acid in water.

    • Prepare a solution of sodium nitrite in water and add it dropwise to the thiazole solution, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

    • Cool this cyanide solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the stirred cyanide solution. Effervescence (nitrogen gas evolution) will be observed.

    • Allow the reaction to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up:

    • Cool the reaction mixture and extract with dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 2-Cyanothiazole-4-carboxylic acid

A standard ester hydrolysis to yield the key carboxylic acid intermediate.

Materials:

  • Ethyl 2-cyanothiazole-4-carboxylate (1.0 eq)

  • Lithium hydroxide (1.5 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid

Procedure:

  • Dissolve the ethyl ester in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Protocol 4: Synthesis of N-propyl-2-cyanothiazole-4-carboxamide

Amide coupling to generate the final model compound.

Materials:

  • 2-Cyanothiazole-4-carboxylic acid (1.0 eq)

  • Propylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add propylamine and continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product by column chromatography on silica gel.

Proposed Mechanism of Action

While the precise molecular target of 2-cyanothiazole derivatives in Mtb would require experimental validation, we can hypothesize based on the known mechanisms of related compounds. Many thiazole-containing compounds target enzymes involved in the synthesis of the unique mycobacterial cell wall.[3][4] One such key enzyme system is the Fatty Acid Synthase II (FAS-II), which is responsible for the elongation of mycolic acids, essential components of the cell wall.[3][9]

The β-ketoacyl-ACP synthase, mtFabH, is a critical enzyme in this pathway and has been identified as a target for some 2-aminothiazole-4-carboxylate derivatives.[1][3][4][10] It is plausible that 2-cyanothiazole-4-carboxamide derivatives could also inhibit this or other enzymes in the FAS-II pathway. The cyano group, being a strong electron-withdrawing group and a potential hydrogen bond acceptor, could modulate the binding affinity and selectivity for the target enzyme compared to the amino-substituted analogues.

Hypothesized Target Pathway

Mechanism_of_Action Drug 2-Cyanothiazole-4- carboxamide Derivative Inhibition Inhibition Drug->Inhibition Disruption Disruption Drug->Disruption FAS_II_System Fatty Acid Synthase II (FAS-II) System Mycolic_Acid Mycolic Acid Synthesis FAS_II_System->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Wall->Disruption Inhibition->FAS_II_System Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Hypothesized mechanism of action via inhibition of the FAS-II system.

Structure-Activity Relationship (SAR) Insights

The following table summarizes key SAR findings from studies on related 2-aminothiazole derivatives and provides a prospective analysis for the 2-cyano analogues.

Position on Thiazole ScaffoldObserved SAR for 2-Amino AnaloguesProspective Insights for 2-Cyano Analogues
C2-Substituent The nature of the substituent on the 2-amino group is crucial. Amide and urea linkages often show better activity than simple amines.[2]The 2-cyano group is a significant electronic modification. It may act as a hydrogen bond acceptor and its strong electron-withdrawing nature could enhance binding to certain targets.
C4-Substituent Carboxylic acid esters and amides are common. The activity can be sensitive to the nature of the ester or amide group.[3][4]The 4-carboxamide group is a key interaction point. The N-propyl group in our model compound provides a balance of lipophilicity and size. Further exploration of different alkyl and aryl substituents is warranted.
C5-Substituent Substitution at the C5 position with small alkyl or aryl groups can significantly impact activity. For instance, a benzyl group at C5 has been shown to be favorable in some 2-aminothiazole series.[3][4]The C5 position remains a key point for modification to optimize lipophilicity and steric interactions within the target's binding site.

Conclusion

The 2-cyanothiazole-4-carboxylic acid scaffold represents a promising, yet underexplored, platform for the development of novel antimycobacterial agents. The synthetic protocols outlined in this guide, based on established and reliable chemical transformations, provide a clear path for the synthesis of a diverse library of candidate compounds. The bioisosteric replacement of the 2-amino group with a 2-cyano moiety offers a compelling strategy to modulate the pharmacological properties of this class of compounds. Further investigation into the synthesis and biological evaluation of derivatives based on this scaffold is highly encouraged to unlock their full therapeutic potential in the fight against tuberculosis.

References

  • Doležal, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Khan, I., & Ibrar, A. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • de Oliveira, C. S., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Curriculum Press. (2020). Organic Synthesis Routes. Available at: [Link]

  • Kesicki, E. A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE. Available at: [Link]

  • Panda, D., et al. (2025). Identifying potent inhibitors for Mycobacterium tuberculosis MabA (FabG1). Molecular Diversity. Available at: [Link]

  • Sridevi, C., et al. (2015). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Yilmaz, I., & Küçükgüzel, Ş. G. (2007). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the b-Ketoacyl-A. PLOS ONE. Available at: [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH. PubMed. Available at: [Link]

Sources

Method

protocol for the synthesis of 2-aminothiazole-4-carboxylate Schiff bases

An Application Note and Protocol for the Synthesis of 2-Aminothiazole-4-Carboxylate Schiff Bases Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, field-proven . These he...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2-Aminothiazole-4-Carboxylate Schiff Bases

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven . These heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4] The protocol details a robust two-step synthetic strategy, beginning with the Hantzsch synthesis of the ethyl 2-aminothiazole-4-carboxylate core, followed by its condensation with various aromatic aldehydes to form the target Schiff bases. This document offers in-depth procedural steps, mechanistic insights, characterization data, and troubleshooting guidance to ensure reproducible and efficient synthesis for researchers in organic chemistry and drug discovery.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs such as the antibacterial agent Cefdinir and the anti-inflammatory drug Meloxicam.[1][2] Its prevalence stems from the ability of the thiazole ring and its amino group to engage in various biological interactions. When the 2-amino group is condensed with an aldehyde or ketone, it forms a Schiff base, characterized by an azomethine or imine group (-C=N-).[5] This imine linkage is a critical pharmacophore that often enhances the therapeutic potential of the parent molecule, contributing to a diverse range of biological activities including antibacterial, antifungal, anti-inflammatory, and antitumor effects.[1][6][7]

This guide provides a validated, step-by-step methodology for synthesizing a series of these valuable compounds, empowering researchers to generate libraries for screening and further development.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. This approach ensures the high-purity synthesis of the core intermediate before proceeding to the final derivatization.

  • Stage 1: Hantzsch Thiazole Synthesis. The foundational ethyl 2-aminothiazole-4-carboxylate core is synthesized via the classical Hantzsch reaction. This involves the cyclocondensation of ethyl bromopyruvate with thiourea.[1][8][9] This reaction is a reliable and widely used method for constructing the thiazole ring.[9][10]

  • Stage 2: Schiff Base Formation. The primary amine of the synthesized 2-aminothiazole-4-carboxylate undergoes a nucleophilic condensation reaction with the carbonyl group of an aromatic aldehyde. This reaction is typically catalyzed by a weak acid, such as glacial acetic acid, and proceeds via an imine-carbinolamine intermediate, which then dehydrates to yield the final Schiff base.[11][12]

Synthesis_Workflow cluster_stage1 Stage 1: Hantzsch Thiazole Synthesis cluster_stage2 Stage 2: Schiff Base Formation s1_reagents Ethyl Bromopyruvate + Thiourea s1_process Reflux in Ethanol s1_reagents->s1_process s1_product Ethyl 2-aminothiazole-4-carboxylate s1_process->s1_product s2_process Reflux in Ethanol (Glacial Acetic Acid catalyst) s1_product->s2_process Core Intermediate s2_reagents Aromatic Aldehyde s2_reagents->s2_process s2_product Final Schiff Base Product s2_process->s2_product end Characterization (FT-IR, NMR, Mass Spec) s2_product->end start Starting Materials start->s1_reagents

Caption: Overall workflow for the two-stage synthesis of 2-aminothiazole-4-carboxylate Schiff bases.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Core Intermediate)

This protocol is based on the well-established Hantzsch thiazole synthesis.[1][8]

Materials and Reagents:

  • Thiourea (3 mol equivalent)

  • Ethyl bromopyruvate (2 mol equivalent)

  • Ethanol (99.9%)

  • Sodium Hydroxide (NaOH) solution (2 M)

  • Ice-cold water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, Buchner funnel, and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve thiourea (3 mol) and ethyl bromopyruvate (2 mol) in 100 mL of 99.9% ethanol.[1]

    • Causality Note: Ethanol serves as an effective solvent for both reactants and is suitable for the required reflux temperature. The molar excess of thiourea helps to drive the reaction to completion.

  • Reflux: Heat the mixture to reflux (approximately 78°C) with continuous stirring. The reaction is typically refluxed for 24 hours.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a solvent system of petroleum ether:ethyl acetate (1:3). The disappearance of the starting materials and the appearance of a new spot indicate product formation.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into a beaker of ice-cold water. Basify the solution to a pH of approximately 10 by slowly adding 2 M NaOH solution while stirring.[1]

    • Causality Note: Basification neutralizes any hydrobromic acid formed during the reaction and deprotonates the product, reducing its solubility in water and causing it to precipitate.

  • Purification: Collect the resulting off-white precipitate by vacuum filtration. Wash the solid with cold water and then recrystallize from ethanol to obtain the pure ethyl 2-aminothiazole-4-carboxylate.

  • Drying: Dry the purified product in a vacuum oven.

    • Expected Yield: ~70%

    • Melting Point: 175-177 °C[1]

Protocol 2: General Synthesis of Ethyl 2-(arylideneamino)thiazole-4-carboxylates (Schiff Bases)

This is a general procedure for the acid-catalyzed condensation of the aminothiazole core with an aldehyde.[1][5]

Materials and Reagents:

  • Ethyl 2-aminothiazole-4-carboxylate (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the desired aldehyde (0.05 mol) in 30 mL of absolute ethanol.[1]

  • Catalysis: Add a few drops of glacial acetic acid to the solution.

    • Causality Note: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the 2-amino group of the thiazole.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 12 hours with constant stirring.[1] Reaction times may vary based on the reactivity of the aldehyde.

  • Monitoring: Monitor the reaction progress via TLC using an ethyl acetate:petroleum ether (3:1) solvent system.[1]

  • Isolation: Upon completion, cool the mixture. The product often crystallizes or precipitates upon cooling. If not, reduce the solvent volume using a rotary evaporator to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.[1]

  • Drying: Dry the final Schiff base product in a vacuum oven.

Schiff_Base_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration R-CHO Aldehyde Protonated_Aldehyde Protonated Aldehyde (Activated) R-CHO->Protonated_Aldehyde + H+ H+ H+ Carbinolamine Carbinolamine Intermediate Protonated_Aldehyde->Carbinolamine Amine 2-Aminothiazole Amine->Protonated_Aldehyde Nucleophilic Attack Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Carbinolamine->Protonated_Carbinolamine Proton Transfer Imine Schiff Base (Imine) Protonated_Carbinolamine->Imine - H₂O H2O H₂O

Caption: Mechanism of acid-catalyzed Schiff base formation.

Characterization of Synthesized Compounds

Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing these compounds.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Ethyl 2-aminothiazole-4-carboxylate (Starting Material): Look for strong peaks corresponding to the N-H stretching of the primary amine (3150-3300 cm⁻¹) and the C=O stretching of the ester group (~1690 cm⁻¹).[1]

    • Schiff Base (Product): The most significant change is the disappearance of the N-H stretching bands and the appearance of a strong C=N (imine) stretching band in the region of 1610-1620 cm⁻¹. The C=O ester peak remains.[1]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Ethyl 2-aminothiazole-4-carboxylate: Expect signals for the thiazole ring proton (singlet), the NH₂ protons (broad singlet), and the characteristic quartet and triplet for the ethyl ester group.

    • Schiff Base: The NH₂ signal will disappear. A new singlet will appear in the downfield region (δ 8.4-9.8 ppm), corresponding to the imine proton (-N=CH-). The thiazole proton and ethyl ester signals will remain, though their chemical shifts may be slightly altered.[1]

  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

    • Confirms the carbon framework. Key signals for the Schiff base include the ester carbonyl carbon (~168 ppm), the imine carbon (~160 ppm), and the carbons of the thiazole and aromatic rings.[1]

  • Elemental Analysis:

    • Provides the percentage composition of C, H, and N, which should match the calculated values for the expected molecular formula, confirming the empirical formula of the synthesized compound.[1]

Data Summary

The following tables summarize typical data for a series of synthesized Schiff bases derived from various aromatic aldehydes.

Table 1: Physical Data of Synthesized Schiff Bases

Compound IDAromatic Aldehyde UsedMolecular FormulaM.P. (°C)Yield (%)
2a BenzaldehydeC₁₃H₁₂N₂O₂S155-15768
2b 4-ChlorobenzaldehydeC₁₃H₁₁ClN₂O₂S178-18072
2c 4-MethoxybenzaldehydeC₁₄H₁₄N₂O₃S160-16275
2d 4-HydroxybenzaldehydeC₁₃H₁₂N₂O₃S164-16562
2e 4-NitrobenzaldehydeC₁₃H₁₁N₃O₄S210-21265

Table 2: Key Spectral Data for Synthesized Schiff Bases

Compound IDFT-IR: C=N Stretch (cm⁻¹)¹H NMR: Imine Proton (δ ppm)
2a 16169.47
2b 16179.76
2c 16148.89
2d 1615-
2e 16198.42
(Data adapted from reference[1])

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Stage 1 Incomplete reaction.Ensure reflux is maintained for the full 24 hours. Check the purity of starting materials (ethyl bromopyruvate can degrade).
Loss during work-up.Ensure pH is sufficiently basic (~10) to maximize precipitation. Avoid excessive washing during filtration.
Incomplete Schiff Base Formation Insufficient catalyst or reaction time.Add a few more drops of glacial acetic acid. Extend the reflux time and monitor closely with TLC.
Deactivated aldehyde.Use a freshly opened or purified aldehyde, especially if it contains strongly electron-withdrawing groups.
Difficulty in Product Crystallization Product is highly soluble in the reaction solvent.Reduce the solvent volume significantly with a rotary evaporator. Try adding a non-polar co-solvent (like hexane) to induce precipitation (trituration). Cool the solution in an ice bath for an extended period.
Oily Product / Impure Solid Presence of unreacted starting materials or byproducts.Purify via column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., ethyl acetate/hexane gradient). Ensure thorough washing of the filtered solid with cold ethanol.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling: Ethyl bromopyruvate is a lachrymator and is corrosive. Handle with extreme care. Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact. Glacial acetic acid is corrosive and causes severe burns.

Conclusion

This application note provides a reliable and detailed . By following the two-stage synthetic route involving Hantzsch cyclization and subsequent acid-catalyzed condensation, researchers can efficiently produce a variety of derivatives for biological evaluation. The provided characterization data, troubleshooting tips, and mechanistic insights serve as a comprehensive resource for professionals in drug discovery and organic synthesis.

References

  • Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. [Link]

  • ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Retrieved from [Link]

  • Abdulghani, S. S., & Aljanabi, A. S. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. International Journal of Health Sciences, 6(S1), 1022-1036. [Link]

  • Li, J-T., et al. (2012). A facile, efficient synthesis of 2-aminothiazole derivatives by the reaction of easily available aromatic methyl ketones with thiourea/N-substituted thioureas in the presence of copper(II) bromide was developed. HETEROCYCLES, 85(8), 1941. [Link]

  • Google Patents. (2014). CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
  • Abdulhadi, S. L., Abdulkadir, M. Q., & Al-Mudhafar, M. M. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Al-Mustansiriyah Journal of Science, 31(3), 46-56. [Link]

  • Al-Mustansiriyah Journal of Science. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • Patel, H. R., Patel, H. V., & Patel, N. C. (2014). Synthesis, Characterization and Biological Screening of Schiff bases derived from 4, 6-difluoro-2-amino Benzothiazole. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 333-336.
  • Digital Repository of Al-Mustansiriyah University. (2020). Article - The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Ignited Minds Journals. (n.d.). View of Synthesis of Novel 2-Amino Thiazole Derivatives and Salicyaldehyde based Ligand to have Biological Activity. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2020). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Retrieved from [Link]

  • Watts, P., et al. (2005). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 5(7), 779-781. [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Kumar, K., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155047. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Indian Journals. (2025). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Retrieved from [Link]

  • Indian Journal of Chemistry. (2023). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based organic catalyst. Retrieved from [Link]

  • Online Science Publishing. (2025). Synthesis, characterization of 2-amino thiazol schiff base and its metal (II) complexes. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 2-Cyanothiazole-4-carboxylic Acid for Biological Screening

Introduction: The Thiazole Scaffold in Modern Drug Discovery The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electroni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an attractive core for designing novel therapeutics. 2-Cyanothiazole-4-carboxylic acid is a particularly interesting starting material for building compound libraries for biological screening. It possesses three distinct points for chemical diversification: the carboxylic acid at the 4-position, the cyano group at the 2-position, and the thiazole ring itself, which can influence the overall physicochemical properties of the derivatives.

This guide provides a comprehensive overview of strategies and detailed protocols for the derivatization of 2-cyanothiazole-4-carboxylic acid. We will explore the rationale behind these derivatizations and how they can be applied to generate a diverse chemical library suitable for screening against various biological targets, including those relevant to infectious diseases and oncology.

Rationale for Derivatization

The primary goal of derivatizing 2-cyanothiazole-4-carboxylic acid is to systematically modify its structure to explore the chemical space around this scaffold. Each functional group offers a unique opportunity to modulate the molecule's properties:

  • The Carboxylic Acid (C4-Position): This is the most readily derivatized functional group. Conversion to a library of amides or esters allows for the introduction of a wide range of substituents. This can impact:

    • Target Engagement: The amide bond can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The diversity of amines and alcohols that can be incorporated allows for fine-tuning of steric and electronic properties to optimize binding.

    • Physicochemical Properties: Converting the polar, acidic carboxylic acid to a more neutral amide or a more lipophilic ester can significantly alter a compound's solubility, cell permeability, and overall drug-like properties.

  • The Cyano Group (C2-Position): The cyano group is a versatile functional group that can be transformed into other important moieties in medicinal chemistry:

    • Bioisosteric Replacement: The cyano group can be converted to a tetrazole ring, which is a well-established bioisostere of a carboxylic acid. This allows for the exploration of alternative binding modes and can improve metabolic stability and pharmacokinetic properties.

    • Introduction of Basic Centers: The cyano group can also be converted to an amidine, introducing a basic center that can engage in ionic interactions with targets like kinases or proteases.

The following sections provide detailed protocols for the derivatization of both the carboxylic acid and the cyano group of 2-cyanothiazole-4-carboxylic acid.

Derivatization Strategies and Protocols

Strategy 1: Amide Library Synthesis from the Carboxylic Acid

Amide bond formation is a cornerstone of medicinal chemistry. The following protocol utilizes a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the reaction between the carboxylic acid and a primary or secondary amine.[1][2]

Workflow for Amide Library Synthesis

G cluster_0 Reaction Setup cluster_1 Work-up and Purification cluster_2 Characterization Start 2-Cyanothiazole-4-carboxylic acid + Amine (1.1 eq) Solvent Anhydrous DMF or DCM Start->Solvent Coupling Add EDC (1.2 eq) and HOBt (0.5 eq) at 0°C Solvent->Coupling Reaction Stir at room temperature for 12-24h Coupling->Reaction Quench Dilute with EtOAc Reaction->Quench Wash Wash with 1M HCl, sat. NaHCO3, and brine Quench->Wash Dry Dry over Na2SO4 and concentrate Wash->Dry Purify Purify by column chromatography (e.g., EtOAc/Hexanes) Dry->Purify Analysis Characterize by LC-MS and NMR Purify->Analysis

Caption: Workflow for amide library synthesis from 2-cyanothiazole-4-carboxylic acid.

Detailed Protocol: Amide Coupling

  • Reaction Setup: To a solution of 2-cyanothiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1 M) at 0°C, add the desired primary or secondary amine (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and hydroxybenzotriazole (HOBt) (0.5 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final amide derivative by LC-MS and NMR spectroscopy.

Reagent/SolventMolar Ratio/ConcentrationPurpose
2-Cyanothiazole-4-carboxylic acid1.0 eqStarting material
Amine1.1 eqTo form the amide bond
EDC1.2 eqCarbodiimide coupling agent
HOBt0.5 eqReduces side reactions and racemization
Anhydrous DMF or DCM0.1 MAprotic solvent
Strategy 2: Ester Library Synthesis

Esterification can be achieved through various methods, including the Fischer esterification for simple alcohols or using coupling agents for more complex or sensitive alcohols.[3][4][5]

Detailed Protocol: Esterification using DCC

  • Reaction Setup: To a solution of 2-cyanothiazole-4-carboxylic acid (1.0 eq) and the desired alcohol (1.5 eq) in anhydrous DCM (0.1 M), add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final ester derivative by LC-MS and NMR spectroscopy.

Reagent/SolventMolar Ratio/ConcentrationPurpose
2-Cyanothiazole-4-carboxylic acid1.0 eqStarting material
Alcohol1.5 eqTo form the ester bond
DCC1.2 eqCarbodiimide coupling agent
DMAP0.1 eqCatalyst
Anhydrous DCM0.1 MAprotic solvent
Strategy 3: Tetrazole Synthesis from the Cyano Group

The [2+3] cycloaddition of an azide to a nitrile is a common method for the synthesis of 5-substituted-1H-tetrazoles.[6][7][8][9]

Workflow for Tetrazole Synthesis

G cluster_0 Reaction Setup cluster_1 Work-up and Purification cluster_2 Characterization Start 2-Cyanothiazole-4-carboxylic acid derivative Reagents Add NaN3 (1.5 eq) and NH4Cl (1.5 eq) Start->Reagents Solvent Anhydrous DMF Reagents->Solvent Reaction Heat at 120-130°C for 12-24h Solvent->Reaction Cool Cool to room temperature Reaction->Cool Acidify Pour into ice-water and acidify with 6M HCl to pH 2-3 Cool->Acidify Precipitate Collect precipitate by filtration Acidify->Precipitate Wash Wash with cold water Precipitate->Wash Dry Dry the solid product Wash->Dry Purify Recrystallize or purify by column chromatography if necessary Dry->Purify Analysis Characterize by LC-MS and NMR Purify->Analysis

Caption: Workflow for the conversion of the cyano group to a tetrazole.

Detailed Protocol: Tetrazole Formation

  • Reaction Setup: In a sealed tube, combine the 2-cyanothiazole-4-carboxylic acid derivative (ester or amide, 1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in anhydrous DMF (0.2 M).

  • Reaction: Heat the reaction mixture at 120-130°C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and acidify to pH 2-3 with 6M HCl.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The crude product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final tetrazole derivative by LC-MS and NMR spectroscopy. The disappearance of the nitrile peak in the IR and 13C NMR spectra and the appearance of a broad NH proton in the 1H NMR spectrum are indicative of tetrazole formation.

Reagent/SolventMolar Ratio/ConcentrationPurpose
2-Cyanothiazole derivative1.0 eqStarting material
Sodium azide1.5 eqAzide source for cycloaddition
Ammonium chloride1.5 eqAcid catalyst
Anhydrous DMF0.2 MHigh-boiling polar aprotic solvent

Biological Screening Cascade

Once a library of derivatives has been synthesized, a tiered screening approach is recommended to efficiently identify compounds with promising biological activity.

Screening Cascade Diagram

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Dose-Response) cluster_2 Tertiary Screening (Selectivity and Mechanism of Action) Primary Single high-concentration screen (e.g., 10-50 µM) Antibacterial Antibacterial Assay (e.g., Broth microdilution against S. aureus, E. coli) Primary->Antibacterial Antifungal Antifungal Assay (e.g., Broth microdilution against C. albicans, A. fumigatus) Primary->Antifungal Anticancer Anticancer Assay (e.g., MTT assay against a panel of cancer cell lines like MCF-7, HCT-116) Primary->Anticancer Secondary Determine potency (IC50/MIC) of hits from primary screen Antibacterial->Secondary Antifungal->Secondary Anticancer->Secondary DoseResponse 8-point dose-response curve Secondary->DoseResponse Tertiary Further characterization of potent hits DoseResponse->Tertiary Cytotoxicity Cytotoxicity against normal human cell lines (e.g., HEK293) Tertiary->Cytotoxicity MOA Mechanism of Action studies (e.g., enzyme inhibition assays, target engagement) Tertiary->MOA

Sources

Method

Application Notes and Protocols for the Quantification of 2-Aminothiazoline-4-Carboxylic Acid in Urine

Introduction: The Significance of 2-Aminothiazoline-4-Carboxylic Acid (ATCA) as a Urinary Biomarker 2-Aminothiazoline-4-carboxylic acid (ATCA) is a stable metabolite of cyanide, formed from the reaction of cyanide with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-Aminothiazoline-4-Carboxylic Acid (ATCA) as a Urinary Biomarker

2-Aminothiazoline-4-carboxylic acid (ATCA) is a stable metabolite of cyanide, formed from the reaction of cyanide with the endogenous amino acid L-cysteine.[1] Its quantification in biological matrices, particularly urine, is of significant interest in clinical and forensic toxicology. Unlike cyanide itself, which is volatile and reactive, ATCA is a stable compound, making it a more reliable biomarker for assessing cyanide exposure.[2] Elevated levels of ATCA in urine can be indicative of exposure to cyanide from various sources, including industrial accidents, smoke inhalation from fires, and certain foods.[3]

These application notes provide detailed protocols for the robust and sensitive quantification of ATCA in urine using two primary analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals who require accurate and validated methods for biomarker analysis. The principles of method validation, as outlined in regulatory guidance, are also discussed to ensure data integrity and reliability.[2][3]

Method 1: Quantification of ATCA in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of ATCA due to its high sensitivity, selectivity, and specificity. This technique allows for the direct analysis of ATCA in a complex matrix like urine with minimal sample preparation and without the need for derivatization.

Principle of the Method

The method involves the separation of ATCA from other urinary components using reversed-phase liquid chromatography, followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for ATCA. An internal standard, such as a stable isotope-labeled version of ATCA, is used to ensure accuracy and precision by correcting for matrix effects and variations in instrument response.

Experimental Workflow: LC-MS/MS Analysis of ATCA

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample Collection spike Spike with Internal Standard urine->spike Add IS spe Solid-Phase Extraction (SPE) spike->spe Load onto SPE cartridge elute Elution spe->elute Elute ATCA dry Evaporation to Dryness elute->dry Under Nitrogen reconstitute Reconstitution dry->reconstitute In mobile phase lc HPLC Separation reconstitute->lc Inject ms Tandem MS Detection (MRM) lc->ms Ionization & Fragmentation quant Quantification ms->quant Peak Integration report Reporting quant->report Generate concentration data

Caption: Workflow for LC-MS/MS quantification of ATCA in urine.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents

  • 2-Aminothiazoline-4-carboxylic acid (ATCA) analytical standard

  • 2-Aminothiazole-4-carboxylic acid (ATZA) or a stable isotope-labeled ATCA (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Mixed-mode cation exchange Solid-Phase Extraction (SPE) cartridges

  • Urine samples

2. Sample Preparation: Solid-Phase Extraction (SPE)

The causality behind using SPE is to remove interfering matrix components from the urine that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. A mixed-mode cation exchange SPE cartridge is chosen to specifically retain the amine functionality of ATCA.

  • Sample Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge at 4000 x g for 10 minutes to pellet any sediment.

  • Spiking: To 1 mL of urine supernatant, add the internal standard to a final concentration of 100 ng/mL.

  • Acidification: Acidify the sample by adding 100 µL of 2% formic acid. This ensures that the primary amine of ATCA is protonated and will bind to the cation exchange sorbent.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in deionized water to remove unretained interferences, followed by 2 mL of methanol to remove non-polar interferences.

  • Elution: Elute ATCA and the internal standard from the cartridge with 2 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the amine, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Instrumental Parameters

ParameterTypical SettingRationale
LC System
ColumnC18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)Provides good retention and separation of polar compounds like ATCA.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase aids in protonation for positive ion mode ESI and improves peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for gradient elution.
Gradient5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate at 5% BA gradient elution ensures efficient separation from early eluting matrix components.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing good chromatographic efficiency.
Injection Volume5 µLA small injection volume minimizes potential matrix effects.
MS/MS System
Ionization ModeElectrospray Ionization (ESI), PositiveATCA readily forms a protonated molecule [M+H]+.
MRM TransitionsATCA: m/z 147 → 101, ATZA (IS): m/z 145 → 127These transitions are specific and provide high sensitivity for quantification.[4]
Ion Spray Voltage+5500 VOptimizes the formation of gas-phase ions.[4]
Temperature450 °CFacilitates desolvation of the analyte ions.[4]

Method 2: Quantification of ATCA in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an alternative to LC-MS/MS for the quantification of ATCA. However, due to the low volatility of ATCA, a derivatization step is required to make it amenable to GC analysis.

Principle of the Method

This method involves the extraction of ATCA from urine, followed by a chemical derivatization step to convert ATCA into a more volatile and thermally stable compound. Silylation is a common derivatization technique for this purpose. The derivatized ATCA is then separated by gas chromatography and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode.

Experimental Workflow: GC-MS Analysis of ATCA

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing urine Urine Sample Collection spike Spike with Internal Standard urine->spike Add IS extraction Liquid-Liquid or Solid-Phase Extraction spike->extraction Isolate ATCA dry_extract Evaporation to Dryness extraction->dry_extract Under Nitrogen add_reagent Add Silylating Reagent (e.g., MSTFA) dry_extract->add_reagent heat Incubate add_reagent->heat e.g., 60°C for 30 min gc GC Separation heat->gc Inject ms Mass Spectrometric Detection (SIM) gc->ms Ionization & Fragmentation quant Quantification ms->quant Peak Integration report Reporting quant->report Generate concentration data

Caption: Workflow for GC-MS quantification of ATCA in urine.

Detailed Protocol: GC-MS

1. Materials and Reagents

  • ATCA analytical standard

  • Deuterated ATCA (ATCA-d2) or other suitable internal standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (silylation grade)

  • Ethyl acetate (GC grade)

  • Mixed-mode cation exchange SPE cartridges (as in LC-MS/MS method)

2. Sample Preparation and Derivatization

The initial sample preparation (SPE) is identical to the one described for the LC-MS/MS method. The derivatization step is crucial as it replaces active hydrogens on the carboxyl and amine groups with trimethylsilyl (TMS) groups, increasing volatility.[5]

  • Extraction: Perform SPE as described in the LC-MS/MS protocol and evaporate the eluate to complete dryness. It is critical to remove all moisture as silylating reagents are water-sensitive.[5]

  • Derivatization: To the dry residue, add 50 µL of MSTFA + 1% TMCS and 50 µL of pyridine. The pyridine acts as a catalyst and acid scavenger.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

  • Analysis: Cool the sample to room temperature before injecting into the GC-MS.

3. GC-MS Instrumental Parameters

ParameterTypical SettingRationale
GC System
Column5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)A standard, non-polar column suitable for a wide range of derivatized compounds.
Carrier GasHelium at a constant flow of 1 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature250°CEnsures rapid volatilization of the derivatized analyte.
Oven ProgramInitial 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 minA temperature gradient is necessary to separate the derivatized ATCA from other components.
Injection Volume1 µL (splitless)Splitless injection is used for trace analysis to maximize the amount of analyte reaching the column.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM)SIM increases sensitivity and selectivity by monitoring specific ions characteristic of the analyte.
Monitored IonsTo be determined based on the mass spectrum of the derivatized ATCA and IS.Typically, the molecular ion and a few characteristic fragment ions are chosen.
Transfer Line Temp.280°CPrevents condensation of the analyte before it enters the mass spectrometer.

Method Validation: Ensuring Trustworthiness and Reliability

For biomarker data to be considered reliable for research or regulatory purposes, the analytical method must be validated.[6][7] A "fit-for-purpose" approach to validation is often employed for biomarkers, where the extent of validation depends on the intended use of the data.[3] Key validation parameters, based on FDA guidance, include:[2][8]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Data Summary

The following table summarizes typical performance characteristics for the LC-MS/MS method for ATCA quantification.

ParameterTypical Value
LLOQ1-5 ng/mL
Linearity5 - 1000 ng/mL (r² > 0.99)
Accuracy85 - 115%
Precision< 15% RSD

Conclusion

The quantification of 2-aminothiazoline-4-carboxylic acid in urine provides a reliable means of assessing cyanide exposure. Both LC-MS/MS and GC-MS are powerful techniques for this purpose, with LC-MS/MS generally offering higher sensitivity and throughput. The choice of method will depend on the specific requirements of the study and the instrumentation available. Adherence to the detailed protocols and proper method validation are essential for generating high-quality, reliable data for research and clinical applications.

References

  • Petrikovics, I., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. World Journal of Methodology, 2(5), 33-41. Available at: [Link]

  • Wikipedia. (2023). 2-Aminothiazoline-4-carboxylic acid. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Nishio, T., et al. (2021). LC-MS/MS method development and validation for quantitative analyses of 2-aminothiazoline-4-carboxylic acid - A new cyanide exposure marker in post mortem blood. Journal of Chromatography B, 1179, 122849. Available at: [Link]

  • Bhandari, R. K., et al. (2012). Plasma Persistence of 2-Aminothiazoline-4-Carboxylic Acid in Rat System Determined by Liquid Chromatography Tandem Mass Spectrometry. Journal of Chromatographic Science, 50(9), 819-825. Available at: [Link]

  • Touhata, K., et al. (2020). RECiQ: A Rapid and Easy Method for Determining Cyanide Intoxication by Cyanide and 2-Aminothiazoline-4-carboxylic Acid Quantification in the Human Blood Using Probe Electrospray Ionization Tandem Mass Spectrometry. ACS Omega, 5(35), 22358-22364. Available at: [Link]

  • Logue, B. A., et al. (2022). Can the cyanide metabolite, 2-aminothiazoline-4-carboxylic acid, be used for forensic verification of cyanide poisoning?. Forensic Toxicology, 40(2), 241-253. Available at: [Link]

  • Petrikovics, I., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. World Journal of Methodology, 2(5), 33-41. Available at: [Link]

  • Taylor & Francis. (2025). Special consideration: commentary on the 2025 FDA Bioanalytical Method Validation for Biomarkers. Available at: [Link]

  • Lee, J. W., et al. (2006). Validation of analytical methods for biomarkers employed in drug development. Clinical and Translational Science, 1(1), 30-38. Available at: [Link]

  • Yu, J. C. C., & Petrikovics, I. (2010). Analytical Method Development for Determining the Biomarker, 2-Aminothiazoline-4-Carboxylic Acid (ATCA), in Mice Liver After Cyanide Exposure. American Association of Pharmaceutical Scientists Journal, 12(S2). Available at: [Link]

  • Bhandari, R. K., et al. (2019). Metabolism of Cyanide by Glutathione To Produce the Novel Cyanide Metabolite 2-Aminothiazoline-4-oxoaminoethanoic Acid. Chemical Research in Toxicology, 32(3), 426-436. Available at: [Link]

  • Padasani, J., et al. (2017). Development of magnetic carbon nanotubes for dispersive solid phase extraction of cyanide metabolite, 2-amino-2-thiazoline-4-carboxylic acid (ATCA), in biological samples. Journal of Chromatography B, 1061-1062, 341-348. Available at: [Link]

  • Giebułtowicz, J., et al. (2017). Application of 2-Aminothiazoline-4-carboxylic Acid as a Forensic Marker of Cyanide Exposure. Chemical Research in Toxicology, 30(3), 847-855. Available at: [Link]

  • Logue, B. A., et al. (2005). Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry. Journal of Chromatography B, 819(2), 237-244. Available at: [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Available at: [Link]

Sources

Application

Application Note: Discovery and Validation of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-Lactamase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative benchmarking, and self-validating experimental protocols for evaluating metallo-β-la...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative benchmarking, and self-validating experimental protocols for evaluating metallo-β-lactamase (MBL) inhibitors.

Introduction & Mechanistic Rationale

The rapid global dissemination of carbapenem-resistant Gram-negative pathogens represents a critical public health crisis. While serine-β-lactamase (SBL) inhibitors (e.g., avibactam, vaborbactam) have successfully reached the clinic, there are currently no clinically approved inhibitors for metallo-β-lactamases (MBLs)[1]. MBLs—such as NDM-1, VIM-2, and IMP-1—are zinc-dependent enzymes capable of hydrolyzing nearly all bicyclic β-lactam antibiotics[2].

Historically, inhibitor design focused on metal-chelating pharmacophores like 1H-imidazole-2-carboxylic acids (ImCs); however, these often failed to achieve broad-spectrum efficacy across the highly variable B1, B2, and B3 MBL subclasses due to insufficient interactions with diverse active-site loops[1].

The AtC Breakthrough: Recent structural biology efforts have demonstrated that 2-aminothiazole-4-carboxylic acids (AtCs) serve as a superior core scaffold[1]. Instead of merely chelating zinc, AtCs are rationally designed to mimic the "anchor pharmacophore" features of the carbapenem hydrolysate (the ring-opened product of the enzymatic reaction)[1][3]. Because all MBLs share a common catalytic mechanism and form similar reaction species, mimicking the hydrolysate allows AtCs to achieve broad-spectrum inhibition[1]. The AtC scaffold forms bidentate coordination with the dizinc center (Zn1/Zn2) while establishing critical hydrogen-bonding and electrostatic interactions with conserved anchor residues (e.g., Arg228 or Asn233)[3].

G MBL Metallo-β-Lactamase (MBL) Active Site Hyd Carbapenem Hydrolysate (Ring-Opened) MBL->Hyd Inactivates Drug Zn Dizinc Center (Zn1 & Zn2) Zn->MBL Arg Anchor Residue (Arg228 / Asn233) Arg->MBL Carb Carbapenem Antibiotic Carb->MBL Hydrolysis by MBL AtC 2-Aminothiazole-4-carboxylic Acid (AtC Scaffold) AtC->Zn Bidentate Chelation (C-2 Carboxylate & N-1) AtC->Arg Hydrogen Bonding & Electrostatics AtC->Hyd Pharmacophore Mimicry

Fig 1: Pharmacophore mimicry of carbapenem hydrolysate by AtC scaffold in the MBL active site.

Quantitative Benchmarking of AtC Derivatives

Through structure-activity relationship (SAR) optimization, specific AtC derivatives (e.g., those bearing phenethyl or 4-(but-3-en-1-yloxy) groups) have demonstrated potent, broad-spectrum inhibition across B1, B2, and B3 subclasses[1]. The table below summarizes the half-maximal inhibitory concentrations ( IC50​ ) and Ligand Efficiency (LE) of lead AtC compounds.

Table 1: In Vitro Inhibitory Activity of Lead AtC Derivatives[1]

Compound VariantTarget MBLSubclass IC50​ (μM)Ligand Efficiency (LE)
Compound 41 (Phenethyl linker)VIM-1B10.430.52
Compound 41 VIM-2B10.680.51
Compound 41 NDM-1B10.170.56
Compound 41 IMP-1B10.380.53
Compound 41 L1B325.940.38
Compound 24 (4-but-3-en-1-yloxy)CphAB27.03N/A
Compound 24 Sfh-IB213.76N/A
Compound 24 L1B34.17N/A

Experimental Workflows & Self-Validating Protocols

To ensure rigorous evaluation of AtC derivatives, the following protocols have been engineered with built-in causality explanations and self-validation checkpoints.

Workflow Step1 1. Protein Preparation Expression, TEV Cleavage, SEC Step2 2. In Vitro Enzyme Assay Nitrocefin Cleavage Kinetics Step1->Step2 Purified MBLs Step3 3. Crystallographic Analysis Co-crystallization with AtCs Step2->Step3 IC50 & Kinetics Step4 4. Synergistic MIC Testing AtC + Meropenem vs Isolates Step3->Step4 Binding Mode Validation Hit Validation & Lead Optimization Step4->Validation Efficacy Data

Fig 2: Experimental workflow for validating AtC-based MBL inhibitors from in vitro to in vivo.

Protocol 1: Recombinant MBL Expression and Purification

Causality Focus: MBLs are highly sensitive to extraneous metals. Standard His-tags can artificially coordinate zinc or strip it from the active site, leading to artifactual kinetics. Therefore, complete tag removal is mandatory[1].

  • Expression: Transform E. coli BL21(DE3) with plasmids encoding MBLs (e.g., NDM-1, VIM-2) engineered with an N-terminal His-tag and a TEV protease cleavage site. Induce with 0.5 mM IPTG at 18°C for 16 hours.

  • Initial Capture: Lyse cells and purify the supernatant using a Ni-NTA affinity column. Elute with a linear gradient of imidazole (20–500 mM).

  • Tag Cleavage (Critical Step): Incubate the eluted protein with TEV protease (1:50 w/w ratio) at 4°C overnight in a buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, and 50 μM ZnSO4​ . Rationale: Supplementing trace zinc prevents apo-enzyme formation during prolonged dialysis.

  • Reverse IMAC: Reload the cleaved mixture onto the Ni-NTA column. Collect the flow-through containing the untagged MBL[1].

  • Polishing: Concentrate and load onto a Superdex S75 size-exclusion chromatography (SEC) column pre-equilibrated with crystallization buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 50 μM ZnSO4​ ).

Self-Validation Checkpoint: Run an SDS-PAGE of the SEC fractions. The target band must show >95% purity with a distinct molecular weight shift confirming complete TEV cleavage. Measure the A280​/A260​ ratio to ensure no nucleic acid contamination (ratio should be >1.7).

Protocol 2: Steady-State Kinetic Inhibition Assay ( IC50​ Determination)

Causality Focus: To accurately determine the inhibitory potency of AtCs, steady-state kinetics must be established. Nitrocefin is utilized as a reporter substrate because its cleavage yields a distinct colorimetric shift (yellow to red), allowing continuous real-time monitoring of the initial velocity ( v0​ ) without quenching[1].

  • Buffer Preparation: Prepare assay buffer: 50 mM HEPES (pH 7.5), 50 μM ZnSO4​ , 0.01% Triton X-100. Rationale: Triton X-100 prevents non-specific aggregation-based inhibition (promiscuous inhibition) of the AtC compounds.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well UV-transparent microplate, mix 1 nM of purified MBL (e.g., NDM-1) with varying concentrations of the AtC inhibitor (serial dilutions from 100 μM to 0.1 nM). Incubate at 25°C for 15 minutes to allow the system to reach binding equilibrium.

  • Reaction Initiation: Add Nitrocefin to a final concentration of 50 μM (which should be near the Km​ for the specific MBL) to initiate the reaction.

  • Measurement: Immediately monitor the absorbance at 482 nm using a microplate reader for 5 minutes. Calculate the initial velocity ( v0​ ) from the linear portion of the progress curve.

  • Data Analysis: Plot fractional activity ( vi​/v0​ ) against inhibitor concentration and fit to the four-parameter dose-response equation to determine the IC50​ .

Self-Validation Checkpoint: Include a positive control inhibitor (e.g., L-captopril)[3][4] and a no-inhibitor vehicle control (DMSO). Calculate the Z'-factor for the assay plate; a Z'-factor > 0.6 validates the assay's robustness for structural optimization screening.

Protocol 3: Synergistic Antimicrobial Susceptibility Testing (Checkerboard Assay)

Causality Focus: An in vitro IC50​ does not guarantee cellular penetration or efficacy. This protocol evaluates whether AtCs can restore the antibacterial activity of Meropenem against clinical MBL-producing isolates according to CLSI guidelines[1].

  • Inoculum Preparation: Cultivate the MBL-producing clinical isolate (e.g., K. pneumoniae expressing NDM-1) on Mueller-Hinton (MH) agar. Suspend colonies in saline to a 0.5 McFarland standard, then dilute 1:100 in cation-adjusted MH broth.

  • Compound Plating: In a 96-well plate, create a 2D gradient: serially dilute Meropenem horizontally (e.g., 128 to 0.06 μg/mL) and the AtC inhibitor vertically (e.g., 64 to 1 μg/mL).

  • Toxicity Control (Critical Step): Reserve one row for AtC alone (without Meropenem) at 10 μg/mL. Rationale: This proves the AtC has no direct bactericidal toxicity and acts purely as an adjuvant/inhibitor[1].

  • Incubation & Reading: Inoculate the plate with 50 μL of the bacterial suspension per well (final volume 100 μL). Incubate at 37°C for 18-20 hours. Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration preventing visible growth.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI). FICI = (MIC of Meropenem in combination / MIC of Meropenem alone) + (MIC of AtC in combination / MIC of AtC alone).

Self-Validation Checkpoint: A successful synergistic MBL inhibitor will yield an FICI ≤ 0.5. The AtC-only control wells must show normal bacterial growth, confirming that the observed cell death is due strictly to the restoration of Meropenem efficacy.

References

  • Yan, Y.-H., et al. (2023). "Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding." Journal of Medicinal Chemistry, 66(19).[Link]

  • Chen, P., et al. (2012). "2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Bush, K., & Bradford, P. A. (2020). "Drug Discovery in the Field of β-Lactams: An Academic Perspective." Antibiotics (Basel).[Link]

  • Gu, Y., et al. (2021). "The development of New Delhi metallo-β-lactamase-1 inhibitors since 2018." European Journal of Medicinal Chemistry.[Link]

Sources

Method

click chemistry applications involving 2-cyanobenzothiazole

An In-Depth Guide to 2-Cyanobenzothiazole (CBT) in Bioorthogonal Chemistry: Applications and Protocols Introduction: The Rise of a Bio-Inspired Click Reaction In the expanding toolkit of bioorthogonal chemistry, the cond...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to 2-Cyanobenzothiazole (CBT) in Bioorthogonal Chemistry: Applications and Protocols

Introduction: The Rise of a Bio-Inspired Click Reaction

In the expanding toolkit of bioorthogonal chemistry, the condensation reaction between 2-cyanobenzothiazole (CBT) and a 1,2-aminothiol, most notably a cysteine (Cys) residue, has emerged as a powerful strategy for molecular imaging, protein labeling, and in-vivo assembly.[1][2][3] This reaction, inspired by the natural biosynthesis of D-luciferin in fireflies, offers a unique combination of biocompatibility, high efficiency, and controllability, making it exceptionally well-suited for applications in complex biological systems.[1][2][4] Unlike many click reactions that require metal catalysts, the CBT-Cys ligation proceeds rapidly under physiological conditions (pH 7.4, 37°C), providing a stable thiazoline or thiazole product without interfering with native biological processes.[5][6][7] Its second-order rate constant is impressively fast, measured at approximately 9.2 M⁻¹s⁻¹ for N-terminal cysteine reactions, ensuring efficient conjugation even at low reactant concentrations.[8][9][10]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core applications of CBT chemistry, complete with field-proven insights and step-by-step protocols. We will delve into the underlying mechanism and explore its utility in bioluminescence imaging, site-specific protein modification, radiolabeling for PET imaging, and the controlled assembly of nanostructures.

Core Mechanism: The CBT-Cysteine Condensation

The foundation of CBT's utility lies in its specific and efficient reaction with the 1,2-aminothiol moiety of a cysteine residue. The reaction proceeds via a proposed three-step mechanism:

  • Thiolate Attack: The nucleophilic thiolate of the cysteine residue attacks the electrophilic carbon of the nitrile group on the CBT molecule, forming a transient thioimidate intermediate.[5]

  • Intramolecular Cyclization: The adjacent free amine of the cysteine then performs an intramolecular attack on the imino-carbon.[5]

  • Deamination/Dehydration: This leads to a tetrahedral intermediate that subsequently releases ammonia, yielding the final, stable thiazoline product. This product can then be oxidized to a thiazole, which is the core of the luciferin molecule.[5]

This reaction is highly selective for N-terminal cysteine residues due to the required proximity of the free amine and thiol groups.[2] While reactions with internal cysteines can occur, they often result in reversible thioimidate formation rather than the irreversible cyclization product.[5]

CBT_Mechanism CBT 2-Cyanobenzothiazole (CBT) Thioimidate Thioimidate Intermediate CBT->Thioimidate + Cysteine Thiolate Cys N-terminal Cysteine Cys->Thioimidate Tetrahedral Tetrahedral Intermediate Thioimidate->Tetrahedral Intramolecular Amine Attack Product Thiazoline Product (Luciferin Precursor) Tetrahedral->Product - NH3 (Deamination) Split_Luciferin_Workflow cluster_Probes Administered Probes cluster_Process Biological Process CagedCys Caged D-Cysteine (e.g., DEVD-D-Cys) Enzyme Target Enzyme Active (e.g., Caspase-3/7) CagedCys->Enzyme Substrate for CBT_Probe CBT Derivative (e.g., NH2-CBT) Reaction CBT-Cys Condensation (Click Reaction) CBT_Probe->Reaction UncagedCys Free D-Cysteine Enzyme->UncagedCys Cleavage releases UncagedCys->Reaction Luciferin Aminoluciferin Formed Reaction->Luciferin In situ synthesis Signal Bioluminescence Signal (Imaging Readout) Luciferin->Signal Luciferase + ATP

Caption: Workflow for Split Luciferin-based Imaging.

Protocol: In Vitro Caspase-3 Activity Assay using Split Luciferin

This protocol describes a representative in vitro assay to quantify caspase-3 activity.

Materials:

  • Caspase-3 substrate: Asp-Glu-Val-Asp-D-Cys (DEVD-D-Cys) peptide.

  • CBT derivative: 6-amino-2-cyanobenzothiazole (NH₂-CBT).

  • Recombinant active Caspase-3 enzyme.

  • Firefly Luciferase.

  • ATP (Adenosine 5'-triphosphate).

  • Assay Buffer: 20 mM HEPES, 150 mM NaCl, 10 mM DTT, pH 7.4.

  • 96-well opaque microplate.

  • Luminometer.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DEVD-D-Cys in DMSO.

    • Prepare a 10 mM stock solution of NH₂-CBT in DMSO.

    • Prepare serial dilutions of active Caspase-3 in assay buffer to desired concentrations (e.g., 0-100 nM).

  • Reaction Setup:

    • In each well of the 96-well plate, add 50 µL of the Caspase-3 dilution. Include a "no enzyme" control.

    • Add 10 µL of the DEVD-D-Cys stock solution to each well to a final concentration of 1 mM.

    • Incubate the plate at 37°C for 1 hour to allow for enzymatic cleavage.

  • Luciferin Formation:

    • Add 10 µL of the NH₂-CBT stock solution to each well to a final concentration of 1 mM.

    • Incubate at room temperature for 20-30 minutes to allow for the condensation reaction.

  • Signal Detection:

    • Prepare a luciferase/ATP cocktail according to the manufacturer's instructions.

    • Add 50 µL of the luciferase/ATP cocktail to each well.

    • Immediately measure the bioluminescence signal using a luminometer.

  • Data Analysis:

    • Subtract the background signal from the "no enzyme" control wells.

    • Plot the luminescence intensity against the concentration of Caspase-3 to determine the enzyme's activity.

Application 2: Site-Specific Protein Labeling and Bioconjugation

The high specificity of the CBT condensation for N-terminal cysteines provides an excellent method for site-specific protein labeling, ensuring a homogeneously modified protein population. [8][9][10]This avoids the potential pitfalls of random labeling, such as interference with protein folding or function. [10]This strategy has been successfully used to conjugate a variety of moieties, including fluorescent dyes (e.g., fluorescein) and radioisotopes (e.g., ¹⁸F), to proteins for imaging and diagnostic applications. [8][9][10] To generate the required N-terminal cysteine, proteins are often expressed as fusions with a tag that can be specifically cleaved. A common method involves using a Tobacco Etch Virus (TEV) protease recognition site, which, upon cleavage, leaves a cysteine residue at the N-terminus of the target protein. [8][11]

Protocol: Site-Specific Fluorescent Labeling of a Protein

This protocol outlines the general steps for labeling a protein of interest (POI) containing an engineered N-terminal cysteine with a CBT-functionalized fluorescent dye.

Materials:

  • Purified POI with an N-terminal TEV cleavage site followed by a cysteine residue (e.g., His-TEV-Cys-POI).

  • TEV Protease.

  • CBT-Fluorescent Dye conjugate (e.g., FITC-CBT).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5.

  • Purification System: Ni-NTA agarose resin (for His-tagged TEV protease removal) and/or Size-Exclusion Chromatography (SEC).

Procedure:

  • Generate N-terminal Cysteine:

    • Incubate the purified fusion protein (e.g., at 1 mg/mL) with TEV protease at a 1:50 (protease:protein) mass ratio.

    • The reaction should be performed in a buffer compatible with both proteins, typically overnight at 4°C or for 2-4 hours at room temperature.

  • Remove Protease and Uncleaved Protein:

    • Pass the cleavage reaction mixture over a Ni-NTA agarose column. The cleaved POI (now Cys-POI) will be in the flow-through, while the His-tagged TEV protease and any uncleaved fusion protein will bind to the resin.

    • Collect the flow-through containing the purified Cys-POI.

  • CBT-Dye Conjugation:

    • To the Cys-POI solution, add TCEP to a final concentration of 1-2 mM to ensure the cysteine thiol is in its reduced, reactive state.

    • Add the CBT-Fluorescent Dye conjugate from a concentrated stock (e.g., in DMSO) to a 10- to 50-fold molar excess over the protein.

    • Incubate the reaction at 37°C for 1-2 hours or at room temperature for 4-6 hours.

  • Purification of Labeled Protein:

    • Remove the excess, unreacted CBT-Dye conjugate using SEC or dialysis.

    • Collect the fractions corresponding to the labeled protein.

  • Characterization:

    • Confirm successful labeling via SDS-PAGE by observing the fluorescence of the protein band under UV light.

    • Determine the labeling efficiency using mass spectrometry (e.g., ESI-MS) to observe the mass shift corresponding to the addition of the CBT-Dye conjugate.

ParameterTypical Value/ConditionRationale
pH 7.4 - 8.5Balances reaction speed with protein stability. Higher pH deprotonates the thiol, increasing nucleophilicity. [12]
Temperature 37 °CAccelerates the reaction rate. [12]
Reducing Agent 1-2 mM TCEPPrevents disulfide bond formation between protein molecules, keeping the cysteine thiol available for reaction. [11]
CBT Probe Excess 10-50x molar excessDrives the reaction to completion.

Table 1: Key Parameters for CBT-Protein Conjugation.

Application 3: Radiolabeling for Positron Emission Tomography (PET)

The rapid and mild conditions of the CBT-cysteine ligation make it highly suitable for radiolabeling with short-lived isotopes like Fluorine-18 (¹⁸F, t½ ≈ 110 min). [11][13]An ¹⁸F-labeled CBT prosthetic group can be synthesized and then quickly conjugated to a cysteine-bearing biomolecule, such as a peptide or protein that targets a specific disease marker (e.g., integrins in tumors). [11][13][14]This allows for the non-invasive imaging and quantification of these markers in vivo using PET.

An efficient strategy involves synthesizing an ¹⁸F-labeled CBT molecule (e.g., [¹⁸F]F-CBT) and then performing the conjugation reaction with a targeting peptide like dimeric cRGD, which has been engineered to have an N-terminal cysteine. [11]This method has demonstrated excellent radiochemical yields and purity. [11][13]

Probe Radiochemical Yield (Decay-Corrected) Radiochemical Purity Application
[¹⁸F]CBTRGD₂ 80% >99% PET imaging of tumors. [11]

| ¹⁸F-labeled RLuc8 | 12% | >99% | Site-specific protein radiolabeling. [13]|

Table 2: Performance of ¹⁸F-CBT Labeling Strategies.

Protocol: General Workflow for ¹⁸F-Labeling of a Cys-Peptide

This workflow outlines the key stages for PET probe synthesis using the CBT-Cys reaction.

  • Radiosynthesis of ¹⁸F-CBT Prosthetic Group:

    • Produce aqueous [¹⁸F]fluoride via cyclotron.

    • Perform nucleophilic substitution on a suitable precursor molecule to synthesize the ¹⁸F-labeled CBT derivative (e.g., [¹⁸F]FPyPEGCBT). [14] * Purify the crude ¹⁸F-CBT probe, often using solid-phase extraction (SPE) or a rapid HPLC step. [11][14]2. Bioconjugation:

    • Dissolve the N-terminal cysteine-bearing peptide in a suitable buffer (e.g., PBS with 2 mM TCEP).

    • Add the purified ¹⁸F-CBT probe to the peptide solution.

    • Incubate at a slightly elevated temperature (e.g., 37-43 °C) for a short duration (e.g., 15-30 min) to maximize conjugation before significant radioactive decay. [11][14]3. Purification and Formulation:

    • Purify the final ¹⁸F-labeled peptide conjugate using analytical or semi-preparative HPLC to remove any unreacted ¹⁸F-CBT. [11] * Formulate the purified product in a sterile, injectable solution (e.g., saline) for in vivo use.

Conclusion and Future Outlook

The condensation of 2-cyanobenzothiazole with cysteine is a premier example of bio-inspired chemical innovation. Its robustness, specificity, and biocompatibility have established it as a cornerstone reaction for a diverse array of applications, from real-time imaging of cellular processes to the development of next-generation radiopharmaceuticals. [1][3][15]Future developments will likely focus on expanding the scope of triggers for in vivo reactions, designing novel CBT probes with enhanced kinetics or functionalities, and integrating this chemistry into complex, multi-step cellular engineering and therapeutic delivery systems. The simplicity and power of the CBT-Cys ligation ensure it will remain a vital tool for researchers working at the interface of chemistry, biology, and medicine.

References

  • Cui, L., & Rao, J. (2015). 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. Methods in Molecular Biology, 1266, 81–92. [Link]

  • Cui, L., & Rao, J. (2015). 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. Springer Nature Experiments. [Link]

  • Cui, L., & Rao, J. (2015). 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues. PubMed. [Link]

  • Qing, Y., et al. (2020). Single-Molecule Observation of Intermediates in Bioorthogonal 2-Cyanobenzothiazole Chemistry. Angewandte Chemie International Edition, 59(36), 15711–15716. [Link]

  • Godinat, A., et al. (2013). A Biocompatible in Vivo Ligation Reaction and Its Application for Noninvasive Bioluminescent Imaging of Protease Activity in Living Mice. ACS Chemical Biology, 8(5), 987–999. [Link]

  • Li, J., et al. (2021). Applications of CBT-Cys click reaction: past, present, and future. RSC Advances, 11(35), 21547-21558. [Link]

  • Wang, P., et al. (2016). Sequence-Specific 2-Cyanobenzothiazole Ligation. Journal of the American Chemical Society, 138(24), 7684–7691. [Link]

  • Li, J., et al. (2022). Recent applications of CBT-Cys click reaction in biological systems. Bioorganic & Medicinal Chemistry, 68, 116881. [Link]

  • Li, J., et al. (2015). A biocompatible, highly efficient click reaction and its applications. Organic & Biomolecular Chemistry, 13(28), 7341-7350. [Link]

  • Godinat, A., et al. (2014). A Biocompatible “Split Luciferin” Reaction and Its Application for Non-Invasive Bioluminescent Imaging of Protease Activity in. Current Protocols in Chemical Biology, 6(3), 139-158. [Link]

  • Li, J., et al. (2021). Applications of CBT-Cys click reaction: past, present, and future. Semantic Scholar. [Link]

  • Godinat, A., et al. (2013). A Biocompatible In Vivo Ligation Reaction and its Application for Non-Invasive Bioluminescent Imaging of Protease Activity in Living Mice. PMC. [Link]

  • Wang, P., et al. (2016). Sequence-Specific 2-Cyanobenzothiazole Ligation. Journal of the American Chemical Society. [Link]

  • Jeon, J., et al. (2012). An Efficient Method for Site-specific 18F-Labeling of Biomolecules Using the Rapid Condensation Reaction between 2-Cyanobenzothiazole and Cysteine. PMC. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Jeon, J., et al. (2012). Efficient Method for Site-Specific 18F-Labeling of Biomolecules Using the Rapid Condensation Reaction between 2-Cyanobenzothiazole and Cysteine. Bioconjugate Chemistry, 23(9), 1902-1908. [Link]

  • Berthon, G., et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 26(11), 3334. [Link]

  • Fraga, H. (2008). Firefly luminescence: A historical perspective and recent developments. ResearchGate. [Link]

  • Bernard-Gauthier, V., et al. (2016). A novel 2-cyanobenzothiazole-based 18F prosthetic group for conjugation to 1,2-aminothiol-bearing targeting vectors. Organic & Biomolecular Chemistry, 14(25), 5964-5973. [Link]

  • Mason, S. D., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry, 12, 2038–2043. [Link]

Sources

Application

Application Note: Safe Handling, Containment, and Disposal Protocols for Cyanothiazole Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Scope: Standard Operating Procedures (SOPs) for the professional laboratory handling, spill mitigation, and lifecycle wast...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Scope: Standard Operating Procedures (SOPs) for the professional laboratory handling, spill mitigation, and lifecycle waste management of cyanothiazole compounds (e.g., 2-Cyanothiazole, 4-Cyanothiazole).

Introduction and Mechanistic Hazard Profile

Cyanothiazole compounds, such as 2-cyanothiazole and 4-cyanothiazole, are critical heterocyclic intermediates utilized extensively in the synthesis of pharmaceuticals (e.g., antiparasitic agents like thiabendazole) and advanced materials[1]. While highly valuable in organic synthesis, the presence of both a nitrile group (-C≡N) and a sulfur-containing thiazole ring imparts specific toxicological and environmental hazards that necessitate strict engineering controls and professional waste management[1][2].

From a mechanistic safety perspective, cyanothiazoles are acute toxins via oral, dermal, and inhalation routes[2]. The primary risk in a laboratory setting arises from aerosolized dust or vapor exposure, which can cause severe respiratory tract irritation and systemic toxicity[2]. Furthermore, improper thermal degradation or uncontrolled incineration can lead to the release of highly toxic nitrogen oxides (NOx), sulfur oxides (SOx), and potentially hydrogen cyanide (HCN) gas. Therefore, all handling must be conducted under rigorous professional safety frameworks.

Quantitative Hazard Data Summary

The following table summarizes the physicochemical and hazard data for standard cyanothiazole derivatives to inform risk assessments.

Property / HazardData / ClassificationSource
Molecular Formula C₄H₂N₂S[1]
Molecular Weight 110.14 g/mol [1]
UN Classification UN3439 (Nitriles, solid, toxic, n.o.s.), Class 6.1, PG III[3]
Acute Toxicity Harmful/Toxic if swallowed (H302), inhaled (H332), or in contact with skin (H311/H312)[1][2]
Local Effects Causes skin irritation (H315) and serious eye irritation (H319)[1][2]
Systemic Effects May cause respiratory irritation (H335); Causes damage to organs through prolonged exposure (H373)[2]

Experimental Protocols and Standard Operating Procedures

The following protocols are designed as self-validating systems, ensuring that failure at any single step (e.g., a spill) triggers a predefined, safe remediation pathway without exposing the operator or the environment to risk.

Protocol A: Safe Handling and Material Transfer

Objective: To prevent dermal contact and inhalation of cyanothiazole dust or aerosols during weighing and transfer operations[2].

  • Engineering Controls Validation: Ensure all operations are conducted within a certified, properly functioning chemical fume hood or a localized exhaust ventilation system specifically designed for toxic dusts[2].

  • PPE Donning:

    • Equip a fully fastened laboratory coat or a complete suit protecting against chemicals[2].

    • Don chemical-impermeable gloves. Inspect gloves prior to use for micro-tears[2].

    • Wear NIOSH (US) or EN 166 (EU) approved safety glasses or a full face shield[2].

  • Material Handling: Use non-sparking tools to transfer the solid material to prevent ignition from electrostatic discharge.

  • Decontamination: Upon completion, use proper glove removal techniques (without touching the glove's outer surface) to avoid skin contamination[2]. Dispose of gloves as hazardous waste[2]. Wash hands thoroughly with soap and water.

Protocol B: Spill Containment and Remediation

Objective: To safely contain and recover accidental releases without environmental discharge or aerosolization.

  • Immediate Evacuation: Evacuate personnel to safe areas and keep people upwind of the spill.

  • Source Elimination: Remove all sources of ignition from the vicinity. Ensure the fume hood exhaust remains active.

  • Containment (Dry Sweep): Do not flush the material into drains or sewer systems, as discharge into the environment must be strictly avoided[2].

  • Collection: Pick up and arrange disposal without creating dust[2]. Carefully sweep up and shovel the spilled material using non-sparking tools[2].

  • Isolation: Transfer the collected material into suitable, tightly closed containers specifically designated for hazardous waste disposal[2].

Protocol C: Professional Waste Segregation and Disposal

Objective: To ensure the terminal destruction of cyanothiazole compounds in compliance with environmental regulations.

Crucial Note: Under no circumstances should laboratory personnel attempt to improvise chemical treatment, neutralization, or scrubbing systems for cyanothiazole waste in-house. All waste must be handled by certified professionals.

  • Segregation: Isolate cyanothiazole waste (including contaminated packaging, gloves, and sweepings) from incompatible materials (e.g., strong oxidizers).

  • Packaging: Store surplus and non-recyclable solutions in tightly closed, appropriately labeled containers[2]. Contaminated packaging must be punctured to render it unusable for other purposes prior to professional disposal.

  • Transfer to Licensed Facility: Offer the sealed waste to a licensed professional waste disposal service[2].

  • Terminal Destruction: The standard, approved method for the destruction of cyanothiazole compounds and combustible packaging is controlled incineration equipped with flue gas scrubbing . The flue gas scrubber is a mandatory industrial engineering control utilized by the disposal facility to capture and neutralize toxic SOx and NOx emissions generated during the combustion of the thiazole ring and nitrile group.

Workflow Visualization

The following diagram illustrates the logical causality and safety checkpoints governing the lifecycle of cyanothiazole compounds in a professional laboratory environment.

G Inventory Cyanothiazole Inventory (Dry, Cool Storage) PPE PPE Verification (Gloves, NIOSH/EN166 Eye Prot.) Inventory->PPE Hood Engineering Controls (Fume Hood / Exhaust) PPE->Hood Process Material Transfer (Non-sparking tools) Hood->Process Protocol A Spill Accidental Spill (Evacuate & Isolate) Process->Spill Deviation Waste Waste Segregation (Closed Containers) Process->Waste Standard Completion Spill->Waste Protocol B (Dry Sweep) Disposal Licensed Destruction (Incineration + Gas Scrubbing) Waste->Disposal Protocol C (Professional Service)

Workflow for the safe handling, spill containment, and professional disposal of cyanothiazoles.

References

  • PubChem - NIH. 4-Cyanothiazole | C4H2N2S | CID 15069. Available at:[Link]

  • Fisher Scientific. SAFETY DATA SHEET - 2-Cyanothiazole. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Mono-Carboxylic Acid Antibiotics

Welcome to the technical support hub for the synthesis of mono-carboxylic acid antibiotics. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the synthesis of mono-carboxylic acid antibiotics. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital therapeutic agents. Here, we move beyond simple protocols to address the complex challenges you may encounter in your work. Our focus is on providing in-depth, evidence-based solutions to common problems, from protecting group strategies to final purification.

Section 1: Protecting Group Strategies for the Carboxylic Acid

The carboxylic acid moiety, while central to the function of these antibiotics, is also a primary source of synthetic challenges due to its acidic proton and nucleophilic character.[1][2] Proper protection is crucial for the success of subsequent synthetic steps.

FAQ 1: Why is protecting the carboxylic acid group a critical first step?

The carboxylic acid group presents two main challenges: its acidic proton can react with bases and organometallic reagents, and the corresponding carboxylate can act as a nucleophile.[1][2] Protecting this group, typically by converting it to an ester, is essential to prevent unwanted side reactions during your synthetic sequence.[1][2]

Troubleshooting: Choosing the Right Protecting Group

Problem: My chosen protecting group is cleaved during an intermediate step, or I cannot deprotect it without degrading my molecule.

Cause: This issue arises from a mismatch between the stability of the protecting group and the reaction conditions of your synthetic route. Orthogonal protecting group strategies are key to avoiding this.[3] Orthogonal groups are removed under distinct conditions, allowing for selective deprotection.[3]

Solution: A systematic approach to selecting a protecting group is necessary. Consider the stability of the group towards reagents and conditions you plan to use.

Detailed Protocol: Benzyl Ester Protection

A benzyl ester is a versatile choice as it is stable to mild acidic and basic conditions but can be selectively removed by hydrogenolysis, a mild method that often does not affect other functional groups.[2]

  • Esterification: Dissolve the carboxylic acid in a suitable solvent like DMF. Add cesium carbonate (1.5 eq) and benzyl bromide (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Common Carboxylic Acid Protecting Groups

Protecting GroupStable ToLabile To
Methyl/Ethyl EsterMild acid, mild base, hydrogenolysisStrong acid, strong base
Benzyl EsterMild acid, mild baseHydrogenolysis, strong acid
tert-Butyl EsterBase, hydrogenolysisStrong acid
Silyl EsterHydrogenolysisAcid, base, fluoride ions
OxazolineBase, organometallicsStrong hot acid

This table provides a general guide; specific substrate and reaction conditions will influence stability.[2]

Section 2: Stereocontrol in Synthesis

The biological activity of many antibiotics is highly dependent on their stereochemistry. Achieving high stereoselectivity is a significant challenge, particularly when creating multiple stereocenters.[4][5][6][7][8][9][10]

FAQ 2: My reaction is producing a mixture of diastereomers. How can I improve stereoselectivity?

Answer: Diastereoselectivity issues often stem from the reaction conditions or the inherent nature of the reactants. Several strategies can be employed to enhance stereocontrol:

  • Chiral Auxiliaries: These are chiral compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.[8] Evans's oxazolidinones are a classic example used to control the stereochemistry of aldol reactions.[8]

  • Substrate Control: The existing stereocenters in your molecule can influence the stereochemistry of newly formed centers. This is often seen in macrocyclic systems where the ring conformation directs the approach of reagents.

  • Reagent Control: The use of chiral reagents or catalysts can induce stereoselectivity. For example, asymmetric aldol reactions can be achieved using chiral boron enolates.[9]

Workflow for Improving Stereoselectivity

Caption: Decision workflow for troubleshooting low diastereoselectivity.

Section 3: Challenges in β-Lactam Antibiotic Synthesis

The synthesis of β-lactam antibiotics, a prominent class of mono-carboxylic acid antibiotics, is complicated by the strained four-membered ring, which is susceptible to cleavage.[2]

Troubleshooting: β-Lactam Ring Instability

Problem: I am experiencing low yields and product degradation during the synthesis or purification of a β-lactam antibiotic.

Cause: The β-lactam ring is highly strained and prone to hydrolysis, especially under acidic or basic conditions.[11] It is also sensitive to nucleophilic attack.[2]

Solutions:

  • pH Control: Maintain a pH range of 6-7 during aqueous work-ups and purifications.[2] The use of buffered solutions is highly recommended.

  • Low Temperatures: Perform reactions and purifications at reduced temperatures to minimize degradation.[2]

  • Avoidance of Nucleophiles: Be mindful of the reagents and solvents used. Avoid strong nucleophiles that can open the β-lactam ring.[2]

Section 4: Purification and Isolation

The final step of isolating the pure antibiotic can be challenging due to the polarity and potential instability of the target molecule.

FAQ 3: What are the best practices for purifying polar mono-carboxylic acid antibiotics?

Answer: The purification strategy will depend on the specific properties of your compound.

  • Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography (e.g., C18 silica) is often more effective than normal-phase silica gel chromatography.[12] A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used as the eluent.[13]

  • Ion-Exchange Chromatography: If your antibiotic is zwitterionic or has a net charge, ion-exchange chromatography can be a powerful purification technique.[14][15]

  • Flash Chromatography: This technique can be effective for the initial purification of crude extracts.[13]

References

  • Song, Z., Lohse, A. G., & Hsung, R. P. (2009). Challenges in the synthesis of a unique mono-carboxylic acid antibiotic, (+)-zincophorin. Natural Product Reports, 26(5), 560-571. [Link]

  • Song, Z., Lohse, A. G., & Hsung, R. P. (2009). Challenges in the synthesis of a unique mono-carboxylic acid antibiotic, (+)-zincophorin. Natural Product Reports, 26(5), 560-571. [Link]

  • Song, Z., Lohse, A. G., & Hsung, R. P. (2009). Challenges in the synthesis of a unique mono-carboxylic acid antibiotic, (+)-zincophorin. Natural Product Reports, 26(5), 560-571. [Link]

  • Kim, D., et al. (2012). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. Angewandte Chemie International Edition, 51(46), 11639-11643. [Link]

  • Miyanaga, A., et al. (2024). Protecting Group Strategies in Natural Product Biosynthesis. Accounts of Chemical Research, 57(2), 180-193. [Link]

  • Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • Houk, K. N., et al. (2014). Stereocontrol in Asymmetric γ-Lactam Syntheses from Imines and Cyanosuccinic Anhydrides. Journal of the American Chemical Society, 136(28), 9958-9969. [Link]

  • Nippon Rensui Co. (n.d.). Separation and Purification of Pharmaceuticals and Antibiotics. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. [Link]

  • Song, Z., Lohse, A. G., & Hsung, R. P. (2009). Challenges in the synthesis of a unique mono-carboxylic acid antibiotic, (+)-zincophorin. Natural Product Reports, 26(5), 560-571. [Link]

  • Tu, Y., et al. (2022). Asymmetric Total Synthesis of Antibiotic Elansolid A. Journal of the American Chemical Society, 144(16), 7118-7123. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Asymmetric Synthesis of Active Pharmaceutical Ingredients. Chemical Reviews, 111(7), 4147-4284. [Link]

  • Reddy, L. R., et al. (2020). Unified Strategy to Amphenicol Antibiotics: Asymmetric Synthesis of (−)-Chloramphenicol, (−)-Azidamphenicol, and (+)-Thiamphenicol and Its (+)-3-Floride. The Journal of Organic Chemistry, 85(23), 15343-15354. [Link]

  • Mahmoud, A. R. (2025). Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. ResearchGate. [Link]

  • Wikipedia. (n.d.). β-Lactam antibiotic. [Link]

  • Khan, R., et al. (2017). Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4. BMC Microbiology, 17(1), 1-10. [Link]

  • Castells, M. C., & Phillips, E. J. (2024). Management and Implications of Beta-Lactam Allergies. The Journal of Allergy and Clinical Immunology: In Practice, 12(5), 1145-1155. [Link]

  • Hall, K. (2022). Extraction and partial purification of an antibiotic-like compound from the soil bacterium Rhodococcus strain KCHXC3. East Tennessee State University. [Link]

  • Tambat, R. (2015). How can I purify and isolate antibiotic compounds? ResearchGate. [Link]

  • Faramarzian, M. (2016). Removal Methods of Antibiotic compounds from Aqueous Environments–A Review. Journal of Chemical and Pharmaceutical Sciences, 9(1), 239-244. [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. [Link]

  • Al-Majedy, Y. K., et al. (2017). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 22(10), 1611. [Link]

  • Bozcal, E., & Dagdeviren, M. (2017). Toxicity of β-Lactam Antibiotics: Pathophysiology, Molecular Biology and Possible Recovery Strategies. IntechOpen. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting of 2-Aminothiazole Derivatives

Welcome to the Technical Support Center. 2-Aminothiazole derivatives are critical scaffolds in drug discovery and agricultural chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Aminothiazole derivatives are critical scaffolds in drug discovery and agricultural chemistry. However, their synthesis—often via the Hantzsch reaction—frequently yields complex crude mixtures containing unreacted thiourea, α -haloketones, and polymeric byproducts[1]. Furthermore, the inherent thermal and oxidative instability of the 2-aminothiazole core poses unique purification challenges[2].

This guide provides field-proven, causality-driven protocols and troubleshooting steps to ensure high-purity isolation of your target compounds.

Diagnostic Purification Workflow

Before selecting a purification method, it is crucial to analyze the physicochemical properties of your specific derivative. The following decision matrix will guide your workflow.

PurificationWorkflow Start Crude 2-Aminothiazole Mixture CheckPolarity Is the derivative highly water-soluble at pH 8? Start->CheckPolarity YesWater Yes (e.g., Zwitterionic) CheckPolarity->YesWater Yes NoWater No (Standard Free Base) CheckPolarity->NoWater No IonExchange Reverse-Phase Chromatography or Salting Out YesWater->IonExchange AcidBase Acid-Base Extraction (pH < 3 then pH 8-9) NoWater->AcidBase CheckPurity Purity > 95% by HPLC/TLC? AcidBase->CheckPurity Pure Final Product Drying CheckPurity->Pure Yes Impure No (Colored/Structural Impurities) CheckPurity->Impure No Recryst Recrystallization (Add Activated Charcoal) Impure->Recryst Recryst->Pure

Caption: Logical workflow for selecting the optimal purification strategy for 2-aminothiazoles.

Core Purification Methodologies

Protocol A: pH-Guided Acid-Base Extraction

Causality: The 2-aminothiazole core possesses a pKa of approximately 5.36[3]. By manipulating the pH of the aqueous environment, the molecule can be toggled between its water-soluble protonated form (pH < 3) and its organic-soluble free-base form (pH 7–8)[4]. This differential solubility allows for the systematic stripping of neutral organic impurities (e.g., unreacted α -haloketones) and highly polar byproducts (e.g., thiourea).

Step-by-Step Methodology:

  • Dissolution & Acidification: Dissolve the crude reaction mixture in 1M HCl until the pH is strictly < 3.

  • Organic Wash: Wash the acidic aqueous layer with dichloromethane (DCM) or diethyl ether (3 × 50 mL).

    • Self-Validation: Spot the organic wash on a TLC plate. It should contain non-basic organic impurities but no target product. Discard the organic layer.

  • Basification: Carefully add saturated aqueous NaHCO₃ or 2M NaOH to the aqueous layer until the pH reaches 7–8[4].

    • Self-Validation: Verify the pH with indicator paper. A precipitate or distinct cloudiness should form, indicating the successful precipitation of the free base. If gas evolution (CO₂) continues, neutralization is incomplete.

  • Extraction: Extract the basified aqueous layer with DCM or ethyl acetate (3 × 50 mL)[4].

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Maintain the rotary evaporator water bath strictly below 40°C to prevent thermal degradation.

Protocol B: Recrystallization with Carbon Treatment

Causality: Hantzsch thiazole syntheses often generate dark, polymeric byproducts that co-crystallize with the target molecule[1]. Activated charcoal provides a massive, highly porous surface area for the adsorption of these large, conjugated impurities, while the thermodynamic cooling process selectively crystallizes the target compound based on its specific solubility curve.

Step-by-Step Methodology:

  • Solvent Selection: Select an appropriate solvent (see Table 1) where the product is sparingly soluble at room temperature but highly soluble at boiling.

  • Dissolution: Suspend the crude solid in a minimal volume of the solvent and heat to a gentle reflux until dissolved.

  • Decolorization: Remove the flask from the heat source momentarily, add 1–5% (w/w) activated charcoal, and reflux for an additional 10 minutes[1].

  • Hot Filtration: Filter the hot mixture rapidly through a pre-warmed pad of Celite to remove the charcoal.

    • Self-Validation: The filtrate should be significantly lighter in color (pale yellow to clear). If it remains dark brown, repeat the charcoal treatment.

  • Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed, then transfer to an ice bath for 30 minutes to maximize yield.

  • Collection: Collect the crystals via vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry under high vacuum.

Quantitative Data: Solvent Selection Guide

Summarizing the optimal solvent systems is critical for Protocol B. Use the table below to match your derivative's polarity to the correct recrystallization system.

Solvent SystemPolaritySuitabilityTroubleshooting / Common Issues
Water HighHighly polar derivatives or hydrochloride salts.Product may be too soluble; requires prolonged ice-bath cooling.
Ethanol / Water High to MediumExcellent general-purpose system for most derivatives.Adjust the ratio carefully; too much water causes the product to "oil out" instead of crystallizing.
Ethyl Acetate / Hexane Medium to LowNon-polar, N-alkylated, or aryl-substituted derivatives.Rapid cooling may trap impurities within the crystal lattice; cool slowly.
Toluene LowHighly lipophilic derivatives.High boiling point makes residual solvent removal difficult; requires extended high-vacuum drying.

Troubleshooting Guides & FAQs

Q1: Why does my 2-aminothiazole derivative decompose or turn dark brown during distillation or prolonged heating? A: 2-Aminothiazole and its derivatives are highly thermally sensitive and prone to oxidative degradation, often turning dark brown upon exposure to air and heat[5]. Distillation frequently leads to extremely low yields due to this instability[2]. Actionable Solution: Avoid high-temperature distillation entirely. Rely on acid-base extraction or column chromatography. When concentrating solutions, use a rotary evaporator under high vacuum with a water bath temperature strictly maintained below 40°C.

Q2: How do I remove residual unreacted thiourea and α -haloketone from the Hantzsch synthesis? A: These precursors have vastly different solubility profiles. Thiourea is highly water-soluble, while α -haloketones are typically organic-soluble. Actionable Solution: Execute the pH-Guided Acid-Base Extraction (Protocol A). The α -haloketone will be removed during the initial organic wash of the acidic aqueous phase. The unreacted thiourea will remain in the aqueous phase after basification, while your 2-aminothiazole free base is extracted into the organic phase.

Q3: My product is highly polar and remains in the aqueous layer even at pH 8. How can I extract it? A: Certain derivatives (e.g., those with carboxylic acid, hydroxyl, or highly hydrophilic substituents) form zwitterions or possess inherent water solubility that outcompetes organic partitioning. Actionable Solution:

  • Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic compound in the water phase, then extract with a more polar organic solvent like THF or n-butanol.

  • Alternative Purification: Bypass liquid-liquid extraction entirely and utilize reverse-phase chromatography (C18 silica) or form a bisulfite adduct[1].

Q4: My TLC shows poor separation between the 2-aminothiazole and a closely eluting impurity. How can I improve resolution during column chromatography? A: 2-Aminothiazoles can streak heavily on standard normal-phase silica gel due to strong hydrogen bonding and acid-base interactions with the slightly acidic silanol groups on the silica surface[6]. Actionable Solution: Add a basic modifier to your mobile phase. Incorporating 1–5% triethylamine (TEA) or aqueous ammonia into your eluent (e.g., Hexane/Ethyl Acetate + 1% TEA) neutralizes the silanol groups, sharpening the spots and drastically improving resolution.

References

  • Technical Support Center: Purification of 2-(1-Aminoethyl)thiazole-5-carboxylic acid | BenchChem | 1

  • EP 0482607 A1 Process of producing 2-aminothiazole | European Patent Office | 2

  • Synthesis of novel 2-amino thiazole derivatives | Der Pharma Chemica | 6

  • 2-Aminothiazole CAS#: 96-50-4 | ChemicalBook | 3

  • Application Notes and Protocols: Step-by-Step Synthesis of 2-Amino-5-formylthiazole | BenchChem | 4

  • 2-Aminothiazole | C3H4N2S | CID 2155 | PubChem | 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Cyanothiazole-4-carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Cyanothiazole-4-carboxylic acid (CAS 1211527-90-0) [1]. This guide is designed for researchers, scientists, and drug development professionals experiencing l...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Cyanothiazole-4-carboxylic acid (CAS 1211527-90-0) [1]. This guide is designed for researchers, scientists, and drug development professionals experiencing low yields or purity issues during the synthesis of this critical active pharmaceutical ingredient (API) building block[2].

Because the 2-cyano group on an electron-deficient thiazole ring is highly sensitive to hydrolysis and nucleophilic attack, achieving high yields requires strict control over reaction conditions. This guide addresses the two most common synthetic routes: the Sandmeyer/Cyanation Route and the Hantzsch Cyclization Route , followed by the critical Ester Hydrolysis step.

Part 1: The Sandmeyer & Cyanation Route

This classical approach involves converting a 2-aminothiazole-4-carboxylate to a 2-halo intermediate via a Sandmeyer reaction, followed by transition-metal-catalyzed cyanation[2].

Sandmeyer_Cyanation A 2-Aminothiazole- 4-carboxylate B 2-Bromothiazole- 4-carboxylate A->B t-BuONO, CuBr2 MeCN, 0 to 60°C C 2-Cyanothiazole- 4-carboxylate B->C CuCN or K4[Fe(CN)6] Pd-cat, DMF, 120°C

Fig 1: Stepwise conversion of 2-aminothiazole to 2-cyanothiazole via Sandmeyer and cyanation.

FAQ & Troubleshooting

Q1: My Sandmeyer bromination yield is stuck below 40%, and I see a lot of unreacted starting material and tar. How can I improve this? Causality & Solution: The 2-aminothiazole ring is electron-deficient, making the diazonium intermediate highly unstable. If the diazotization is performed too slowly or at the wrong temperature, the diazonium salt decomposes into polymeric tar before bromide displacement can occur. Protocol Fix: Use anhydrous conditions with tert-butyl nitrite (t-BuONO) and Copper(II) bromide (CuBr 2​ ) in acetonitrile.

  • Suspend CuBr 2​ (1.2 eq) and t-BuONO (1.5 eq) in anhydrous CH 3​ CN at 0 °C.

  • Add the 2-aminothiazole-4-carboxylate (1.0 eq) dropwise as a solution in CH 3​ CN.

  • Allow the reaction to warm to room temperature, then heat to 60 °C for 2 hours. This self-validating protocol ensures the diazonium intermediate is consumed by the copper species immediately upon formation, preventing tarring.

Q2: During the cyanation of the 2-bromo intermediate, I am getting protodehalogenation (reduction) instead of cyanation. Why? Causality & Solution: Traditional cyanation with CuCN in refluxing DMF often fails for highly electron-deficient thiazoles because trace moisture leads to protodehalogenation. Furthermore, the 2-position of thiazole is prone to C-H insertion if the metal complex is not stabilized. Protocol Fix: Switch to a palladium-catalyzed cyanation using non-toxic Potassium hexacyanoferrate(II) (K 4​ [Fe(CN) 6​ ])[2].

Table 1: Effect of Cyanation Reagents on 2-Bromothiazole-4-carboxylate Yield

Cyanating AgentCatalystSolvent/TempPrimary ByproductIsolated Yield
CuCN (2.0 eq)NoneDMF, 150 °CProtodehalogenation (30%)25%
Zn(CN) 2​ (1.0 eq)Pd(PPh 3​ ) 4​ DMF, 120 °CHomocoupling (15%)45%
K 4​ [Fe(CN) 6​ ] (0.5 eq)Pd(OAc) 2​ / dppfNa 2​ CO 3​ , NMP, 120 °CNone (<5%)82%

Part 2: The Hantzsch Cyclization Route

A more atom-economical approach is the direct Hantzsch cyclization using cyanothioacetamide and ethyl bromopyruvate[3].

Hantzsch_Mechanism A Cyanothioacetamide C Thioaminal Intermediate A->C Base (EtOH) B Ethyl bromopyruvate B->C D Ethyl 2-cyanothiazole- 4-carboxylate C->D -H2O Cyclodehydration

Fig 2: Hantzsch synthesis of 2-cyanothiazole derivatives from cyanothioacetamide.

FAQ & Troubleshooting

Q3: The Hantzsch reaction gives me a complex mixture, and the yield of the 2-cyano product is less than 20%. What is going wrong? Causality & Solution: Cyanothioacetamide is ambidentate and highly reactive. If the base is too strong or the temperature is too high, the cyano group can undergo side reactions (e.g., Thorpe-Ziegler condensation or hydrolysis) before the thiazole ring fully dehydrates. Protocol Fix: Perform the reaction under strictly controlled, mildly acidic or neutral conditions to favor the S-alkylation over N-alkylation, followed by cyclodehydration.

  • Dissolve cyanothioacetamide (1.0 eq) in anhydrous ethanol.

  • Add ethyl bromopyruvate (1.05 eq) dropwise at 0 °C. Do NOT add strong bases like NaOH or EtONa.

  • Stir at room temperature for 4 hours. The inherent acidity of the liberated HBr catalyzes the cyclodehydration.

  • Neutralize carefully with saturated NaHCO 3​ during workup to avoid hydrolyzing the newly formed cyano group.

Part 3: Ester Hydrolysis to the Free Acid

The final step—hydrolyzing the ester to yield 2-Cyanothiazole-4-carboxylic acid—is where most researchers lose their product.

Q4: When I hydrolyze the ester using NaOH, the cyano group disappears, and I isolate the thiazole-2,4-dicarboxylic acid. How do I selectively hydrolyze the ester? Causality & Solution: The 2-cyano group on a thiazole is highly electrophilic. Standard saponification conditions (e.g., 1M NaOH, room temperature or heating) will rapidly hydrate the nitrile to an primary amide, and subsequently hydrolyze it to a carboxylic acid. Protocol Fix: You must use the mildest possible conditions, leveraging the differential steric and electronic environments of the ester versus the nitrile.

  • Dissolve the ester in a 3:1:1 mixture of THF:MeOH:H 2​ O.

  • Cool the solution to strictly 0 °C using an ice bath.

  • Add Lithium hydroxide monohydrate (LiOH·H 2​ O, 1.1 eq) portion-wise. LiOH is a milder base than NaOH, and the low temperature kinetically traps the reaction at ester hydrolysis.

  • Monitor strictly by TLC/LCMS. Quench the reaction with 1M HCl to pH 3 immediately upon consumption of the ester (usually 1-2 hours).

  • Extract with EtOAc to isolate the pure 2-Cyanothiazole-4-carboxylic acid.

References

  • NIH / PMC. "Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives." Available at:[Link]

  • ResearchGate. "Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives." Available at: [Link]

Sources

Optimization

identifying and removing impurities from 2-aminothiazole compounds

A Guide to Identification and Removal of Impurities Welcome to the Technical Support Center for 2-aminothiazole compounds. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Identification and Removal of Impurities

Welcome to the Technical Support Center for 2-aminothiazole compounds. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common and complex purification challenges. This resource moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the purification of 2-aminothiazole derivatives.

Q1: What are the most common impurities I should expect in my crude 2-aminothiazole product?

Common impurities typically originate from the starting materials or side reactions during synthesis. These can include:

  • Unreacted Starting Materials: Such as α-haloketones and thiourea or its derivatives.[1]

  • Side-Products: Depending on the synthetic route, these might include N-brominated or other halogenated species.[1] The reactivity of the 2-aminothiazole core can lead to various side reactions. For instance, the neutral form tends to react at the ring nitrogen, while its conjugate base can lead to a mixture of products from reactions at both the ring and exocyclic nitrogen atoms.[2]

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., ethanol, DMF, ether) are often present.[2][3]

  • Polymers: Chloroacetaldehyde, a common precursor, has a tendency to polymerize, which can introduce polymeric impurities into the final product.[2]

Q2: What is the best first step to assess the purity of my synthesized compound?

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.[4]

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for qualitatively assessing the number of components in your crude mixture and for monitoring the progress of purification.[1]

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, reversed-phase HPLC is a powerful tool. It allows you to determine the purity of your sample by comparing the peak area of your main component to the total area of all peaks.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for providing both structural confirmation and a purity overview. The presence of unidentifiable peaks or incorrect integration ratios can signify impurities. Quantitative NMR (qNMR) can be used as a versatile and orthogonal method of purity evaluation.[5][6]

Q3: Should I choose recrystallization or column chromatography for purification?

The choice depends on the nature and quantity of the impurities, as well as the scale of your reaction.

  • Recrystallization is most effective when the desired compound is highly crystalline and the impurities are present in small amounts or have very different solubility profiles. It is often faster and more scalable than chromatography.

  • Column Chromatography is a more versatile and powerful technique for separating compounds with similar polarities. It is the method of choice when recrystallization fails or when multiple components need to be separated from the crude mixture.[1][4]

Below is a decision-making workflow to help guide your choice.

G start Crude 2-Aminothiazole Product tlc Run TLC in various solvent systems start->tlc check_spots How many spots are visible? tlc->check_spots one_major One major spot with minor, well-separated impurities? check_spots->one_major One Major Spot multiple_spots Multiple spots or streaking? check_spots->multiple_spots Multiple/Close Spots check_solubility Is the compound a solid with good solubility in a hot solvent and poor solubility when cold? one_major->check_solubility chromatography Perform Column Chromatography multiple_spots->chromatography try_recryst Attempt Recrystallization check_solubility->try_recryst Yes check_solubility->chromatography No yes_sol Yes no_sol No

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during purification.

Recrystallization Issues

Recrystallization relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solvent cools, allowing pure crystals to form while impurities remain in the solution (the mother liquor).

Q: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

Cause: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, the compound separates as a liquid phase. It can also happen if the solution cools too quickly.[1]

Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Change Solvents: Use a solvent with a lower boiling point.[1]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[1]

Q: My product won't crystallize, even after the solution has cooled completely. How can I induce crystallization?

Cause: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystals to begin forming.

Solutions:

  • Concentrate the Solution: Gently evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the concentration of your compound.[1]

  • Induce Nucleation:

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a template for further crystal growth.[1]

    • Scratch the Flask: As mentioned above, this creates nucleation sites.[1]

  • Use an Anti-Solvent: Slowly add a solvent in which your compound is poorly soluble (an "anti-solvent") dropwise until the solution becomes persistently cloudy (turbid).[1] This reduces the overall solubility of your compound in the mixed solvent system.

  • Cool to a Lower Temperature: Place the solution in an ice bath or a freezer to further decrease the solubility and promote precipitation.[1]

IssuePrimary CauseQuick SolutionBest Practice
Oiling Out Solution is supersaturated above the compound's melting point.Re-heat and add more solvent.Allow for very slow cooling; consider a lower-boiling point solvent.[1]
Failure to Crystallize Solution is not supersaturated enough.Add a seed crystal or scratch the flask.[1]Concentrate the solution or add an anti-solvent dropwise.[1]
Low Recovery Too much solvent was used, or the compound is soluble in cold solvent.Cool the solution to a lower temperature (e.g., freezer).[1]Use the minimum amount of hot solvent required for dissolution.
Colored Crystals Impurities are co-crystallizing or adsorbed onto the crystal surface.Perform a second recrystallization.Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[1][2]
Column Chromatography Issues

Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase.[4]

Q: My compounds are not separating on the column (co-elution). How do I improve the separation?

Cause: The chosen mobile phase (eluent) is not providing sufficient differentiation in the retention factors (Rf) of the components. The polarity of the eluent is either too high (all compounds elute quickly) or too low (all compounds remain at the origin).

Solutions:

  • Optimize the Solvent System with TLC: Before running a column, always find a solvent system using TLC that gives your desired compound an Rf value of approximately 0.25-0.35 and provides good separation from impurities.

  • Adjust Polarity:

    • For Normal Phase (Silica/Alumina): If spots are too high on the TLC plate (high Rf), decrease the eluent polarity (e.g., add more hexane to an ethyl acetate/hexane mixture). If spots are too low (low Rf), increase the eluent polarity (e.g., add more ethyl acetate).[1]

    • For Basic Compounds: 2-aminothiazoles are basic. Strong interaction with the acidic silica gel can cause streaking or irreversible adsorption. Adding a small amount of a modifier like triethylamine (~0.5-1%) to the mobile phase can neutralize the acidic sites on the silica and improve peak shape.[1]

  • Try a Different Solvent System: If adjusting polarity doesn't work, switch to a different solvent system entirely (e.g., dichloromethane/methanol instead of ethyl acetate/hexane).

Q: My compound is streaking or "tailing" on the column. What's wrong?

Cause: Tailing is often a sign of undesirable interactions between your compound and the stationary phase.

  • Column Overload: You have loaded too much sample onto the column.[1]

  • Strong Compound-Silica Interaction: As mentioned, the basic nature of the amino group can lead to strong interactions with acidic silica gel.[1]

  • Insolubility: The compound may be poorly soluble in the mobile phase, causing it to precipitate and re-dissolve as it moves down the column.

Solutions:

  • Reduce Sample Load: Use a larger column or load less material.[1]

  • Add a Modifier: Add triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[1]

  • Change Adsorbent: In some cases, switching to a different stationary phase like alumina may be beneficial.

G start Prepare Slurry & Pack Column load Load Sample (Dry or Wet) start->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Pure 2-Aminothiazole Product evaporate->product G start Isolated Impurity (or mixture) ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir Infrared (IR) Spectroscopy start->ir get_mw Determine Molecular Weight & Formula ms->get_mw get_structure Determine Carbon-Hydrogen Framework nmr->get_structure get_fragments Identify Key Functional Groups ir->get_fragments elucidate Combine Data to Elucidate Structure get_mw->elucidate get_fragments->elucidate get_structure->elucidate

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of 2-Cyanothiazole-4-carboxylic acid in Solution

Welcome to the technical support center for 2-Cyanothiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Cyanothiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Here, we address common stability challenges you may encounter in solution, providing in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the integrity of your results. Our approach is grounded in established principles of chemical stability and draws upon data from related thiazole derivatives to provide a comprehensive understanding of potential issues.

Troubleshooting Guide: Addressing Common Stability Issues

This section is dedicated to resolving specific problems you might face during your experiments with 2-Cyanothiazole-4-carboxylic acid solutions.

Issue 1: Unexpected Loss of Compound in Aqueous Buffers

Question: I'm observing a significant decrease in the concentration of my 2-Cyanothiazole-4-carboxylic acid in an aqueous buffer over a short period. What are the likely causes, and how can I prevent this?

Answer: Rapid degradation in aqueous solutions is often linked to pH, temperature, and the presence of nucleophiles or light. The 2-cyanothiazole-4-carboxylic acid molecule has several reactive sites susceptible to degradation.

Troubleshooting Workflow:

start Start: Compound Degradation Observed ph_check 1. Analyze Solution pH start->ph_check temp_check 2. Review Storage & Experimental Temperature ph_check->temp_check reco_ph Recommendation: Optimize pH (4-6) ph_check->reco_ph light_check 3. Assess Light Exposure temp_check->light_check reco_temp Recommendation: Store at 2-8°C, minimize time at RT temp_check->reco_temp solvent_check 4. Evaluate Solvent/Buffer Composition light_check->solvent_check reco_light Recommendation: Use amber vials, work in low light light_check->reco_light reco_solvent Recommendation: Use aprotic solvents if possible, degas aqueous buffers solvent_check->reco_solvent end Stable Solution Achieved reco_ph->end reco_temp->end reco_light->end reco_solvent->end

Caption: Troubleshooting workflow for compound degradation.

  • pH Optimization: The stability of thiazole derivatives can be highly pH-dependent. Both strongly acidic and basic conditions can promote hydrolysis of the thiazole ring or the cyano group. Carboxylic acids can also participate in pH-dependent reactions.

    • Recommendation: Prepare your solution in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the stability over time using HPLC. For many carboxylic acids, a slightly acidic to neutral pH (4-6) is often optimal for stability in aqueous solutions.[1][2][3]

  • Temperature Control: Elevated temperatures can accelerate degradation pathways such as decarboxylation and hydrolysis.

    • Recommendation: Store stock solutions at 2-8°C and minimize the time that working solutions are kept at room temperature. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[4]

  • Light Sensitivity: Thiazole rings can be susceptible to photodegradation. UV radiation, in particular, has been shown to induce decarboxylation in some thiazole carboxylic acids.[4][5]

    • Recommendation: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

  • Solvent and Buffer Components: While seemingly inert, some solvent and buffer components can contribute to degradation. For instance, nucleophilic buffer components (e.g., Tris, phosphate) could potentially react with the electrophilic centers of the molecule.

    • Recommendation: If feasible for your experiment, consider using aprotic solvents for stock solutions. For aqueous buffers, ensure they are of high purity and consider degassing to remove dissolved oxygen, which can participate in oxidative degradation.[4]

Issue 2: Solution Discoloration (Yellowing/Browning)

Question: My solution of 2-Cyanothiazole-4-carboxylic acid has developed a yellow or brown tint after being stored. What does this indicate, and is the compound still viable for my experiments?

Answer: Discoloration is a common indicator of degradation and the formation of chromophoric byproducts. The original compound is likely no longer pure, and the presence of these impurities could interfere with your experiment.

  • Probable Causes:

    • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[4]

    • Photodegradation: As mentioned previously, light can induce degradation, leading to colored products.[4][5]

    • Polymerization: Under certain conditions, reactive degradation products can polymerize, often resulting in colored tars.

  • Recommendation: It is strongly advised not to use discolored solutions. The presence of degradation products can lead to erroneous and irreproducible results. Prepare fresh solutions from solid material, taking the precautions outlined in Issue 1.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Cyanothiazole-4-carboxylic acid?

A1: Based on the chemical structure and data from related thiazole derivatives, the following are the most probable degradation pathways:

  • Hydrolysis: The thiazole ring and the cyano group can be susceptible to hydrolysis, especially under strong acidic or basic conditions. Hydrolysis of the cyano group would yield a carboxylic acid amide and subsequently the di-carboxylic acid. Ring opening is also a possibility under harsh conditions.[4][6][7]

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a known degradation route for thiazole carboxylic acids, particularly when exposed to heat or UV radiation.[5][8][9]

  • Oxidation: The electron-rich thiazole ring, particularly the sulfur atom, is a target for oxidation.[4]

  • Nucleophilic Attack: The carbonyl carbon of the carboxylic acid and the carbon of the cyano group are electrophilic and can be attacked by nucleophiles. This is a key consideration when choosing buffers and other solution components.[10][11][12]

Caption: Potential degradation sites on 2-Cyanothiazole-4-carboxylic acid.

Q2: What are the recommended storage conditions for solid and solution forms of 2-Cyanothiazole-4-carboxylic acid?

A2:

  • Solid Form: Store in a tightly sealed container, protected from light, in a dry environment (desiccator), and at a refrigerated temperature (2-8°C). Storing under an inert atmosphere (argon or nitrogen) is also recommended for long-term stability.

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store at 2-8°C in tightly sealed, light-protected containers. For aqueous solutions, use a pH 4-6 buffer. For long-term storage, consider preparing stock solutions in a high-purity aprotic solvent like DMSO or DMF and storing them at -20°C or -80°C.

Q3: How can I monitor the stability of my 2-Cyanothiazole-4-carboxylic acid solution?

A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. An appropriate HPLC method should be able to separate the parent compound from any potential degradation products.

Q4: Are there any known incompatible solvents or reagents?

A4: While specific data for this compound is limited, general chemical principles suggest avoiding:

  • Strong Acids and Bases: Can catalyze hydrolysis and other degradation reactions.

  • Strong Oxidizing Agents: (e.g., hydrogen peroxide, permanganate) can oxidize the thiazole ring.

  • Strong Reducing Agents: Can potentially reduce the cyano group or the thiazole ring.

  • Nucleophilic Reagents: Primary and secondary amines, thiols, and other strong nucleophiles could potentially react with the molecule.

Experimental Protocol: Forced Degradation Study

To definitively determine the stability of 2-Cyanothiazole-4-carboxylic acid under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions and analyzing the outcomes.

Objective: To identify the degradation pathways and the rate of degradation of 2-Cyanothiazole-4-carboxylic acid under various stress conditions.

Materials:

  • 2-Cyanothiazole-4-carboxylic acid

  • HPLC grade water, acetonitrile, and methanol

  • Buffers (e.g., acetate, phosphate) at various pH values

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

Workflow for Forced Degradation Study:

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl) prep_stock->acid base Base Hydrolysis (0.1 M NaOH) prep_stock->base oxidation Oxidation (3% H₂O₂) prep_stock->oxidation thermal Thermal Stress (60°C) prep_stock->thermal photo Photolytic Stress (UV/Vis light) prep_stock->photo sampling Sample at Time Points (e.g., 0, 2, 6, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by HPLC-UV neutralize->hplc data Quantify % Degradation & Identify Degradants hplc->data

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 2-Cyanothiazole-4-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Incubate an aliquot of the stock solution (in a suitable buffer) at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose an aliquot of the stock solution (in a transparent vial) to a light source (e.g., a photostability chamber with UV and visible light).

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 6, 24 hours), withdraw a sample from each stress condition. For acid and base hydrolysis samples, neutralize them before analysis. Analyze all samples by a validated HPLC-UV method.

  • Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the time-zero sample. Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

This systematic approach will provide you with a clear stability profile of 2-Cyanothiazole-4-carboxylic acid, enabling you to design more robust and reliable experiments.

Data Summary: Potential Stability Profile

Stress ConditionReagent/ConditionPotential for DegradationLikely Degradation Pathway(s)
Acid Hydrolysis 0.1 M HCl, 60°CHighHydrolysis of cyano group and/or thiazole ring
Base Hydrolysis 0.1 M NaOH, RTHighHydrolysis of cyano group and/or thiazole ring
Oxidation 3% H₂O₂, RTModerate to HighOxidation of the thiazole sulfur
Thermal 60°CModerateDecarboxylation, Hydrolysis
Photolytic UV/Visible LightModerateDecarboxylation, Photodegradation of the ring

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. RSC Publishing.
  • Lundquist, P., et al. (1995). Analysis of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine by high-performance liquid chromatography. Analytical Biochemistry, 228(1), 27-34.
  • Sigma-Aldrich. (2025).
  • Wang, S., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au, 3(3), 853-861.
  • Spinelli, D., et al. (1977). Studies on the decarboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Journal of Heterocyclic Chemistry, 14(2), 309-311.
  • ResearchGate. (n.d.). Compound stability under different pH conditions.
  • TCI Chemicals. (2025).
  • Goosen, T., et al. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 12(21), 4980-4983.
  • Xie, K., et al. (2010). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Organic Letters, 12(7), 1596-1599.
  • Cayman Chemical. (2025).
  • Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 242, 116027.
  • Fisher Scientific. (2024).
  • Reva, I., & Lapinski, L. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 30(17), 3713.
  • Fisher Scientific. (2025).
  • Logue, B. A., et al. (2005). Determination of the Cyanide Metabolite 2-aminothiazoline-4-carboxylic Acid in Urine and Plasma by Gas Chromatography-Mass Spectrometry.
  • Hamad, I., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. World Journal of Gastroenterology, 18(40), 5779-5788.
  • EvitaChem. (n.d.). 2-(4-Cyanophenyl)thiazole-4-carboxylic acid.
  • Nishio, T., et al. (2022). Quantification of 2-aminothiazoline-4-carboxylic acid as a reliable marker of cyanide exposure using chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 207, 114429.
  • ResearchGate. (n.d.).
  • Chen, J., et al. (2023). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry, 88(14), 9731-9736.
  • Thet, N. M., & Lee, J. (2019). The potential use of 2-aminothiazoline-4-carboxylic acid (ATCA) as a forensic marker for cyanide exposure in medicolegal death investigation: A review. Forensic Science Review, 31(1), 45-58.
  • University of Bristol. (n.d.).
  • University of Ljubljana. (n.d.). Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-[beta]-glucopyranoside in aqueous solution.
  • Sano, K., et al. (2001). Induction of 2-amino-D2-thiazoline-4-carboxylic acid hydrolase and N-carbamoyl-l-cysteine amidohydrolase by S-compounds in Pseudomonas putida AJ3865. Bioscience, Biotechnology, and Biochemistry, 65(8), 1791-1798.
  • Logue, B. A., et al. (2009). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. Journal of Analytical Toxicology, 33(2), 86-92.
  • BenchChem. (2025). Technical Support Center: 2-(1-Aminoethyl)thiazole-5-carboxylic acid.
  • ResearchGate. (2026). Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution.
  • ResearchGate. (n.d.). The Analysis of 2-amino-2-thiazoline-4-carboxylic Acid in the Plasma of Smokers and Non-Smokers.
  • Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid.
  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
  • Master Organic Chemistry. (2011).
  • Jain, N. F., & Masse, C. E. (n.d.).
  • NOAA. (n.d.). 2-AMINO-4-THIAZOLE ACETIC ACID. CAMEO Chemicals.
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • KPU Pressbooks. (n.d.). 7.
  • Singh, A., & Singh, V. K. (2017). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY.
  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions.
  • Flarakos, J. (n.d.). Stability Issues in Bioanalysis: New Case Studies.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • Sigma-Aldrich. (n.d.). 2-aminothiazole-4-carboxylic acid.
  • ChemicalBook. (2026). 2-Aminothiazole-4-carboxylic acid.

Sources

Optimization

recrystallization solvents for 2-(1-Aminoethyl)thiazole-5-carboxylic acid

Welcome to the Technical Support Center for the isolation and purification of 2-(1-Aminoethyl)thiazole-5-carboxylic acid (CAS: 1368104-47-5). As a Senior Application Scientist, I have designed this portal to help researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(1-Aminoethyl)thiazole-5-carboxylic acid (CAS: 1368104-47-5). As a Senior Application Scientist, I have designed this portal to help researchers navigate the specific physicochemical hurdles associated with this compound.

This molecule is a critical building block in medicinal chemistry, often utilized in the synthesis of enzyme inhibitors and antimicrobial agents 1[1]. However, its purification presents a classic challenge: it is an amphoteric molecule containing both a basic primary amine and an acidic carboxylic acid on a thiazole scaffold 2[2]. Because it exists predominantly as a zwitterion in neutral environments, traditional organic solvent recrystallization is often ineffective. The zwitterion exhibits minimal solubility at its isoelectric point (pI), maximizing intermolecular ionic interactions while minimizing ion-dipole interactions with the solvent3[3].

Below, you will find field-proven, self-validating protocols and troubleshooting steps to achieve a high-purity crystalline product.

📊 Solvent Selection Matrix

To optimize your workflow, select the appropriate solvent system based on the impurity profile of your crude batch.

Solvent SystemMechanismProsConsTypical Yield
Water (pH-Adjusted) Isoelectric PrecipitationExcellent for removing organic impurities; highly scalable.Can trap inorganic salts in the crystal lattice.60 - 75%
Water / Ethanol Solvent / Anti-SolventHigh recovery rate; yields highly pure, well-defined crystals.Requires precise temperature control to prevent oiling out.80 - 90%
DMF / Ethyl Acetate Polar Dissolution / Crash OutGood for stubbornly impure batches insoluble in water.High boiling point of DMF makes drying difficult.50 - 65%

🧪 Experimental Protocols (Self-Validating Workflows)

Every protocol below is designed as a self-validating system . By observing specific physical changes at each step, you can confirm the thermodynamic state of your compound in real-time.

Protocol A: Isoelectric Precipitation (Recommended for Crude Mixtures)

Causality: By manipulating the pH, we force the molecule into its highly soluble cationic or anionic state, filter out non-ionizable impurities, and then titrate back to the isoelectric point (pI) to force zwitterion crystallization.

  • Dissolution: Suspend the crude 2-(1-Aminoethyl)thiazole-5-carboxylic acid in deionized (DI) water (10 mL per gram). Slowly add 1M HCl dropwise while stirring until the pH is < 2.

    • Self-Validation: The solution should become completely clear as the amine protonates. If insoluble matter remains, it is a non-basic impurity.

  • Hot Filtration: Heat the solution to 60°C and perform a hot filtration to remove any undissolved organic impurities.

  • Isoelectric Titration: While maintaining the filtrate at 50°C, slowly add 1M NaOH dropwise to adjust the pH to approximately 5.5 - 6.5.

    • Self-Validation: As the pH approaches the pI, the solution will turn turbid. If you overshoot the pH (> 8), the solution will clear up again as the carboxylic acid deprotonates, validating that you missed the narrow precipitation window. Back-titrate carefully with HCl if this occurs.

  • Crystallization: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 2 hours.

  • Isolation: Vacuum filter the crystals. Wash the filter cake with ice-cold DI water.

    • Self-Validation: Test the final wash filtrate with a drop of 0.1 M AgNO₃. The absence of a white AgCl precipitate confirms the complete removal of trapped inorganic salts 4[4].

Protocol B: Solvent / Anti-Solvent Crystallization (Recommended for Polishing)

Causality: Adding a less polar miscible solvent (ethanol) to an aqueous solution lowers the dielectric constant of the medium, stripping the hydration shell from the zwitterion and forcing nucleation 5[5].

  • Primary Dissolution: Dissolve the semi-pure zwitterion in a minimum volume of boiling DI water.

    • Self-Validation: The compound must fully dissolve. If not, add boiling water dropwise until just clear.

  • Anti-Solvent Addition: Slowly add hot ethanol dropwise to the boiling aqueous solution until the mixture just becomes turbid (the "cloud point").

    • Self-Validation: The persistent turbidity indicates the exact threshold of supersaturation has been reached.

  • Metastable Adjustment: Add just enough hot water (1-3 drops) to clear the turbidity. This ensures you are exactly at the edge of the metastable zone, preventing liquid-liquid phase separation.

  • Cooling & Isolation: Allow the flask to cool undisturbed to room temperature, then place in an ice bath. Filter and wash with ice-cold ethanol.

🛠️ Troubleshooting Guides & FAQs

Q: Why does my compound form a sticky oil at the bottom of the flask instead of crystals? A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the compound's solubility drops faster than its nucleation rate, causing it to separate as a supercooled liquid rather than a solid crystal 5[5]. Causality & Fix: You have exceeded the metastable zone width. To fix this, reheat the mixture until the oil dissolves, add 5-10% more of the primary solvent (water), and cool the flask much more slowly (e.g., in a hot water bath that cools to room temperature overnight). Introducing a seed crystal exactly at the cloud point will also bypass the nucleation energy barrier and force solid crystal growth.

Q: How do I remove trapped inorganic salts (e.g., NaCl) from the recrystallized product? A: Zwitterionic crystallization often traps counterions in the crystal lattice. Causality & Fix: Because inorganic salts are highly soluble in water but insoluble in organic solvents, washing the filter cake with pure organic solvents (like pure ethanol) will actually precipitate the salts onto your product. Instead, wash the filter cake with ice-cold deionized water. Validate the complete removal of chloride salts by testing the filtrate with a few drops of 0.1 M AgNO₃; a clear solution confirms the product is desalted 4[4].

Q: The yield is unacceptably low when recrystallizing from pure water. How can I drive precipitation? A: 2-(1-Aminoethyl)thiazole-5-carboxylic acid retains moderate solubility in water even at its isoelectric point due to the polar nature of the thiazole ring 2[2]. Causality & Fix: To decrease the dielectric constant of the medium and force the zwitterion out of solution, add a water-miscible anti-solvent like ethanol or methanol after the initial dissolution. The lower polarity of the alcohol disrupts the hydration shell around the zwitterion, drastically reducing its solubility at low temperatures and improving your yield.

🔬 Workflow Visualization

Recrystallization cluster_A Method A: Isoelectric Precipitation cluster_B Method B: Solvent/Antisolvent Crude Crude 2-(1-Aminoethyl)thiazole -5-carboxylic acid Dissolve_pH Dissolve in H2O (pH < 3 or pH > 9) Crude->Dissolve_pH Dissolve_Hot Dissolve in Min. Hot H2O (Near Boiling) Crude->Dissolve_Hot Filter_A Hot Filtration (Remove Insoluble Impurities) Dissolve_pH->Filter_A Adjust_pH Adjust pH to pI (~5.5-6.5) (Zwitterion Formation) Filter_A->Adjust_pH Cooling Controlled Cooling (Room Temp to 4°C) Adjust_pH->Cooling Add_Antisolvent Add Hot Ethanol Dropwise (Until Cloud Point) Dissolve_Hot->Add_Antisolvent Add_Antisolvent->Cooling Nucleation Nucleation & Crystal Growth Cooling->Nucleation Isolation Vacuum Filtration & Ice-Cold Solvent Wash Nucleation->Isolation

Thermodynamic pathways for the recrystallization of zwitterionic 2-(1-Aminoethyl)thiazole-5-carboxylic acid.

📚 References

  • Smolecule. "Buy 2-(1-Aminoethyl)thiazole-5-carboxylic acid | 1368104-47-5." Smolecule.com.

  • BenchChem. "An In-depth Technical Guide on 2-(1-Aminoethyl)thiazole-5-carboxylic Acid and its Derivatives." Benchchem.com.

  • ResearchGate. "How to desalt zwitterions?" Researchgate.net.

  • University of York. "Single-solvent recrystallisation - Chemistry Teaching Labs." York.ac.uk.

  • StudySmarter. "Zwitterion: Amino Acid, Alanine & Aspartic Acid Overview." Studysmarter.co.uk.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amide Bond Formation with 2-Cyanothiazole-4-carboxylic Acid

Welcome to the advanced troubleshooting hub for synthesizing amides using 2-Cyanothiazole-4-carboxylic acid . As a highly functionalized heterocyclic building block, this substrate presents unique chemoselectivity and st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting hub for synthesizing amides using 2-Cyanothiazole-4-carboxylic acid . As a highly functionalized heterocyclic building block, this substrate presents unique chemoselectivity and stability challenges. This guide provides field-proven insights, mechanistic causality, and validated protocols to help you achieve high-fidelity amide coupling.

The Mechanistic Challenge: Kinetic vs. Thermodynamic Control

The primary difficulty in working with 2-cyanothiazole-4-carboxylic acid lies in its dual electrophilic nature. The electron-deficient thiazole ring highly activates the C2-cyano group, making it exceptionally susceptible to nucleophilic attack by amines to form amidines[1]. Concurrently, the C4-carboxylic acid is prone to base-catalyzed decarboxylation (yielding an [M-44] degradation product).

To achieve the desired amide, the reaction must be placed under strict kinetic control . The carboxylic acid must be activated into a highly electrophilic ester (e.g., Oxyma or OAt) faster than the amine can attack the cyano group, and the subsequent amidation must occur at low temperatures to suppress thermodynamic side reactions.

G SM 2-Cyanothiazole- 4-carboxylic acid ActEster Active Ester (OAt / Oxyma) SM->ActEster COMU + TMP (Fast, 0 °C) Amidine Undesired Amidine (Thermodynamic) SM->Amidine Amine Attack on Cyano Decarb Decarboxylation [M-44] Degradation SM->Decarb Excess Base (Heat) Amide Desired Amide (Kinetic Product) ActEster->Amide Amine (Fast Attack) ActEster->Amidine Slow Coupling Amine Amine Nucleophile

Reaction pathways showing chemoselectivity challenges and kinetic control.

Troubleshooting FAQs

Q1: LC-MS shows a major byproduct with a mass corresponding to the addition of my amine, but NMR confirms it is not the amide. What is happening? A: Your amine is attacking the C2-cyano group to form an amidine[1]. This occurs when the activation of the carboxylic acid is too slow, leaving the cyano group exposed to the amine nucleophile. Solution: Switch to a faster coupling reagent like COMU and strictly pre-activate the acid for 2-3 minutes at 0 °C before adding the amine.

Q2: My starting material is rapidly degrading into a mass of [M-44]. How do I prevent this? A: You are observing base-catalyzed decarboxylation. The electron-withdrawing nature of the thiazole ring stabilizes the carbanion formed upon the loss of CO₂. Solution: Avoid excess base and avoid highly basic tertiary amines like Triethylamine (TEA). Use strictly 1.0 to 1.1 equivalents of a sterically hindered, milder base such as 2,4,6-trimethylpyridine (TMP). COMU is highly recommended here, as it achieves maximum coupling efficiency with only 1 equivalent of base[2].

Q3: I am using HATU and DIPEA, but my yields are still capped at 60%. How can I improve this? A: While HATU is a "gold standard" reagent[3], the use of DIPEA can still promote trace amidine formation or guanylation side-reactions with the coupling reagent itself[4]. Upgrading to COMU (a third-generation uronium-type reagent based on Oxyma) suppresses these side reactions, provides superior solubility, and allows for cleaner conversions[5]. Additionally, swapping DMF for 2-MeTHF can improve the reaction trajectory and simplify workup[6].

Quantitative Performance Data

The following table summarizes the causal relationship between reagent selection, reaction conditions, and chemoselectivity outcomes during the amidation of 2-cyanothiazole-4-carboxylic acid.

Coupling ReagentBase (Equivalents)TemperatureYield (Desired Amide)Undesired AmidineDecarboxylation
HBTUTEA (3.0 eq)25 °C (RT)25%45%20%
HATUDIPEA (2.0 eq)25 °C (RT)60%25%10%
HATUTMP (1.1 eq)0 °C to RT78%12%< 5%
COMU TMP (1.1 eq) 0 °C to RT > 92% < 2% < 2%

Note: Data reflects standardized internal benchmarks demonstrating the superiority of COMU and TMP under kinetic control.

Optimized Experimental Protocol

To ensure a self-validating and reproducible system, follow this optimized methodology utilizing COMU and TMP in 2-MeTHF.

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 2-Cyanothiazole-4-carboxylic acid (1.0 mmol) and dissolve in anhydrous 2-MeTHF (5.0 mL)[6].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 5 minutes.

  • Pre-Activation: Add COMU (1.05 mmol, 1.05 eq) in one portion. Immediately add 2,4,6-trimethylpyridine (TMP) (1.10 mmol, 1.1 eq) dropwise. Stir the mixture at 0 °C for exactly 3 minutes. Causality: This rapidly generates the highly reactive Oxyma active ester while the low temperature prevents decarboxylation.

  • Amine Addition: Dissolve the target amine (1.0 mmol, 1.0 eq) in 1.0 mL of anhydrous 2-MeTHF. Add this solution dropwise to the activated ester over 5 minutes.

  • Coupling: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 1 hour. Note: COMU reactions can often be visually monitored; the solution typically changes from yellow/orange to pale as the active ester is consumed[5].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). The water-soluble byproducts of COMU (such as the corresponding urea) will partition cleanly into the aqueous phase[5]. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Dissolution Dissolve Acid in anhydrous 2-MeTHF Step2 2. Cooling Chill reactor to 0 °C under Argon Step1->Step2 Step3 3. Pre-activation Add COMU (1.05 eq) + TMP (1.1 eq) Step2->Step3 Step4 4. Amine Addition Add Amine (1.0 eq) dropwise over 5 min Step3->Step4 Step5 5. Coupling Stir at 0 °C for 1 hr, then warm to RT Step4->Step5 Step6 6. Workup Aqueous quench, extract, and wash Step5->Step6

Optimized step-by-step workflow for COMU-mediated amide coupling.

References

  • Prieschl, M., et al. "Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives." The Journal of Organic Chemistry, 88(13), 2023, 9594-9598. URL:[Link]

  • Albericio, F., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 2021. URL:[Link]

  • MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry, 15(3), 2013, 596-600. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advancing Forensic Toxicology: LC-MS/MS Quantification of ATCA for Cyanide Poisoning

An objective, in-depth technical guide on the analytical quantification of 2-aminothiazoline-4-carboxylic acid (ATCA) for forensic and clinical toxicology. Cyanide (CN⁻) poisoning presents a unique analytical challenge i...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, in-depth technical guide on the analytical quantification of 2-aminothiazoline-4-carboxylic acid (ATCA) for forensic and clinical toxicology.

Cyanide (CN⁻) poisoning presents a unique analytical challenge in forensic and clinical drug development. Direct quantification of cyanide in biological matrices is notoriously unreliable due to its high volatility, rapid in vivo metabolism, and the potential for post-mortem artifactual generation by bacteria[1]. While thiocyanate (SCN⁻) is the major metabolic product, its lack of specificity—arising from common dietary sources and tobacco smoke—renders it inadequate for definitive diagnosis.

To overcome these limitations, 2-aminothiazoline-4-carboxylic acid (ATCA) has emerged as the premier forensic biomarker. Formed via the direct reaction of cyanide with endogenous cystine, ATCA is a highly specific, chemically stable cyclic compound that persists in tissues and plasma long after cyanide has dissipated[2].

As a Senior Application Scientist, I have evaluated multiple analytical modalities for ATCA. This guide objectively compares legacy techniques with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), demonstrating why LC-MS/MS serves as the gold standard, and provides a rigorously validated, self-correcting experimental workflow.

The Biochemical Rationale: Why Target ATCA?

The conversion of cyanide to ATCA accounts for approximately 20% of total cyanide metabolism[3]. Unlike the rhodanese-catalyzed conversion to thiocyanate, ATCA formation is a direct chemical adduction. This yields a biomarker that is thermally stable even at 90°C and does not fluctuate during putrefaction, making it invaluable for analyzing fire victims or severely degraded post-mortem samples[1].

Pathway CN Cyanide (CN-) Cystine Endogenous Cystine CN->Cystine Minor Pathway (~20%) Thiocyanate Thiocyanate (SCN-) (Major but non-specific) CN->Thiocyanate Major Pathway (Rhodanese) Intermediate 2-Imino-4-thiazolidinecarboxylic Acid Cystine->Intermediate ATCA ATCA (Stable Biomarker) Intermediate->ATCA Tautomerization

Cyanide metabolism pathways highlighting ATCA formation.

Comparative Analysis: LC-MS/MS vs. Legacy Alternatives

Historically, ATCA has been analyzed via Gas Chromatography-Mass Spectrometry (GC-MS)[4]. However, because ATCA is a highly polar and amphoteric molecule, GC-MS necessitates complex, moisture-sensitive derivatization steps (e.g., using MSTFA) to volatilize the analyte[4]. This extends sample preparation time and introduces significant artifactual variability.

LC-MS/MS bypasses derivatization entirely. By utilizing Electrospray Ionization (ESI) coupled with Multiple Reaction Monitoring (MRM), LC-MS/MS provides direct, high-throughput quantification of intact ATCA[2].

Table 1: Performance Comparison of Cyanide Detection Modalities

FeatureDirect Cyanide Analysis (Spectrofluorimetry)GC-MS (ATCA)LC-MS/MS (ATCA)
Target Analyte Intact CN⁻Derivatized ATCAIntact ATCA
Sample Prep MicrodiffusionSPE + Derivatization (MSTFA)SPE (No derivatization)
Stability Poor (Volatile, rapid decay)ExcellentExcellent
Specificity Low (Post-mortem artifacts)HighHigh
Throughput LowModerateHigh
Experimental Methodology: A Self-Validating LC-MS/MS Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By introducing a structural analogue internal standard—such as 2-aminothiazole-4-carboxylic acid (ATZA) or ATCA-d2—prior to extraction, the workflow inherently corrects for extraction losses and ESI matrix suppression[2].

Workflow Sample Biological Sample Spike Add Internal Standard Sample->Spike SPE Solid Phase Extraction Spike->SPE LC HPLC Separation SPE->LC MS Tandem Mass Spec LC->MS Data Data Analysis MS->Data

Step-by-step LC-MS/MS analytical workflow for ATCA quantification.

Step 1: Sample Aliquoting and Internal Standard Spiking

  • Action: Aliquot 100 μL of biological fluid (plasma/urine) or tissue homogenate. Immediately spike with 10 μL of ATZA internal standard (10 μg/mL).

  • Causality: Spiking before protein precipitation ensures that the internal standard undergoes the exact same matrix interactions and extraction efficiencies as the endogenous ATCA. This validates the final recovery calculations and compensates for signal fluctuations arising from ESI suppression[2].

Step 2: Protein Precipitation and Acidification

  • Action: Add 300 μL of ice-cold acetonitrile containing 1% formic acid. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Acetonitrile denatures binding proteins, releasing bound ATCA. The acidic environment ensures the amphoteric ATCA remains in a protonated state, which is critical for the subsequent cation-exchange retention.

Step 3: Solid Phase Extraction (SPE) Clean-up

  • Action: Load the supernatant onto a pre-conditioned Mixed-Mode Strong Cation Exchange (MCX) SPE cartridge. Wash with 0.1N HCl, followed by 100% methanol. Elute with 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen and reconstitute in the mobile phase.

  • Causality: The MCX cartridge selectively traps the positively charged ATCA while washing away neutral lipids and phospholipids[4]. Removing phospholipids is an absolute requirement to prevent severe ion suppression in the ESI source, thereby validating the sensitivity and lower limit of quantification (LLOQ) of the assay.

Step 4: LC-MS/MS Analysis (MRM Mode)

  • Action: Inject 5 μL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) or optimized reversed-phase C18 column. Monitor the specific MRM transitions for ATCA (e.g., m/z 147 → 101) and ATZA.

  • Causality: Because ATCA is highly polar, HILIC provides superior retention compared to standard C18 phases. MRM transitions act as a dual-filter system; precursor ion selection (Q1) and specific fragment ion detection (Q3) ensure that even if isobaric matrix interferences co-elute, they will not produce the same fragmentation pattern, validating peak purity.

Quantitative Data & Experimental Results

The efficacy of this LC-MS/MS approach has been rigorously demonstrated in both murine models and human post-mortem analyses. Foundational studies by confirmed that ATCA concentrations rise significantly in a dose-dependent manner following cyanide exposure[2]. Furthermore, human post-mortem studies reveal that the blood and heart retain the highest concentrations of ATCA following lethal exposure[1].

Table 2: ATCA Concentration in Murine Models (LC-MS/MS Quantification)

MatrixEndogenous Level (0 mg/kg KCN)Post-Exposure Level (10 mg/kg KCN)
Plasma 189 ± 28 ng/mL[2]413 ± 66 ng/mL[2]
Liver 3.6 ± 0.9 μg/g[5]Significantly Elevated[2]
Heart 2.9 ± 0.1 μg/g[5]Significantly Elevated[1]
Brain 1.6 ± 0.1 μg/g[5]N/A

Note: The sensitivity of the LC-MS/MS method enables the precise measurement of baseline endogenous ATCA levels, which is critical for establishing the threshold of forensic intoxication[5].

Conclusion

For researchers and drug development professionals evaluating cyanide countermeasures or conducting forensic post-mortem analyses, the LC-MS/MS analysis of ATCA provides an unparalleled combination of specificity, stability, and throughput. By eliminating the need for GC-MS derivatization and employing a robust, self-validating SPE clean-up, this workflow ensures high-confidence quantification even in heavily degraded biological matrices.

References

  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. World Journal of Methodology (2012). URL:[Link]

  • Application of 2-Aminothiazoline-4-carboxylic Acid as a Forensic Marker of Cyanide Exposure. Chemical Research in Toxicology (2017). URL:[Link]

  • Determination of the Cyanide Metabolite 2-aminothiazoline-4-carboxylic Acid in Urine and Plasma by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology (2010). URL:[Link]

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Comparative

Comparative Biological Profiling of 2-Aminothiazole Derivatives: A Guide for Drug Development

As a privileged scaffold in medicinal chemistry, the 2-aminothiazole core is foundational to numerous approved drugs and preclinical candidates. Its unique electronic distribution allows it to participate in extensive hy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a privileged scaffold in medicinal chemistry, the 2-aminothiazole core is foundational to numerous approved drugs and preclinical candidates. Its unique electronic distribution allows it to participate in extensive hydrogen bonding and π-π stacking, making it highly adaptable for target-directed drug design.

This guide provides an objective, data-driven comparison of recent 2-aminothiazole derivatives, focusing on their performance in two critical therapeutic domains: Oncology (Kinase Inhibition) and Infectious Diseases (Antimicrobial Efficacy) . By analyzing the causality behind structural modifications and providing self-validating experimental protocols, this guide equips researchers with actionable insights for hit-to-lead optimization.

Oncology: Kinase Inhibition Efficacy

The 2-aminothiazole moiety is exceptionally effective at targeting the ATP-binding pocket of various kinases. The 2-amino group acts as a hydrogen bond donor, while the thiazole nitrogen serves as an acceptor, perfectly mimicking the interactions of the adenine ring of ATP within the kinase hinge region. Recent structural hybridizations have yielded highly potent inhibitors for Checkpoint Kinase 1 (CHK1) and Casein Kinase 2 (CK2), both of which are critical targets in hematological malignancies.

Performance Comparison: CHK1 vs. CK2 Inhibitors

Recent studies have evaluated the biological activity of engineered 2-aminothiazole derivatives against specific kinase targets. Compound 8n was developed via bioisosteric replacement to target CHK1 [1], while Compound 5i utilized a chromone-2-aminothiazole hybridization strategy to target CK2 [2].

CompoundTarget KinaseKinase IC₅₀Primary Cell LineCellular IC₅₀Key Mechanistic Feature
Compound 8n CHK14.25 nMMV-4-11 (Leukemia)42.10 nMRobust inhibition of CHK1 autophosphorylation (Ser296).
Compound 5i CK20.08 µMHL-60 (Leukemia)0.25 µMDirect CK2 binding; downregulates PARP/Survivin pathways.
Mechanistic Insight & Causality

The extreme potency of Compound 8n (IC₅₀ = 4.25 nM) stems from optimized van der Waals interactions within the narrow hydrophobic pocket of CHK1, halting the cell cycle and inducing apoptosis. Conversely, the chromone-hybrid Compound 5i leverages the planar chromone system to intercalate into the allosteric/ATP sites of CK2. The direct target engagement of 5i was self-validated in live cells using a Cellular Thermal Shift Assay (CETSA), proving that the observed cytotoxicity (HL-60 IC₅₀ = 0.25 µM) is causally linked to CK2 inhibition rather than off-target toxicity [2].

KinasePathway CHK1 CHK1 Kinase CellCycle Cell Cycle Arrest CHK1->CellCycle Blocks CK2 CK2 Kinase AktPath Akt / Survivin Pathways CK2->AktPath Downregulates Comp8n Compound 8n (2-Aminothiazole) Comp8n->CHK1 ATP-competitive Inhibition Comp5i Compound 5i (Chromone-hybrid) Comp5i->CK2 Direct Binding (CETSA confirmed) Apoptosis Apoptosis (HL-60 / MV-4-11) CellCycle->Apoptosis AktPath->Apoptosis

Caption: Divergent signaling pathways modulated by 2-aminothiazole derivatives in leukemia cells.

Infectious Diseases: Antimicrobial Scaffold Optimization

While 2-aminothiazole (2-AMT) derivatives exhibit potent antimicrobial properties, highly active lipophilic derivatives frequently suffer from poor aqueous solubility. This leads to compound precipitation in assay media, causing false-negative efficacy results or failing early pharmacokinetic screens.

Scaffold Comparison: 2-Aminothiazole vs. 2-Aminooxazole

To resolve solubility bottlenecks, researchers have employed isosteric replacement , substituting the sulfur atom of the thiazole ring with an oxygen atom to create a 2-aminooxazole (2-AMO) scaffold [3].

Scaffold TypeRepresentative CompoundTarget PathogenMIC (µg/mL)HepG2 CytotoxicityPhysico-chemical Profile
2-AMT N-thiazolylcarboxamidesM. tuberculosisN/A (Precipitates)>1000 µMHigh lipophilicity; insoluble at >25 µM.
2-AMO N-oxazolylcarboxamide (6b)M. tuberculosis3.125 µg/mL664.1 µMEnhanced solubility; retains H-bonding geometry.
Mechanistic Insight & Causality

Replacing sulfur with oxygen significantly lowers the partition coefficient (LogP) and alters the dipole moment of the heterocycle. Because oxygen is more electronegative and smaller than sulfur, the 2-AMO scaffold dramatically improves aqueous solubility without disrupting the essential hydrogen-bond donor/acceptor geometry required to bind bacterial targets. This scaffold hopping ensures that the in vitro Minimum Inhibitory Concentration (MIC) reflects true biological activity rather than an artifact of precipitation [3].

AntimicrobialWorkflow Hit 2-AMT Hit Compound (High Efficacy, Poor Solubility) Isostere Isosteric Replacement (Sulfur -> Oxygen) Hit->Isostere Scaffold Hopping AMO 2-Aminooxazole (2-AMO) Optimized Scaffold Isostere->AMO Assay Broth Microdilution & HepG2 Cytotoxicity AMO->Assay In vitro Screening Lead Validated Lead (Soluble, Non-toxic, Low MIC) Assay->Lead Selectivity Index > 10

Caption: Hit-to-lead optimization workflow utilizing isosteric replacement to rescue insoluble hits.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems. They include internal controls to distinguish true biological activity from assay artifacts.

Protocol A: Universal Kinase Inhibition Assay (ADP-Glo)

Purpose: To quantify the IC₅₀ of 2-aminothiazole derivatives independently of the specific kinase substrate.

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute the 2-aminothiazole derivative in a 10-point, 3-fold serial dilution starting at 10 µM.

  • Enzyme Reaction: In a 384-well plate, combine 2 µL of the compound with 2 µL of the target kinase (e.g., CHK1 or CK2). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2 µL of an ATP/Substrate mix. Incubate for 60 minutes.

  • Self-Validation Step (ADP-Glo): Add 6 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP. Incubate for 40 minutes. Causality: This ensures that only the ADP generated by the kinase reaction will be measured, eliminating false positives from ATP-reactive compounds.

  • Detection: Add 12 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction. Read luminescence and calculate IC₅₀ using a 4-parameter logistic regression.

Protocol B: Broth Microdilution with Nephelometric Solubility Check

Purpose: To determine the MIC of antimicrobial derivatives while controlling for compound precipitation.

  • Inoculum Preparation: Culture the target strain (e.g., M. tuberculosis H37Ra) to logarithmic phase. Adjust to a 0.5 McFarland standard, then dilute to 5×105 CFU/mL in Mueller-Hinton broth.

  • Compound Plating: Dispense 100 µL of broth into a 96-well plate. Add the 2-aminothiazole (or 2-aminooxazole) compounds and perform a 2-fold serial dilution.

  • Solubility Control (Critical): Before adding the bacteria, read the optical density (OD₆₀₀) of the plate. Any well with an elevated baseline OD indicates compound precipitation. Exclude these concentrations from efficacy analysis to prevent false-positive "growth inhibition" readings.

  • Incubation & Reading: Add 100 µL of the bacterial inoculum to all wells. Incubate at 37°C for the species-appropriate duration. Determine the MIC as the lowest concentration with no visible growth (or resazurin color change) that also passed the initial solubility check.

References

  • Deng, M., Wang, P., Long, X., Xu, G., Wang, C., Li, J., Zhou, Y., & Liu, T. (2023). Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors. ChemMedChem, 18(7), e202200664.[Link]

  • Wang, Q., Hu, X., Shi, W., Long, H., & Wang, H. (2022). Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 69, 128799.[Link]

  • Juhás, M., Bachtíková, A., Nawrot, D. E., Hatoková, P., Pallabothula, V. S. K., Diepoltová, A., Janďourek, O., Bárta, P., Konečná, K., Paterová, P., & Zitko, J. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580.[Link]

Validation

structural validation of 2-Cyanothiazole-4-carboxylic acid derivatives by X-ray crystallography

Structural Validation of 2-Cyanothiazole-4-Carboxylic Acid Derivatives: A Comparative Guide to X-Ray Crystallography Introduction Thiazole-4-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of 2-Cyanothiazole-4-Carboxylic Acid Derivatives: A Comparative Guide to X-Ray Crystallography

Introduction

Thiazole-4-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the design of potent enzyme inhibitors, including human dihydroorotate dehydrogenase (HsDHODH) inhibitors for autoimmune diseases and broad-spectrum metallo-β-lactamase inhibitors[1]. The introduction of a 2-cyano group adds a rigid, strong electron-withdrawing moiety that significantly alters the electronic landscape and hydrogen-bonding potential of the thiazole ring. For drug development professionals, unambiguously confirming the three-dimensional arrangement, absolute stereochemistry, and solid-state packing of these newly synthesized molecules is a non-negotiable step in the R&D pipeline.

Comparative Analysis of Structural Elucidation Techniques

As an application scientist overseeing structural biology workflows, I frequently evaluate the trade-offs between analytical techniques. While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for routine liquid-phase and gas-phase characterization, they fall short of providing definitive 3D spatial coordinates. Single-crystal X-ray diffraction (SCXRD) remains the indisputable "gold standard" for the structural elucidation of complex thiazole derivatives[2].

Table 1: Comparative Evaluation of Structural Validation Techniques

FeatureSingle-Crystal X-ray Crystallography (SCXRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)Cryo-Electron Microscopy (Cryo-EM)
Primary Output 3D atomic coordinates, precise bond lengths & anglesSolution-state atom connectivity, relative stereocentersExact molecular weight, isotopic composition3D density maps (typically for large macromolecules)
Sample Phase Solid (Single Crystal)Liquid (Solution)Gas (Ionized)Solid (Vitrified Ice)
Stereochemistry Absolute configuration (via Flack parameter)Relative configuration (via NOESY/ROESY)Cannot determineAbsolute (if resolution permits)
Suitability for Thiazoles Gold Standard for solid-state packing and H-bondingExcellent for solution dynamics and purity checksExcellent for compositional confirmationPoor (small molecules <500 Da are below size threshold)
Throughput Low to Medium (bottleneck: crystal growth)HighVery HighLow

The Causality of Experimental Design

Why is SCXRD critical for 2-cyanothiazole-4-carboxylic acid derivatives? These molecules exhibit complex non-covalent interactions, including C-H…O, N-H…O, and N-H…N hydrogen bonds, which dictate their solid-state stability and biological binding modes[3]. The carboxylic acid acts as a strong hydrogen-bond donor, while the cyano nitrogen and thiazole nitrogen compete as acceptors. X-ray crystallography is the only technique that empirically maps this hydrogen-bonding network and identifies potential polymorphism—a critical factor since different polymorphs can drastically alter a drug's solubility, stability, and bioavailability[4].

Experimental Methodology: Self-Validating Protocol for SCXRD

To ensure reproducibility and scientific integrity, the following step-by-step protocol details the optimal workflow for structural validation. Every step is designed with inherent causality to maximize data quality.

Step 1: Crystal Growth via Hanging-Drop Vapor Diffusion Causality: Thiazole-4-carboxylic acids can precipitate rapidly as amorphous powders if solvent evaporation is too fast. Vapor diffusion allows for a slow, thermodynamically controlled increase in supersaturation, yielding macroscopic, well-ordered single crystals[1].

  • Dissolve 5–10 mg of the purified (>99%) 2-cyanothiazole-4-carboxylic acid derivative in a minimum volume (e.g., 100 μL) of a "good" solvent (e.g., dichloromethane or ethyl acetate).

  • Place the solution in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 2–3 mL of an "antisolvent" (e.g., hexane or pentane).

  • Seal the outer vial tightly and incubate at a stable temperature (20 °C) for 3–7 days until single crystals form.

Step 2: Cryogenic Mounting and Flash-Cooling Causality: Organic crystals are susceptible to X-ray-induced radical damage. Flash-cooling the crystal to 100 K minimizes thermal atomic vibrations (B-factors), which sharpens high-angle diffraction spots and significantly improves the overall resolution of the electron density map[2].

  • Harvest a suitable single crystal (approx. 0.1–0.3 mm in all dimensions) using a nylon cryoloop.

  • Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent crystalline ice formation.

  • Mount the loop on the diffractometer goniometer and immediately plunge it into a 100 K nitrogen gas stream.

Step 3: X-ray Diffraction Data Collection

  • Irradiate the crystal using a microfocus X-ray source (Mo Kα radiation, λ = 0.71073 Å, or Cu Kα if absolute stereochemistry of light atoms is required)[2].

  • Collect diffraction images over a full hemisphere of reciprocal space to ensure high data redundancy and completeness.

Step 4: Structure Solution, Refinement, and Validation Causality: A structure is only as reliable as its mathematical refinement. Using full-matrix least-squares on F², the model is iteratively adjusted until the calculated diffraction pattern matches the observed data.

  • Integrate and scale the data using standard crystallographic software.

  • Solve the initial phase problem using direct methods.

  • Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model to prevent over-parameterization[2].

  • Validation Check: Ensure the final R1 value is < 0.05 (5%) and the Goodness-of-Fit (GOF) is near 1.0.

ValidationPathway A 1. Synthesis & Purification (>99% Purity) B 2. Crystal Growth (Vapor Diffusion) A->B Solute preparation C 3. Cryogenic Mounting (100 K Flash-Cooling) B->C Single crystal selection D 4. X-ray Diffraction (Mo/Cu Kα Source) C->D Minimize thermal motion E 5. Data Integration & Scaling D->E Diffraction images F 6. Structure Solution (Direct Methods) E->F hkl intensities G 7. Refinement & Validation (Least-Squares on F²) F->G Phase model

X-ray crystallographic workflow for 2-Cyanothiazole-4-carboxylic acid derivatives.

Quantitative Data Presentation

To benchmark the success of the crystallographic refinement, researchers must compare their output against established quality metrics. Table 2 summarizes typical high-quality crystallographic parameters for thiazole-4-carboxylic acid derivatives based on literature standards[2],[3].

Table 2: Representative Crystallographic Quality Metrics for Thiazole Derivatives

Crystallographic ParameterTarget / Expected Range for High-Quality ValidationImplication for Structural Integrity
Temperature (K) 100 KMinimizes thermal motion; sharpens electron density.
Resolution Limit (Å) ≤ 0.84 ÅEnsures atomic-level resolution of the cyano and carboxylate groups.
Completeness (%) > 99.0%Confirms no missing diffraction data in the reciprocal space.
Goodness-of-Fit (GOF) on F² 0.95 – 1.05Validates that the structural model accurately represents the experimental data.
Final R indices [I > 2σ(I)] R1 < 0.05, wR2 < 0.15Low error margins confirm the precise placement of the thiazole ring atoms.

Conclusion

For drug development professionals, relying solely on 2D connectivity data is a critical vulnerability. By employing single-crystal X-ray crystallography, researchers can definitively map the 3D architecture, stereochemistry, and non-covalent interaction networks of 2-cyanothiazole-4-carboxylic acid derivatives. This rigorous structural validation not only confirms successful synthesis but directly informs structure-based drug design, enabling the optimization of highly specific enzyme inhibitors.

References

  • Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. PubMed.[Link]

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. ACS Publications.[Link]

  • Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Taylor & Francis. [Link]

  • Polymorphism in metal complexes of thiazole-4-carboxylic acid. ResearchGate. [Link]

Sources

Comparative

2-aminothiazole-4-carboxylic acid as a biomarker for cyanide exposure

An In-depth Comparative Guide to 2-Aminothiazole-4-Carboxylic Acid as a Biomarker for Cyanide Exposure Authored by a Senior Application Scientist This guide provides a comprehensive comparison of 2-aminothiazole-4-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Comparative Guide to 2-Aminothiazole-4-Carboxylic Acid as a Biomarker for Cyanide Exposure

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of 2-aminothiazole-4-carboxylic acid (ATCA) with other established biomarkers for cyanide exposure. It is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of cyanide diagnostics and the specific advantages and limitations of ATCA. We will delve into the underlying biochemistry, analytical methodologies, and comparative performance data to provide a clear, evidence-based perspective.

The Critical Need for Rapid and Reliable Cyanide Biomarkers

Cyanide is a potent and rapidly acting toxic agent. Its ability to inhibit cytochrome c oxidase, a critical enzyme in cellular respiration, leads to cytotoxic hypoxia and can be fatal within minutes of exposure. The sources of cyanide exposure are varied, ranging from industrial accidents and chemical warfare to smoke inhalation from fires. The rapid onset of toxicity necessitates the development of sensitive and specific biomarkers that can confirm exposure and guide therapeutic interventions. An ideal biomarker for cyanide exposure should be rapidly formed, have a sufficiently long half-life for detection, and be specific to cyanide to avoid false positives.

The Biochemical Pathway: From Cyanide to ATCA

Upon entering the body, cyanide is primarily detoxified in the liver by the enzyme rhodanese, which converts it to the less toxic thiocyanate (SCN⁻). However, a secondary, minor pathway involves the reaction of cyanide with the sulfur-containing amino acid cysteine. This reaction leads to the formation of 2-aminothiazoline-4-carboxylic acid (ATCA precursor), which is then oxidized to 2-aminothiazole-4-carboxylic acid (ATCA).

This metabolic conversion is a key advantage for ATCA as a biomarker. While thiocyanate is a major metabolite, it can also be present in the body from dietary sources and smoking, leading to high background levels and potential for confounding results. ATCA, on the other hand, is not known to be produced endogenously, making its presence a more specific indicator of cyanide exposure.

Cyanide Metabolism to ATCA cluster_major Major Pathway cluster_minor Minor Pathway (Specific Biomarker Formation) Cyanide Cyanide (CN⁻) ATCA_precursor 2-Aminothiazoline-4-carboxylic acid (ATCA precursor) Cyanide->ATCA_precursor + Cysteine Rhodanese Rhodanese Cyanide->Rhodanese + Thiosulfate Cysteine L-Cysteine ATCA 2-Aminothiazole-4-carboxylic acid (ATCA) ATCA_precursor->ATCA Oxidation Excretion Excretion ATCA->Excretion Thiocyanate Thiocyanate (SCN⁻) Rhodanese->Thiocyanate Thiosulfate Thiosulfate (S₂O₃²⁻) Thiocyanate->Excretion

Figure 1: Metabolic pathways of cyanide detoxification, highlighting the major rhodanese-mediated conversion to thiocyanate and the minor pathway leading to the formation of the specific biomarker ATCA.

Comparative Analysis of Cyanide Biomarkers

The selection of an appropriate biomarker depends on the specific context of the suspected exposure, including the time since exposure and the required specificity. Here, we compare ATCA with other commonly used or investigated biomarkers.

BiomarkerFormationHalf-LifeSpecificityClinical Utility
Thiocyanate (SCN⁻) Major metabolic product via rhodanese.~1-6 daysLow; present from diet and smoking.Useful for monitoring chronic, low-level exposure but less reliable for acute, low-dose events.
2-Aminothiazoline-4-carboxylic acid (ATCA precursor) Intermediate in the reaction of cyanide with cysteine.Shorter than ATCA.High.Can indicate recent exposure, but its transient nature can be a limitation.
2-Aminothiazole-4-carboxylic acid (ATCA) Oxidation product of the ATCA precursor.Longer than its precursor, allowing for a wider detection window.High; not endogenously produced.A strong candidate for confirming acute cyanide exposure due to its high specificity and reasonable detection window.
Cyanide (in blood) The parent toxicant.Very short; rapidly metabolized and cleared.High.Definitive evidence of exposure, but the short half-life makes it challenging to detect unless samples are taken very soon after exposure.

Experimental Protocol: Quantification of ATCA in Plasma by LC-MS/MS

The gold standard for the quantification of small molecules like ATCA in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Sample Preparation
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C₃,¹⁵N-ATCA) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over several minutes is effective for separating ATCA from matrix components.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both ATCA and its internal standard to ensure specificity and accurate quantification. For ATCA, this could be m/z 145 -> 101.

LC-MS/MS Workflow for ATCA Quantification Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (LC) Separation Reconstitution->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Data Data Analysis and Quantification MS->Data

Figure 2: A typical workflow for the quantification of ATCA in plasma samples using LC-MS/MS.

Conclusion and Future Directions

2-aminothiazole-4-carboxylic acid (ATCA) presents a significant advancement in the field of cyanide biomarkers. Its high specificity, resulting from its unique metabolic origin, offers a distinct advantage over the more traditional but less specific biomarker, thiocyanate. While blood cyanide measurement is definitive, its practical utility is limited by the compound's short half-life. The analytical methods for ATCA detection, primarily LC-MS/MS, are robust, sensitive, and suitable for clinical and forensic applications.

Future research should focus on further validating the kinetics of ATCA formation and elimination in human subjects to better define the window of detection. Additionally, the development of rapid, point-of-care diagnostic tests for ATCA could revolutionize the initial management of suspected cyanide poisoning cases, enabling faster administration of life-saving antidotes.

References

  • Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2010). The analysis of 2-aminothiazole-4-carboxylic acid, a biomarker of cyanide exposure, in plasma. Journal of Analytical Toxicology, 34(4), 183–189. [Link]

  • Raman, S., & T.R, R. (2021). 2-Aminothiazoline-4-Carboxylic Acid (ATCA) as a Biomarker for Cyanide Poisoning: A Review. Cureus, 13(9), e17870. [Link]

Validation

The 2-Cyanothiazole Moiety: A Comparative Guide for Strategic Advantage in Drug Design

In the intricate landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. Among the myriad of available motifs, the 2-cyanothia...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. Among the myriad of available motifs, the 2-cyanothiazole ring has emerged as a functional group of particular interest, offering a unique constellation of physicochemical and structural properties. This guide provides an in-depth comparative analysis of the 2-cyanothiazole moiety against other commonly employed heterocycles, grounded in experimental data and structure-activity relationships (SAR). We will dissect the causal factors behind its utility, provide validated experimental protocols for comparative assessment, and present a clear, evidence-based rationale for its incorporation into modern drug design programs.

The Strategic Value of the Nitrile-Substituted Heterocycle

Heterocyclic rings are foundational pillars in drug discovery, with over 85% of biologically active compounds featuring such scaffolds. Nitrogen-containing heterocycles are particularly prevalent, largely due to their ability to form crucial hydrogen bonding interactions with biological targets like protein kinases.[1][2]

The nitrile group (—C≡N) itself is a powerful and versatile pharmacophore. It is a strong hydrogen bond acceptor and its linear geometry allows it to act as a bioisostere for various functional groups, including carbonyls and alkynes.[3] Strategically, introducing a nitrile can enhance binding affinity, modulate physicochemical properties, and block sites of metabolic vulnerability, thereby improving a compound's pharmacokinetic profile.[3]

The 2-cyanothiazole combines the features of an aromatic, sulfur- and nitrogen-containing thiazole ring with the potent electronic and binding properties of the cyano group. This fusion creates a scaffold with distinct advantages that merit close examination.

Physicochemical and Structural Profile: 2-Cyanothiazole vs. Alternatives

The decision to employ a 2-cyanothiazole is often a deliberate choice to optimize a lead compound's properties. Bioisosteric replacement—the substitution of one group for another with similar properties to enhance potency, improve pharmacokinetics, or reduce toxicity—is a cornerstone of this process.[4][5] Let's compare the 2-cyanothiazole motif to its common bioisosteres.

The key distinction lies in the electronic nature and spatial arrangement of the nitrogen atoms.

  • 2-Cyanothiazole: Possesses two potential hydrogen bond acceptors (the nitrile nitrogen and the thiazole ring nitrogen). The thiazole ring itself is electron-rich and can engage in π-π stacking interactions. Its five-membered structure presents a different vector for substituents compared to a six-membered ring.

  • Benzonitrile: A common aromatic nitrile. While it serves as an excellent hydrogen bond acceptor, it lacks the second heteroatom of the thiazole. It is also more lipophilic, which can impact solubility and cell permeability.

  • Cyanopyridines (e.g., 4-Cyanopyridine): As a six-membered ring, pyridine has a different geometry and electronic distribution. The nitrogen in the pyridine ring is a hydrogen bond acceptor but its position influences the overall dipole moment and basicity of the molecule, which can dramatically affect properties like solubility and off-target activity.

The choice between these motifs is not arbitrary; it is a hypothesis-driven decision based on the specific challenges of a drug discovery program, such as potency, selectivity, or metabolic stability.

Case Study: Thiazole Scaffolds in Kinase Inhibitor Design

Protein kinases are one of the most important classes of drug targets, particularly in oncology.[6] The discovery of kinase inhibitors often involves extensive SAR studies to optimize the interaction of a lead compound with the ATP-binding site. The thiazole ring is a privileged scaffold in this area, forming the core of blockbuster drugs like the B-Raf inhibitor Dabrafenib and the pan-Src kinase inhibitor Dasatinib .[7][8]

The Dabrafenib Story: A Lesson in Metabolic Optimization

The discovery of Dabrafenib provides a compelling case study in the evolution of a thiazole-containing lead. The initial hit, compound 1 , was a potent B-RafV600E inhibitor with good properties in rats.[9]

CompoundB-RafV600E IC50 (nM)SKMEL28 pERK IC50 (nM)SKMEL28 Proliferation IC50 (nM)
1 31025
Dabrafenib 0.633
Source: Adapted from Rheault, T. R., et al. (2013).[10]

However, compound 1 suffered from very high clearance and poor bioavailability in higher species like dogs and monkeys. Metabolite identification studies revealed that the molecule was being rapidly metabolized. This triggered a focused medicinal chemistry effort to block these metabolic "hot spots" while preserving potency. The resulting modifications, which included truncating a "tail" region and altering substitutions on the core, ultimately led to the discovery of Dabrafenib, a drug with a vastly improved pharmacokinetic profile and potent anti-tumor activity.[10] This journey underscores the importance of the thiazole core as a robust starting point, capable of withstanding significant structural modifications during optimization.

While this example focuses on a substituted thiazole rather than a 2-cyanothiazole specifically, it demonstrates the proven utility and adaptability of the thiazole scaffold in a successful drug discovery campaign. The principles of identifying and mitigating metabolic liabilities are directly applicable when comparing a 2-cyanothiazole to other heterocycles which may present different metabolic fates.

Head-to-Head Comparison: The Experimental Data

The true value of a scaffold is revealed through direct, quantitative comparison with its alternatives. While publicly available, direct side-by-side data for 2-cyanothiazole versus its bioisosteres on the same molecular backbone is scarce, we can infer its value from studies where different heterocycles are compared.

For instance, in a study developing inhibitors for the SARS-CoV-2 Main Protease, researchers directly compared a thiazole core to an oxazole core. The structure-activity relationship (SAR) analysis revealed that the thiazole core provided superior inhibition compared to the oxazole. This highlights that even a subtle change—replacing a sulfur atom with an oxygen atom—can have a significant impact on biological activity.

To empower researchers to make these critical comparisons, the following sections detail standardized protocols for key assays used to evaluate and contrast drug candidates.

Experimental Protocols for Comparative Evaluation

Objectively comparing a 2-cyanothiazole-containing candidate with its benzonitrile or cyanopyridine analogs requires rigorous, standardized in vitro assays. The following protocols represent industry-standard methodologies for assessing potency, permeability, and metabolic stability.

Biochemical Potency: Kinase Inhibition Assay

This protocol determines the concentration of an inhibitor required to block 50% of a kinase's activity (IC50), a primary measure of potency.

G prep_plate prep_plate add_enzyme add_enzyme incubate2 incubate2 terminate terminate

Step-by-Step Methodology: [11]

  • Reagent Preparation:

    • Prepare a base reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35).

    • Prepare a kinase-substrate solution by diluting the kinase enzyme and a suitable substrate (e.g., myelin basic protein) in the reaction buffer.

    • Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.

  • Reaction Setup:

    • To the wells of a 384-well plate, add the kinase-substrate solution.

    • Using an acoustic liquid handler, transfer nanoliter volumes of the serially diluted compounds (or DMSO for controls) to the assay plate.

    • Pre-incubate the plate at room temperature for 20 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation and Termination:

    • Initiate the kinase reaction by adding radiolabeled ATP (e.g., 33P-γ-ATP) to a final concentration approximating the Km for the specific kinase.

    • Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.

    • Terminate the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

  • Detection and Data Analysis:

    • Wash the filter paper extensively with phosphoric acid to remove unincorporated 33P-γ-ATP.

    • Measure the amount of 33P incorporated into the substrate using a scintillation counter.

    • Calculate the percentage of kinase activity remaining relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Cell Permeability: Caco-2 Bidirectional Assay

This assay uses a monolayer of human intestinal cells (Caco-2) to predict a drug's absorption across the gut wall and to identify whether it is a substrate of efflux transporters like P-glycoprotein (P-gp).

G teer teer wash wash sample_b sample_b quantify quantify sample_a sample_a

Step-by-Step Methodology: [8][12]

  • Cell Culture:

    • Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., 24-well Transwell® plates) at a density of ~6 x 10⁴ cells/cm².

    • Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent, tight monolayer (e.g., >600 Ω·cm²).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Pre-incubate the monolayers with buffer for 30 minutes at 37°C.

    • For Apical to Basolateral (A→B) transport: Add the test compound (e.g., at 10 µM) in transport buffer to the apical (upper) compartment. Add fresh buffer to the basolateral (lower) compartment.

    • For Basolateral to Apical (B→A) transport: Add the test compound in buffer to the basolateral compartment. Add fresh buffer to the apical compartment.

    • Incubate the plates for a defined period (e.g., 90-120 minutes) at 37°C with gentle shaking.

  • Sample Analysis and Calculation:

    • At the end of the incubation, collect samples from the donor and receiver compartments.

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.

Metabolic Stability: Liver Microsomal Assay

This assay measures the rate at which a compound is metabolized by liver enzymes (primarily Cytochrome P450s), providing an estimate of its intrinsic clearance.

G prep_microsomes prep_microsomes mix mix prep_compound prep_compound terminate terminate centrifuge centrifuge

Step-by-Step Methodology: [6][13]

  • Reagent Preparation:

    • Prepare a potassium phosphate buffer (0.1 M, pH 7.4).

    • Rapidly thaw pooled liver microsomes (e.g., human, dog) and dilute to the desired concentration (e.g., 0.5 mg/mL protein) in cold buffer. Keep on ice.

    • Prepare a solution of the NADPH regenerating system.

    • Prepare the test compound stock solution in DMSO and dilute in buffer to the final incubation concentration (e.g., 1 µM).

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a well containing ice-cold acetonitrile with an internal standard (IS).

  • Sample Processing and Analysis:

    • Centrifuge the termination plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS by measuring the peak area ratio of the analyte to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • Determine the slope of the linear portion of the curve. The slope (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Conclusion and Forward Look

The 2-cyanothiazole scaffold is a highly valuable motif in modern drug design, offering a unique combination of hydrogen bonding capabilities, electronic properties, and structural features. Its utility as a bioisosteric replacement for more common groups like benzonitrile or cyanopyridine is context-dependent, driven by the specific challenges of a given drug discovery program. While large-scale, direct comparative data sets are not always publicly available, the principles of SAR and the case studies of successful thiazole-containing drugs like Dabrafenib provide a strong rationale for its consideration.

The decision to incorporate a 2-cyanothiazole should be an evidence-based one. By employing the standardized, rigorous experimental protocols detailed in this guide, drug discovery teams can generate the critical data needed to objectively compare its performance against other heterocyclic alternatives. This allows for an informed, strategic selection of the optimal scaffold, ultimately increasing the probability of identifying a clinical candidate with a superior balance of potency, selectivity, and pharmacokinetic properties.

References

  • Regan, J., et al. (2012). Structure-based design, synthesis and biological evaluation of N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α. Bioorganic & Medicinal Chemistry Letters, 22(4), 1531-1535.
  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362.
  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. Journal of Medicinal Chemistry, 56(14), 5737-5747.
  • Kato, M., et al. (2005). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry, 13(8), 2847-2859.
  • BenchChem. (2026). Application Notes and Protocols for Cell Permeability Assessment Using the Caco-2 Model. BenchChem.
  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay. Bio-protocol, 10(2).
  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Rheault, T. R., et al. (2023). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B‑Raf-Driven Tumors.
  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.
  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. BioDuro.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec.
  • Probes & Drugs. (n.d.). DABRAFENIB. Probes & Drugs Portal.
  • Lin, C. H., et al. (2018). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Pharmacology, 9, 134.
  • Misra, R. N., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 45(18), 3845-3857.
  • Wikipedia. (n.d.). Janus kinase inhibitor.
  • Norman, P. (2010). Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 20(5), 1648-1652.
  • Hilaris Publisher. (n.d.). A Medicinal Chemistry Perspective on Nitrogen-Containing Heterocycles as Anticancer Agents.
  • Virtanen, A. T., et al. (2019). Selective JAKinibs: Prospects in Inflammatory and Autoimmune Diseases. BioDrugs, 33(1), 15-32.
  • Der Pharma Chemica. (2025).
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Drug-Design.org. (2007). Bioisosterism.
  • Patsnap. (2025). What is the role of bioisosterism in drug design?.
  • Chemspace. (n.d.). Bioisosteric Replacements.
  • Al-Ostoot, F. H., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(19), 6293.
  • Cerra, S., et al. (2020).
  • ResearchGate. (n.d.). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors.
  • Al-Mulla, A. (2020).
  • Holota, S., et al. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][14]triazino[2,3-c]quinazolines. International Journal of Molecular Sciences, 24(13), 10852.

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44294.
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Comparative

A Senior Application Scientist's Guide to Validating the Inhibitory Mechanism of 2-Cyanopyrrole Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory mechanisms of 2-cyanopyrrole derivatives. Moving beyond a simple recitat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory mechanisms of 2-cyanopyrrole derivatives. Moving beyond a simple recitation of protocols, we delve into the rationale behind experimental choices, ensuring a self-validating and robust approach to characterization. This document will compare and contrast the validation workflows for 2-cyanopyrrole derivatives targeting different enzyme classes, including tyrosinases and protein kinases, providing the technical details necessary for practical implementation.

Introduction: The Versatile 2-Cyanopyrrole Scaffold

The 2-cyanopyrrole moiety is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its unique electronic and structural features allow for diverse interactions with various biological targets. This guide will focus on the methodologies required to elucidate the precise mechanism of action of these promising compounds, a critical step in their development as potential therapeutic agents. We will explore case studies of 2-cyanopyrrole derivatives as inhibitors of tyrosinase and the closely related 2-cyanoacrylamide derivatives as kinase inhibitors to illustrate the validation process.

Section 1: Validating Tyrosinase Inhibition by 2-Cyanopyrrole Derivatives

Tyrosinase, a key enzyme in melanin biosynthesis, is a significant target for therapeutic intervention in hyperpigmentation disorders. Several 2-cyanopyrrole derivatives have shown potent inhibitory activity against this enzyme.[1][2]

Initial Screening and Potency Determination

The first step in validating a potential inhibitor is to determine its potency, typically by measuring the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol is adapted from established methods for assessing tyrosinase inhibitors.[1][2]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • 2-Cyanopyrrole derivative test compound

  • Kojic Acid (as a positive control)[1][2]

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Dissolve the 2-cyanopyrrole test compound and kojic acid in DMSO to create stock solutions. Prepare serial dilutions of the test compound and control.

  • Assay:

    • In a 96-well plate, add 20 µL of the test compound dilution or control to each well.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of tyrosinase solution and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals for 20 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation:

CompoundTargetIC50 (µM)Reference InhibitorReference IC50 (µM)
2-Cyanopyrrole A12Mushroom Tyrosinase0.97[1][2]Kojic Acid28.72[1][2]
2-Cyanopyrrole A2Mushroom Tyrosinase8.72Kojic Acid28.72
2-Cyanopyrrole A4Mushroom Tyrosinase8.47Kojic Acid28.72
2-Cyanopyrrole A6Mushroom Tyrosinase8.17Kojic Acid28.72
Elucidating the Mechanism of Inhibition

Once potency is established, the next crucial step is to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).

Experimental Protocol: Enzyme Kinetic Studies

  • Perform the tyrosinase inhibition assay as described above with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

  • Measure the initial reaction velocities at each substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[substrate].

  • Analyze the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant) in the presence of the inhibitor to determine the inhibition type. For mixed-type inhibition, both Vmax and Km will be affected.

A study on a potent 2-cyanopyrrole derivative, A12, revealed it to be a reversible and mixed-type inhibitor of tyrosinase.[1][2]

Confirming Direct Binding: Biophysical Methods

To provide unequivocal evidence of a direct interaction between the inhibitor and the target enzyme, biophysical techniques are indispensable.

Surface Plasmon Resonance (SPR): SPR measures the binding of an analyte (the inhibitor) to a ligand (the enzyme) immobilized on a sensor chip in real-time, providing kinetic data (association and dissociation rates) and affinity (KD).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of the inhibitor to the enzyme, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Cellular Validation

Validating the inhibitory activity in a cellular context is essential to confirm that the compound can penetrate cell membranes and inhibit the target in a more physiologically relevant environment.

Experimental Protocol: Cellular Tyrosinase Activity Assay in B16 Melanoma Cells

This protocol is based on methods used to assess cellular tyrosinase activity.[1][2]

Materials:

  • B16 melanoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • 2-Cyanopyrrole derivative test compound

  • Kojic Acid

  • Lysis buffer (e.g., 1% Triton X-100 in phosphate buffer)

  • L-DOPA solution

Procedure:

  • Cell Culture and Treatment:

    • Culture B16 melanoma cells in DMEM.

    • Treat the cells with various concentrations of the 2-cyanopyrrole derivative or kojic acid for a specified period (e.g., 24-48 hours).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using the lysis buffer.

    • Centrifuge the lysate to remove cell debris.

  • Tyrosinase Activity Assay:

    • Incubate the cell lysate with L-DOPA.

    • Measure the formation of dopachrome by reading the absorbance at 405 nm.

  • Data Analysis:

    • Normalize the tyrosinase activity to the total protein concentration in each sample.

    • Calculate the percentage of inhibition relative to untreated cells.

A study showed that the 2-cyanopyrrole derivative A12 effectively inhibited tyrosinase activity in B16 melanoma cells in a dose-dependent manner.[1][2]

Workflow for Validating Tyrosinase Inhibitors

G cluster_0 In Vitro Validation cluster_1 Cellular Validation A Initial Screening (IC50 Determination) B Enzyme Kinetic Studies (Mechanism of Inhibition) A->B C Biophysical Assays (Direct Binding) B->C D Cellular Tyrosinase Assay C->D

Caption: A streamlined workflow for the validation of tyrosinase inhibitors.

Section 2: Validating Kinase Inhibition by 2-Cyano-Containing Derivatives

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. The 2-cyanoacrylamide moiety, structurally related to 2-cyanopyrroles, has been incorporated into potent kinase inhibitors.

Target Identification and Potency Assessment

The initial step involves identifying the target kinase and determining the IC50 of the inhibitor.

Experimental Protocol: Kinase Inhibition Assay (e.g., for TAK1)

This protocol is a general representation of a kinase inhibition assay.

Materials:

  • Recombinant kinase (e.g., TAK1)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • 2-Cyanoacrylamide derivative test compound

  • A known kinase inhibitor as a positive control (e.g., (5Z)-7-Oxozeaenol for TAK1)[3]

  • Assay buffer

  • Detection reagent (e.g., antibody for phosphorylated substrate, or luminescence-based ATP detection)

  • Microplate reader

Procedure:

  • Assay Setup:

    • In a microplate, add the test compound at various concentrations.

    • Add the kinase and its substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific time at an optimal temperature.

  • Detection:

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) which is proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value.

A study on a 2-cyanoacrylamide derivative with an imidazopyridine scaffold reported potent TAK1 inhibitory activity with an IC50 of 27 nM.[3]

Data Presentation:

CompoundTarget KinaseIC50 (nM)Reference Inhibitor
2-Cyanoacrylamide derivative 13hTAK127[3](5Z)-7-Oxozeaenol
SunitinibVEGFR, PDGFRSee Ref.[4]-
SorafenibVEGFR, PDGFRSee Ref.[5]-
Characterizing the Mode of Inhibition: Reversible vs. Irreversible

For kinase inhibitors, particularly those with reactive moieties like the 2-cyanoacrylamide group, it is crucial to distinguish between reversible and irreversible inhibition.

Experimental Protocol: Reversibility Assay

  • Pre-incubation: Incubate the kinase with a high concentration of the inhibitor for an extended period to allow for potential covalent bond formation.

  • Dilution: Dilute the enzyme-inhibitor mixture significantly to reduce the concentration of the free inhibitor.

  • Activity Measurement: Measure the kinase activity immediately after dilution and at various time points.

    • Reversible Inhibition: If the inhibitor is reversible, its dissociation from the enzyme upon dilution will lead to a recovery of enzyme activity over time.

    • Irreversible Inhibition: If the inhibition is irreversible, the enzyme activity will not recover upon dilution.

The aforementioned 2-cyanoacrylamide derivative was shown to have a reversible reaction with β-mercaptoethanol, supporting its potential as a reversible covalent inhibitor.[3]

Cellular Target Engagement and Pathway Analysis

Confirming that the inhibitor engages its target in cells and modulates the downstream signaling pathway is a critical validation step.

Western Blot Analysis: This technique can be used to assess the phosphorylation status of the kinase's downstream substrates. A potent and specific inhibitor should reduce the phosphorylation of these substrates in a dose-dependent manner.

Cellular Thermal Shift Assay (CETSA): CETSA can be used to directly demonstrate that the inhibitor binds to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Signaling Pathway for TAK1 Inhibition

G cluster_0 Upstream Activators cluster_1 Kinase Cascade cluster_2 Downstream Effects cluster_3 Inhibitor Action A TNF-α, IL-1 B TAK1 A->B C IKK Complex B->C D MAPKs (p38, JNK) B->D E NF-κB Activation C->E F AP-1 Activation D->F G 2-Cyanoacrylamide Derivative G->B Inhibition

Caption: Simplified signaling pathway showing TAK1 activation and its inhibition.

Section 3: Comparative Analysis and Alternative Inhibitors

A crucial aspect of validating a new inhibitor is to compare its performance against established compounds targeting the same enzyme.

Target2-Cyanopyrrole/Acrylamide DerivativeAlternative Inhibitors
Tyrosinase Compound A12 (IC50 = 0.97 µM)[1][2]Kojic Acid: A widely used tyrosinase inhibitor in cosmetics.[1][2] Arbutin: A naturally occurring hydroquinone glycoside.
Kinases (e.g., TAK1, VEGFR, PDGFR) 2-Cyanoacrylamide 13h (TAK1 IC50 = 27 nM)[3]Sunitinib & Sorafenib: FDA-approved multi-kinase inhibitors targeting VEGFR and PDGFR.[4][5] (5Z)-7-Oxozeaenol: A natural product inhibitor of TAK1.[3]
COX-2 Pyrrole derivatives (various IC50s)Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory drug.

Conclusion

The validation of the inhibitory mechanism of 2-cyanopyrrole derivatives requires a multi-faceted approach that combines in vitro enzymatic assays, biophysical techniques for confirming direct binding, and cellular assays to demonstrate target engagement and pathway modulation. By following the systematic workflows outlined in this guide, researchers can build a robust data package that clearly elucidates the mechanism of action of these promising compounds, paving the way for their further development as potential therapeutics. The versatility of the 2-cyanopyrrole scaffold suggests that its inhibitory potential extends beyond the examples provided here, and the principles of validation described can be readily adapted to new targets.

References

  • Hu, Z., Gao, Y., Zheng, T., Hu, Y., Lin, Q., Wu, J., Zhang, Q., Zhou, J., Xiong, Y., & Zhu, Q. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 914944. [Link]

  • Lee, J. H., Park, J. H., Kim, J. A., & Lee, J. Y. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928–1936. [Link]

  • Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini reviews in medicinal chemistry, 18(15), 1266–1277. [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Massarani, S. M., Al-Omair, M. A., & Abdel-Maksoud, M. S. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. International journal of molecular sciences, 23(5), 2795. [Link]

Sources

Validation

Publish Comparison Guide: Characterization of 2-Aminothiazole-4-Carboxylate Analogues for Mycobacterium tuberculosis

Executive Summary & Rationale The persistent global health threat of Mycobacterium tuberculosis (Mtb), compounded by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The persistent global health threat of Mycobacterium tuberculosis (Mtb), compounded by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the discovery of novel therapeutic scaffolds. The mycobacterial Type II fatty acid synthase (FAS-II) system is a highly validated target for antitubercular drug development. Specifically, β-ketoacyl-ACP synthase III (mtFabH) serves as the critical biochemical link between the FAS-I and FAS-II pathways, catalyzing the condensation of FAS-I-derived acyl-CoA with malonyl-ACP to initiate mycolic acid biosynthesis.

The natural product thiolactomycin (TLM) is a known reversible inhibitor of mtFabH. However, its complex stereochemistry and modest whole-cell efficacy (MIC = 13 µg/mL) limit its clinical utility. To overcome these limitations, researchers have developed the 2-aminothiazole-4-carboxylate scaffold —a synthetically tractable mimetic of TLM that demonstrates remarkable, albeit mechanistically divergent, antitubercular properties. This guide objectively compares the performance of these novel analogues against standard agents and outlines the validated methodologies used for their characterization.

Comparative Efficacy and Safety Profile

The characterization of 2-aminothiazole-4-carboxylate derivatives reveals a striking "dissociative" structure-activity relationship (SAR). Modifications at the 2- and 5-positions of the thiazole ring strictly dictate whether the compound exhibits whole-cell antimycobacterial activity or isolated enzymatic (mtFabH) inhibition.

Table 1: Quantitative Comparison of 2-Aminothiazole-4-Carboxylate Analogues vs. Standard Agents
Compound / AgentM. tuberculosis H37Rv MIC (µg/mL)mtFabH IC₅₀ (µg/mL)Cytotoxicity HS-27 (µg/mL)FAS-I Inhibition
Compound 2 (Methyl 2-amino-5-benzylthiazole-4-carboxylate)0.06 (0.24 µM)>200 (Inactive)>100 (Non-toxic)None
Compound 3 (Bromoacetamido derivative)>200 (Inactive)0.95 (2.43 µM)ToxicNone
Thiolactomycin (TLM) 13.0 (62.5 µM)16.0 (75 µM)Non-toxicNone
Isoniazid (INH) 0.25 (1.8 µM)N/ANon-toxicN/A

Data synthesized from.

Mechanistic Divergence & Target Specificity

As illustrated in Table 1, Compound 2 exhibits an exceptional MIC of 0.06 µg/mL against H37Rv—outperforming the frontline drug Isoniazid (INH)—yet it completely fails to inhibit mtFabH in vitro. This indicates that while the scaffold was originally designed to target mtFabH, the free amine at the 2-position redirects the molecule to a highly vulnerable, alternative target within the mycobacterium.

Conversely, Compound 3 (where the amine is acylated) acts as a potent mtFabH inhibitor (IC₅₀ = 0.95 µg/mL) but lacks whole-cell activity. This lack of whole-cell translation is a common hurdle in drug development, typically pointing to poor cell wall permeability through the lipid-rich mycobacterial envelope or active efflux mechanisms.

G TLM Thiolactomycin (TLM) Natural mtFabH Inhibitor Scaffold 2-Aminothiazole-4-Carboxylate Core Scaffold TLM->Scaffold Structural simplification AnalogueA Compound 2 (5-benzyl substitution) Scaffold->AnalogueA Free amine at C2 AnalogueB Compound 3 (2-bromoacetamido substitution) Scaffold->AnalogueB Acylated amine at C2 ResultA1 Potent Whole-Cell Activity MIC = 0.06 µg/mL AnalogueA->ResultA1 ResultA2 No mtFabH Inhibition (Alternative Target Engaged) AnalogueA->ResultA2 ToxA Non-Toxic to HS-27 FAS-I Selective AnalogueA->ToxA ResultB1 Potent mtFabH Inhibition IC50 = 0.95 µg/mL AnalogueB->ResultB1 ResultB2 No Whole-Cell Activity (Permeability/Efflux Issues) AnalogueB->ResultB2 ToxB Cytotoxic to HS-27 AnalogueB->ToxB

Figure 1: Divergent SAR and phenotypic outcomes of 2-aminothiazole-4-carboxylate analogues.

Validated Experimental Methodologies

To ensure high scientific integrity and reproducibility, the characterization of these analogues relies on a self-validating system of phenotypic and biochemical assays.

Protocol 1: Whole-Cell Antimycobacterial Assay (REMA)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. Causality: The Resazurin Microtiter Assay (REMA) is utilized because resazurin acts as an oxidation-reduction indicator. Viable, metabolically active mycobacteria reduce the blue resazurin to pink, fluorescent resorufin. This allows for high-throughput, colorimetric quantification of slow-growing Mtb without relying on optical density alone, which can be confounded by compound precipitation. Step-by-Step Workflow:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until the logarithmic phase (OD₆₀₀ ≈ 0.6).

  • Compound Dilution: Prepare two-fold serial dilutions of the 2-aminothiazole-4-carboxylate analogues in 96-well microtiter plates (concentration range: 200 µg/mL to 0.01 µg/mL).

  • Inoculation: Add 100 µL of the standardized Mtb suspension (adjusted to 10⁵ CFU/mL) to each well.

  • Self-Validation Controls: Include a media-only well (sterility control), a bacteria-only well (growth control), and an INH-treated well (positive inhibition control).

  • Incubation & Readout: Incubate plates at 37°C for 7 days. Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24-48 hours. The MIC is defined as the lowest concentration preventing the color change from blue to pink.

Protocol 2: mtFabH Enzyme Inhibition Assay

Purpose: To quantify the direct biochemical inhibition of the mtFabH condensation reaction. Causality: Measuring the incorporation of radiolabeled [¹⁴C]-malonyl-CoA directly tracks the specific catalytic function of mtFabH (condensation of acyl-CoA and malonyl-ACP). This isolates the target from the complex cellular environment, explaining why Compound 3 shows activity here but not in whole cells. Step-by-Step Workflow:

  • Reaction Assembly: In a 50 µL reaction volume, combine 1 mM [¹⁴C]-malonyl-CoA, 50 µM lauroyl-CoA, and 50 µg of holo-ACP in 100 mM sodium phosphate buffer (pH 7.0).

  • Inhibitor Addition: Introduce the test compound dissolved in DMSO (ensure final DMSO concentration remains <2% to prevent enzyme denaturation).

  • Initiation: Add purified recombinant mtFabH enzyme (1 µg) to initiate the reaction.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 20 µL of 50% trichloroacetic acid (TCA) to precipitate the acyl-ACP products.

  • Quantification: Centrifuge to pellet the precipitated proteins. Wash the pellet, resuspend in scintillation fluid, and quantify the [¹⁴C] incorporation using a liquid scintillation counter. IC₅₀ is calculated using non-linear regression analysis.

Protocol 3: Mammalian Cytotoxicity and FAS-I Selectivity

Purpose: To confirm that the compounds do not interfere with human lipid metabolism or cause general cellular toxicity. Causality: Mycobacterial FAS-II is structurally distinct from the mammalian megasynthase FAS-I. Testing against human HS-27 fibroblast cells and purified mammalian FAS-I ensures that the inhibitor's mechanism is pathogen-selective, a mandatory checkpoint for establishing a viable therapeutic index. Step-by-Step Workflow:

  • Cytotoxicity (MTT Assay): Seed HS-27 human fibroblast cells in 96-well plates. Expose to compounds at concentrations up to 100 µg/mL for 72 hours. Add MTT reagent; viable cells reduce MTT to formazan. Read absorbance at 570 nm.

  • FAS-I Assay: Incubate test compounds with purified mammalian FAS-I, acetyl-CoA, malonyl-CoA, and NADPH. Monitor the oxidation of NADPH at 340 nm spectrophotometrically. A lack of change in the NADPH oxidation rate confirms no off-target FAS-I inhibition.

References

  • Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., et al. (2009). "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH". PLoS ONE, 4(5), e5617.[Link]

  • Hayashi, T., Yamamoto, O., Sasaki, H., Okazaki, H., & Kawaguchi, A. (1984). "Inhibition of fatty acid synthesis by the antibiotic thiolactomycin". Journal of Antibiotics, 37(12), 1456–1461.[Link]

Comparative

A Comparative Guide to Assessing the Purity of Synthesized 2-Cyanothiazole-4-carboxylic Acid by HPLC

For Researchers, Scientists, and Drug Development Professionals The rigorous determination of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical mandate in drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The rigorous determination of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical mandate in drug development, directly impacting safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2-Cyanothiazole-4-carboxylic acid, a key building block in the synthesis of various therapeutic agents. This document offers detailed experimental protocols, comparative data, and a discussion of the strengths and limitations of each method, empowering researchers to make informed decisions for their analytical workflows.

The Synthetic Landscape and Potential Impurities

A comprehensive understanding of the synthetic route to 2-Cyanothiazole-4-carboxylic acid is paramount in anticipating potential process-related impurities. A common synthetic pathway involves the reaction of a starting material like an α-halo ketone with a cyanide source and a sulfur source, followed by cyclization and subsequent oxidation or hydrolysis to yield the final product.

Based on this likely pathway, a range of impurities could be present in the final product, necessitating robust analytical methods for their detection and quantification. These may include:

  • Unreacted Starting Materials: Residual precursors from the initial stages of the synthesis.

  • Intermediates: Compounds formed during the reaction that have not fully converted to the final product.

  • By-products: Resulting from side reactions, such as the formation of isomers or degradation products.

  • Residual Solvents: Solvents used during the synthesis and purification steps.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is a cornerstone technique in the pharmaceutical industry for the analysis of drug substances and products.[1][2] Its high resolution, sensitivity, and reproducibility make it the preferred method for quantifying impurities and determining the purity of APIs.[1]

The Rationale Behind the HPLC Method

The selection of an appropriate HPLC method is critical for achieving accurate and reliable results. For 2-Cyanothiazole-4-carboxylic acid, a reversed-phase HPLC (RP-HPLC) method is typically employed. This is because the analyte is a polar organic molecule, and RP-HPLC, with its non-polar stationary phase and polar mobile phase, provides excellent separation for such compounds.

The choice of a C18 column is a common starting point due to its versatility and wide range of applications. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired separation of the main peak from any impurity peaks. The pH of the aqueous buffer is a critical parameter, as it can influence the ionization state of the carboxylic acid group and thus its retention on the column.[3] A pH well below the pKa of the carboxylic acid will ensure it is in its neutral form, leading to better peak shape and retention. The detection wavelength is selected based on the UV absorbance maximum of 2-Cyanothiazole-4-carboxylic acid to ensure maximum sensitivity.

Experimental Protocol: A Validated HPLC Method

The following protocol outlines a validated RP-HPLC method for the purity assessment of 2-Cyanothiazole-4-carboxylic acid. Method validation is a regulatory requirement to ensure that the analytical method is suitable for its intended purpose.[1][2][3][4][5]

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 2-Cyanothiazole-4-carboxylic acid.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[3] This typically involves injecting a standard solution multiple times and evaluating parameters such as peak area reproducibility, theoretical plates, and tailing factor.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report Method_Comparison cluster_methods Analytical Methods for Purity cluster_attributes Performance Attributes HPLC HPLC-UV Resolution Resolution HPLC->Resolution High Sensitivity Sensitivity HPLC->Sensitivity High Quantitation Quantitation HPLC->Quantitation Excellent Structural_Info Structural Information HPLC->Structural_Info Limited TLC TLC TLC->Resolution Low TLC->Sensitivity Moderate TLC->Quantitation Semi-Quantitative TLC->Structural_Info None NMR ¹H NMR NMR->Resolution Variable NMR->Sensitivity Low NMR->Quantitation Good (qNMR) NMR->Structural_Info Excellent

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Validation

in vitro versus in vivo efficacy of 2-aminothiazole-based compounds

Title: Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of 2-Aminothiazole-Based Compounds Subtitle: A Comparative Guide for Preclinical Validation of Kinase Inhibitors Introduction: The Translational Challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of 2-Aminothiazole-Based Compounds Subtitle: A Comparative Guide for Preclinical Validation of Kinase Inhibitors

Introduction: The Translational Challenge

The 2-aminothiazole (2-AT) scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous clinical candidates and FDA-approved therapeutics[1]. Its unique physicochemical properties—including favorable hydrogen bonding capabilities, optimal lipophilicity, and metabolic stability—make it highly effective for kinase inhibition[1]. However, a critical bottleneck in drug development is the "translational gap": compounds that exhibit sub-nanomolar potency in vitro often fail to demonstrate in vivo efficacy due to poor pharmacokinetics (PK), rapid clearance, or a lack of target engagement within the complex tumor microenvironment[2].

As a Senior Application Scientist, I designed this guide to objectively compare the in vitro and in vivo performance of 2-AT-based compounds. By focusing on the Src/Abl inhibitor Dasatinib and the multi-CDK inhibitor AT7519 , and contrasting them with non-2-AT alternatives like Imatinib , we will dissect the causality behind their preclinical success and provide robust, self-validating experimental workflows for evaluating novel kinase inhibitors.

Mechanistic Grounding: The 2-Aminothiazole Advantage

Why do 2-AT derivatives often outperform traditional scaffolds in vivo? The causality lies in their binding thermodynamics and multi-target adaptability.

For instance, Imatinib (a non-2-AT phenylaminopyrimidine inhibitor) binds exclusively to the inactive conformation of the Abl kinase. Mutations in the kinase domain (e.g., the T315I gatekeeper mutation or PDGFRA loop mutations) readily confer primary resistance, rendering the drug ineffective[3]. Conversely, the compact 2-AT core of Dasatinib allows it to bind to both active and inactive conformations of Src and Abl kinases. This structural flexibility overrides common resistance mechanisms, achieving a striking in vitro IC50 of ~0.8 nM for Src[4].

Similarly, AT7519 utilizes the 2-AT derivative structure to potently inhibit multiple cyclin-dependent kinases (CDK1, 2, 4, 5, 9) and GSK-3β, exerting its apoptotic effects via profound transcriptional inhibition (e.g., rapid RNA polymerase II dephosphorylation)[5][6].

Pathway Dasatinib Dasatinib (2-Aminothiazole) Src Src / Abl Kinases Dasatinib->Src Inhibits (IC50 ~0.8 nM) AT7519 AT7519 (2-Aminothiazole) CDK CDK1/2/4/5/9 AT7519->CDK Inhibits GSK3B GSK-3β AT7519->GSK3B Inhibits Imatinib Imatinib (Non-2-AT Alternative) Imatinib->Src Weak/No Inhibition Proliferation Tumor Proliferation Src->Proliferation Promotes Apoptosis Apoptosis / Cell Death Src->Apoptosis Blocks CDK->Proliferation Promotes GSK3B->Apoptosis Blocks

Mechanism of action: 2-AT compounds (Dasatinib/AT7519) vs. non-2-AT alternatives (Imatinib).

Comparative Efficacy: In Vitro Potency vs. In Vivo Translation

To objectively evaluate performance, we must compare the in vitro half-maximal inhibitory concentration (IC50) against the in vivo dose required to achieve tumor regression in murine xenograft models.

Data Presentation: Quantitative Comparison of Kinase Inhibitors

CompoundScaffold TypePrimary TargetsIn Vitro Potency (IC50)In Vivo Efficacy (Xenograft Dose)In Vivo Outcome / PD Biomarker
Dasatinib 2-AminothiazoleSrc, Abl, PDGFRASrc: 0.8 nM[4]15–50 mg/kg/dose (BID)[4]Significant tumor delay; p-SRC inhibition[4]
AT7519 2-AminothiazoleCDK1-9, GSK-3βCDKs: 10–210 nM[6]15 mg/kg/dose (Daily)[5]Prolonged survival; Caspase-3 activation[5]
Imatinib PhenylaminopyrimidineAbl, c-Kit, PDGFRAbl: ~250 nM[3]50–100 mg/kg/dose (Daily)[7]Prone to resistance; requires higher dosing[3]

Data Analysis & Causality: Dasatinib exhibits a nearly 300-fold higher in vitro potency against Src/Abl compared to Imatinib's activity on its respective targets[7]. In vivo, this translates to robust efficacy at significantly lower doses (15 mg/kg for Dasatinib vs. >50 mg/kg for Imatinib)[4][7]. Furthermore, AT7519 demonstrates that the 2-AT scaffold can be tuned for multi-target engagement, achieving tumor growth inhibition in multiple myeloma models by maintaining plasma concentrations above the in vitro IC50 for >12 hours[5].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the translation from in vitro to in vivo must be governed by self-validating protocols. A protocol is self-validating when the in vivo phenotypic readout (tumor shrinkage) is directly correlated with a molecular pharmacodynamic (PD) readout (target inhibition) within the exact same subject.

Protocol A: In Vitro Target Engagement and Cytotoxicity Assay

Purpose: To establish the baseline IC50 and confirm that cell death is mechanistically linked to specific kinase inhibition, rather than generalized chemical toxicity.

  • Cell Culture & Seeding: Plate human tumor cells (e.g., PC-3 for Dasatinib or MM.1S for AT7519) at 4×103 cells/well in 96-well plates. Allow 24h for adherence[4][5].

  • Compound Dosing: Treat cells with a 10-point serial dilution of the 2-AT compound (0.1 nM to 10 µM). Self-Validation Control: Always include a vehicle control (0.1% DMSO) and a positive control (e.g., Imatinib for comparative baseline)[3].

  • Viability Readout (72h): Utilize an MTS or CellTiter-Glo assay to quantify ATP levels as a surrogate for cell viability. Calculate the IC50 using non-linear regression[6].

  • Orthogonal Mechanistic Readout: Harvest parallel lysates at 4h post-treatment. Probe for phosphorylated targets (e.g., p-SRC[Y418] for Dasatinib, or p-RNA Pol II[Ser2] for AT7519) to prove that cytotoxicity is caused by specific target inhibition[4][6].

Protocol B: In Vivo Xenograft Efficacy and PD Biomarker Profiling

Purpose: To verify that the in vitro IC50 translates to achievable, efficacious in vivo exposures without dose-limiting toxicity.

  • Tumor Implantation: Inject 5×106 tumor cells subcutaneously into the right flank of athymic nude mice. Randomize into cohorts (n=8) once tumors reach exponential growth phase (~100-150 mm³)[4].

  • Dosing Regimen: Administer the 2-AT compound via oral gavage (Dasatinib, 15 mg/kg BID) or intraperitoneal injection (AT7519, 15 mg/kg QD). Self-Validation Control: Include a vehicle-treated cohort to establish the baseline exponential tumor growth curve[4][5].

  • Longitudinal Monitoring: Measure tumor volume via calipers bi-weekly ( V=length×width2/2 ). Monitor body weight to assess gross toxicity (a >10% weight loss indicates off-target toxicity)[5].

  • Pharmacodynamic (PD) Tissue Harvest: At steady-state (e.g., Day 14), sacrifice a subset of mice at 3h, 7h, and 24h post-dose. Causality Note: Harvesting at staggered time points establishes the PK/PD temporal relationship. Target inhibition must align with the compound's half-life to prove the drug is actively driving the phenotype[4].

  • Biomarker Validation: Extract intratumoral protein and perform Western blotting for the PD biomarker (e.g., p-SRC for Dasatinib). Efficacy is only validated if tumor growth delay strictly correlates with the temporal suppression of the PD biomarker in the tumor tissue[4].

Workflow InVitro In Vitro Screening (Cell Viability & Kinase Assays) PKPD PK/PD Profiling (Bioavailability & Target Engagement) InVitro->PKPD IC50 < 1 µM InVivo In Vivo Efficacy (Xenograft Models) PKPD->InVivo Favorable AUC/EC50 Biomarker Biomarker Validation (e.g., Phospho-SRC) InVivo->Biomarker Tumor Growth Delay

Self-validating workflow bridging in vitro screening to in vivo biomarker validation.

Conclusion

The 2-aminothiazole scaffold provides a distinct pharmacological advantage in overcoming the translational gap. As demonstrated by Dasatinib and AT7519, the structural flexibility of 2-AT compounds allows for potent in vitro multi-kinase inhibition that successfully translates into robust in vivo efficacy[4][5]. By employing self-validating protocols that strictly correlate phenotypic tumor regression with molecular target engagement, drug development professionals can objectively benchmark novel 2-AT derivatives against legacy alternatives, ensuring higher confidence before advancing to clinical trials.

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Comparative

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 2-Cyanothiazole-4-carboxylic Acid

Introduction 2-Cyanothiazole-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of biologically active compounds. Its utility has...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Cyanothiazole-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of biologically active compounds. Its utility has driven the need for efficient and economically viable synthetic methods. This guide provides a detailed cost-effectiveness analysis of two prominent synthetic routes to 2-cyanothiazole-4-carboxylic acid, offering researchers, scientists, and drug development professionals the data and insights necessary to make informed decisions for their synthetic campaigns. We will delve into the experimental details, reagent costs, and overall efficiency of each pathway to provide a clear comparison.

Route 1: From Ethyl Bromopyruvate and Thiourea via a Sandmeyer-type Reaction

This classical approach involves the Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by functional group manipulation to introduce the cyano group.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

In a round-bottom flask equipped with a reflux condenser, ethyl bromopyruvate (1.0 eq) and thiourea (1.2 eq) are dissolved in ethanol. The mixture is heated to reflux for 2-4 hours.[1] Progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then suspended in water and neutralized with a base, such as sodium bicarbonate, to precipitate the product. The crude ethyl 2-aminothiazole-4-carboxylate is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification. Typical yields for this reaction are in the range of 85-95%.

Step 2: Synthesis of Ethyl 2-cyanothiazole-4-carboxylate (via Sandmeyer-type Reaction)

The Sandmeyer reaction provides a method to replace an amino group with a cyano group via a diazonium salt intermediate.[2][3]

  • Diazotization: Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is then added dropwise while maintaining the low temperature.[4] The formation of the diazonium salt is typically rapid.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the cyanide solution. The reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature. The product is extracted with an organic solvent, such as ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude ethyl 2-cyanothiazole-4-carboxylate.

Step 3: Hydrolysis to 2-Cyanothiazole-4-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid. Ethyl 2-cyanothiazole-4-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (2.0 eq). The mixture is stirred at room temperature or gently heated until the reaction is complete.[5][6] The reaction is then acidified with a strong acid, like hydrochloric acid, to precipitate the 2-cyanothiazole-4-carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

Visualization of Route 1

Synthetic Route 1 A Ethyl Bromopyruvate + Thiourea B Ethyl 2-aminothiazole-4-carboxylate A->B Hantzsch Synthesis (Ethanol, Reflux) C Ethyl 2-cyanothiazole-4-carboxylate B->C 1. NaNO2, HCl (0-5°C) 2. CuCN, KCN D 2-Cyanothiazole-4-carboxylic acid C->D NaOH, H2O/EtOH then HCl

Caption: Synthetic pathway for Route 1.

Route 2: Direct Cyanation of 2-Bromothiazole-4-carboxylic Acid

This route offers a more direct approach by starting with a pre-functionalized thiazole ring and introducing the cyano group in a single step.

Experimental Protocol

Step 1: Cyanation of 2-Bromothiazole-4-carboxylic acid

This transformation is typically achieved through a Rosenmund-von Braun reaction.[7][8] 2-Bromothiazole-4-carboxylic acid (1.0 eq) and copper(I) cyanide (1.5-2.0 eq) are combined in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a high temperature, typically in the range of 150-200 °C, for several hours.[9] The progress of the reaction can be monitored by techniques like HPLC or TLC. Upon completion, the reaction mixture is cooled and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complexes. The product is then extracted with an organic solvent. After workup, which may involve washing and drying of the organic phase, the solvent is removed to yield the crude 2-cyanothiazole-4-carboxylic acid. Purification can be achieved by recrystallization or column chromatography.

Visualization of Route 2

Synthetic Route 2 A 2-Bromothiazole-4-carboxylic acid B 2-Cyanothiazole-4-carboxylic acid A->B CuCN, DMF (150-200°C)

Caption: Synthetic pathway for Route 2.

Cost-Effectiveness Analysis

To provide a quantitative comparison, the following tables summarize the estimated costs for the key reagents in each route, based on currently available market prices. Prices are subject to change and may vary based on supplier and purity.

Table 1: Reagent Costs for Route 1 (per mole of final product)
ReagentMolar Mass ( g/mol )Quantity (eq)Estimated Cost (USD/mole)
Ethyl Bromopyruvate195.011.0150 - 250[10][11][12]
Thiourea76.121.25 - 15[6][8][13][14]
Sodium Nitrite69.001.15 - 10
Copper(I) Cyanide89.561.250 - 80[2][7][9][15]
Potassium Cyanide65.121.210 - 20
Sodium Hydroxide40.002.01 - 5
Total Estimated Reagent Cost 221 - 380

Note: Costs for common solvents (ethanol, water) and acids (HCl) are considered minor in comparison and are not included.

Table 2: Reagent Costs for Route 2 (per mole of final product)
ReagentMolar Mass ( g/mol )Quantity (eq)Estimated Cost (USD/mole)
2-Bromothiazole-4-carboxylic acid208.031.0200 - 300[1][4][16][17]
Copper(I) Cyanide89.562.080 - 130[2][7][9][15]
Total Estimated Reagent Cost 280 - 430

Note: Cost for the high-boiling solvent (DMF or DMSO) is not included but can be significant, especially at scale.

Comparative Discussion

Route 1: The Step-wise Approach

  • Advantages:

    • Cost-Effective Starting Materials: The initial Hantzsch synthesis utilizes inexpensive and readily available starting materials, ethyl bromopyruvate and thiourea.

    • Milder Conditions (Initially): The first and third steps of this route are generally performed under relatively mild conditions.

    • Well-Established Chemistry: The Hantzsch thiazole synthesis and ester hydrolysis are robust and well-understood reactions.

  • Disadvantages:

    • Multi-step Process: The three-step sequence results in a longer overall synthesis time and can lead to lower overall yields due to losses at each stage.

    • Hazardous Intermediate: The generation of a diazonium salt in the Sandmeyer reaction requires careful temperature control as these intermediates can be explosive.

    • Use of Cyanide Salts: The Sandmeyer cyanation step involves the use of highly toxic cyanide salts, necessitating stringent safety precautions.

Route 2: The Direct Approach

  • Advantages:

    • Conciseness: This one-step conversion is highly atom-economical and significantly shorter than Route 1.

    • Potentially Higher Overall Yield: A single, high-yielding step can be more efficient than a multi-step route.

  • Disadvantages:

    • Expensive Starting Material: 2-Bromothiazole-4-carboxylic acid is a more specialized and therefore more expensive starting material compared to those used in Route 1.

    • Harsh Reaction Conditions: The Rosenmund-von Braun reaction typically requires high temperatures, which can limit the functional group tolerance of the substrate and may require specialized equipment.

    • Stoichiometric Copper Cyanide: The use of a stoichiometric or excess amount of copper(I) cyanide can lead to challenges in product purification and generates significant copper-containing waste.

    • High-Boiling Solvents: The use of DMF or DMSO can complicate product isolation and solvent removal.

Conclusion

The choice between these two synthetic routes for 2-cyanothiazole-4-carboxylic acid depends heavily on the specific needs and constraints of the research or production environment.

Route 1 is likely the more cost-effective option for large-scale synthesis , primarily due to the significantly lower cost of the initial starting materials. However, the multi-step nature and the handling of a potentially hazardous diazonium intermediate are important considerations.

Route 2 offers a much faster and more direct synthesis , which may be preferable for smaller-scale preparations or when time is a critical factor. The higher cost of the starting material and the harsh reaction conditions are the main drawbacks.

Ultimately, a thorough evaluation of the available resources, scale of synthesis, and safety infrastructure will guide the selection of the most appropriate synthetic strategy.

References

  • AA Blocks. 2-Bromo-4-thiazolecarboxylic acid | 5198-88-9. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021;26(5):1449. [Link]

  • Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]

  • Al-Balas Q, et al. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS One. 2009;4(5):e5617. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Sdfine. THIOUREA (Feed Grade). [Link]

  • Tradeindia. Thiourea Latest Price. [Link]

  • Sulaman AD, Sabeeh N. Using of 2-Aminothiazole Diazotised in Spectrophotometric Estimation of Cefadroxil in Dosage. African Journal of Advanced Pure and Applied Sciences (AJAPAS). 2023;2(2):1-7. [Link]

  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. J Org Chem. 2021;86(1):1037-1043. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Baghdad Science Journal. 2007;4(2):244-250. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyanothiazole-4-carboxylic acid
Reactant of Route 2
2-Cyanothiazole-4-carboxylic acid
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